molecular formula C11H20O B1265637 6-tert-Butyl-1-oxaspiro[2.5]octane CAS No. 2815-45-4

6-tert-Butyl-1-oxaspiro[2.5]octane

Cat. No.: B1265637
CAS No.: 2815-45-4
M. Wt: 168.28 g/mol
InChI Key: MTVKBMPEWYZOIM-UHFFFAOYSA-N
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Description

6-tert-Butyl-1-oxaspiro[2.5]octane is a useful research compound. Its molecular formula is C11H20O and its molecular weight is 168.28 g/mol. The purity is usually 95%.
The exact mass of the compound 4-tert-Butylcyclohexylidene oxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 115514. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-tert-Butyl-1-oxaspiro[2.5]octane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-tert-Butyl-1-oxaspiro[2.5]octane including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-tert-butyl-1-oxaspiro[2.5]octane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H20O/c1-10(2,3)9-4-6-11(7-5-9)8-12-11/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVKBMPEWYZOIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90182420
Record name 4-tert-Butylcyclohexylidene oxide
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Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2815-45-4
Record name 4-tert-Butylcyclohexylidene oxide
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Record name 2815-45-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-tert-Butylcyclohexylidene oxide
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Record name 4-TERT-BUTYLCYCLOHEXYLIDENE OXIDE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the physical properties of 6-tert-butyl-1-oxaspiro[2.5]octane. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural characteristics, expected physical constants, and spectroscopic profile of this spirocyclic epoxide. In the absence of extensive published experimental data for this specific molecule, this guide emphasizes the theoretical underpinnings and detailed experimental protocols necessary for its characterization, thereby providing a robust framework for its practical application and study.

Molecular Structure and Physicochemical Identity

6-tert-butyl-1-oxaspiro[2.5]octane possesses a unique and rigid three-dimensional structure, which is pivotal to its physical and chemical behavior. The molecule consists of a cyclohexane ring fused to an epoxide ring in a spirocyclic arrangement, with a sterically demanding tert-butyl group substituted at the 6-position of the cyclohexane ring.

Molecular and Structural Data

PropertyValueSource
Molecular Formula C₁₁H₂₀O
Molecular Weight 168.28 g/mol
CAS Number 2815-45-4
IUPAC Name 6-(tert-butyl)-1-oxaspiro[2.5]octane
Synonyms 4-tert-Butylcyclohexylidene oxide

Structural Diagram (Graphviz DOT)

Caption: Molecular structure of 6-tert-butyl-1-oxaspiro[2.5]octane.

Synthesis and Potential Impurities: A Note on Provenance

A complete understanding of the physical properties of a compound necessitates an appreciation of its synthetic origin, as residual starting materials or byproducts can influence experimental observations. The most probable synthetic route to 6-tert-butyl-1-oxaspiro[2.5]octane is the epoxidation of 4-tert-butylmethylenecyclohexane.[1]

This reaction is typically carried out using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), or with a hydroperoxide in the presence of a metal catalyst.[2][3] The choice of oxidizing agent and reaction conditions can influence the stereochemical outcome of the epoxidation.

Potential Impurities:

  • Unreacted 4-tert-butylmethylenecyclohexane: The starting alkene may be present if the reaction does not go to completion.

  • Solvent Residues: Depending on the reaction and purification methods, solvents such as dichloromethane or toluene may be present.[4]

  • Byproducts from the Oxidizing Agent: For example, if m-CPBA is used, meta-chlorobenzoic acid will be a byproduct.

The presence of these impurities can affect the accuracy of physical property measurements, particularly boiling and melting points. Therefore, rigorous purification, for instance, by flash chromatography or distillation, is essential.

Core Physical Properties: Experimental Determination and Expected Values

Boiling Point

The boiling point of a liquid is a key indicator of its volatility and is influenced by intermolecular forces. For an ether like 6-tert-butyl-1-oxaspiro[2.5]octane, dipole-dipole interactions and van der Waals forces are the primary intermolecular attractions.

Expected Boiling Point: Isomers of C₁₁H₂₀O, such as undecenal, exhibit boiling points in the range of 98-115 °C at reduced pressure (3-10 mmHg).[5][6] Given its molecular weight and non-polar character, 6-tert-butyl-1-oxaspiro[2.5]octane is expected to have a boiling point in a similar range at reduced pressure, and likely above 200 °C at atmospheric pressure.

Experimental Protocol: Micro-Boiling Point Determination [7][8][9][10]

This method is ideal for determining the boiling point of small quantities of a liquid.

Causality and Self-Validation: This technique relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point. The trapped air in the capillary tube acts as a nucleus for bubble formation, ensuring a smooth and observable boiling process. The point at which the liquid re-enters the capillary upon cooling provides a precise measurement of the boiling point, as this is when the external pressure overcomes the vapor pressure.

Methodology:

  • A small amount of the liquid (approximately 0.2-0.5 mL) is placed in a small test tube.

  • A capillary tube, sealed at one end, is inverted and placed inside the test tube containing the liquid.

  • The test tube is attached to a thermometer and heated in a controlled manner using a Thiele tube or a melting point apparatus.

  • As the liquid heats, a stream of bubbles will emerge from the open end of the capillary tube.

  • The heat source is removed, and the liquid is allowed to cool slowly.

  • The temperature at which the liquid is drawn into the capillary tube is recorded as the boiling point.

Workflow for Micro-Boiling Point Determination (Graphviz DOT)

G cluster_setup Apparatus Setup cluster_measurement Measurement A Place liquid in test tube B Invert capillary in liquid A->B C Attach to thermometer and place in heating bath B->C D Heat gently C->D Start Experiment E Observe continuous stream of bubbles D->E F Remove heat and allow to cool E->F G Record temperature when liquid enters capillary F->G H Boiling Point G->H Result

Caption: Workflow for micro-boiling point determination.

Melting Point

For a compound that may be solid at room temperature or can be solidified at lower temperatures, the melting point is a crucial indicator of purity.

Expected Melting Point: Given that many substituted cyclohexanes and epoxides are liquids at room temperature, it is likely that 6-tert-butyl-1-oxaspiro[2.5]octane is also a liquid with a low melting point, potentially below 0 °C.

Experimental Protocol: The melting point would be determined using a standard melting point apparatus, with the sample loaded into a capillary tube and heated slowly.

Density

Density is a fundamental physical property that relates the mass of a substance to the volume it occupies.

Expected Density: The density of isomers of C₁₁H₂₀O, such as undecenal, is in the range of 0.837-0.850 g/mL.[11] It is reasonable to expect the density of 6-tert-butyl-1-oxaspiro[2.5]octane to be in a similar range, likely slightly higher due to the compact nature of the spirocyclic system.

Experimental Protocol: Density Determination of a Liquid [12][13][14][15][16]

Causality and Self-Validation: This gravimetric method is a direct application of the definition of density. By using a calibrated volumetric flask, the volume is known with high precision. An analytical balance provides an accurate mass measurement. Repeating the measurement and averaging the results ensures the reliability of the determination.

Methodology:

  • An analytical balance is used to weigh a clean, dry volumetric flask of a known volume (e.g., 5.00 mL).

  • The volumetric flask is carefully filled with the liquid sample up to the calibration mark.

  • The filled flask is reweighed to determine the mass of the liquid.

  • The density is calculated by dividing the mass of the liquid by its volume.

Solubility

Solubility provides insights into the polarity of a molecule. The "like dissolves like" principle is a useful guide.

Expected Solubility:

  • Water: Due to the large, non-polar tert-butyl group and the hydrocarbon backbone, 6-tert-butyl-1-oxaspiro[2.5]octane is expected to be insoluble in water.

  • Common Organic Solvents: It is expected to be soluble in non-polar and moderately polar organic solvents such as hexanes, diethyl ether, ethyl acetate, and dichloromethane.[17]

Experimental Protocol: Qualitative Solubility Testing [18][19][20][21][22]

Causality and Self-Validation: This systematic approach tests the solubility of the compound in a range of solvents with varying polarities and reactivities. The solubility behavior helps to classify the compound based on its functional groups and molecular size.

Methodology:

  • Approximately 0.1 g of the compound is added to 3 mL of the solvent in a test tube.

  • The mixture is agitated and observed for dissolution.

  • The process is repeated with a series of solvents, typically starting with water, followed by diethyl ether, 5% aqueous NaOH, 5% aqueous HCl, and concentrated sulfuric acid.

Spectroscopic and Spectrometric Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Spectrum:

  • Cyclohexane Protons (δ 1.0-2.0 ppm): The protons on the cyclohexane ring will appear as a series of complex multiplets in the aliphatic region.

  • Epoxide Protons (δ 2.5-3.0 ppm): The two protons of the epoxide ring are diastereotopic and are expected to appear as two distinct signals, likely doublets, due to geminal coupling.

  • tert-Butyl Protons (δ ~0.9 ppm): The nine equivalent protons of the tert-butyl group will give rise to a sharp singlet, which will be the most prominent peak in the spectrum.

Predicted ¹³C NMR Spectrum: [23][24][25]

  • tert-Butyl Carbons (δ ~27 ppm for CH₃, δ ~32 ppm for quaternary C): The methyl carbons of the tert-butyl group will appear around 27 ppm, and the quaternary carbon will be around 32 ppm.

  • Cyclohexane Carbons (δ 20-40 ppm): The carbons of the cyclohexane ring will resonate in this region.

  • Epoxide Carbons (δ 50-60 ppm): The two carbons of the epoxide ring are expected to have chemical shifts in this range. The spiro carbon will be downfield compared to the methylene carbon of the epoxide.

Experimental Protocol: NMR Spectroscopic Analysis [26]

Causality and Self-Validation: NMR spectroscopy is based on the principle of nuclear spin in a magnetic field. The chemical environment of each nucleus determines its resonance frequency, providing a unique map of the molecular structure. The use of a deuterated solvent with a known chemical shift provides an internal reference for accurate measurements.

Methodology:

  • A small amount of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum:

  • C-H Stretching (2850-3000 cm⁻¹): Strong absorptions in this region are expected due to the C-H bonds of the alkyl groups.

  • C-O Stretching (Epoxide) (~1250 cm⁻¹ and 800-900 cm⁻¹): The characteristic stretching of the C-O bonds in the epoxide ring is expected to appear in these regions. The exact position can be indicative of ring strain.

Experimental Protocol: IR Spectroscopic Analysis

Causality and Self-Validation: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of absorption is characteristic of the type of bond and the functional group. A background scan is performed to subtract any atmospheric or instrumental absorptions, ensuring that the resulting spectrum is solely due to the sample.

Methodology:

  • A drop of the neat liquid sample is placed between two salt plates (e.g., NaCl or KBr).

  • The plates are mounted in the IR spectrometer.

  • The IR spectrum is recorded, typically over the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺) (m/z = 168): The molecular ion peak is expected to be observed.

  • Fragmentation Pattern: Common fragmentation pathways for cyclic ethers include alpha-cleavage (cleavage of the bond adjacent to the oxygen atom) and loss of small neutral molecules.[26][27][28][29] A prominent fragment would be expected from the loss of the tert-butyl group (M-57), resulting in a peak at m/z = 111.

Experimental Protocol: Mass Spectrometric Analysis [21][30]

Causality and Self-Validation: In electron ionization mass spectrometry (EI-MS), the sample is bombarded with high-energy electrons, causing ionization and fragmentation. The resulting charged fragments are separated based on their mass-to-charge ratio. The fragmentation pattern is reproducible and characteristic of the molecule's structure.

Methodology:

  • A dilute solution of the sample is injected into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation from any impurities.

  • The sample is ionized, and the resulting fragments are detected.

  • The mass spectrum is recorded as a plot of relative abundance versus mass-to-charge ratio (m/z).

Conclusion

References

  • Micro-Method for Boiling Point Determination. (n.d.). Scribd. Retrieved from [Link]

  • Density Determination of Solids and Liquids. (n.d.). EAG Laboratories. Retrieved from [Link]

  • Micro-boiling point measurement. (n.d.). Retrieved from [Link]

  • Boiling Point Determination. (n.d.). Chemconnections. Retrieved from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]

  • Micro Boiling Point Determination. (n.d.). Chymist.com. Retrieved from [Link]

  • How to Calculate Density of a Liquid Substance. (2021, October 5). Study.com. Retrieved from [Link]

  • Determining the Density of a Solid and Liquid. (2015, June 15). JoVE. Retrieved from [Link]

  • Torsional, Rotor, and Electronic Effects in 4-tert-Butylmethylenecyclohexane Epoxidations and Osmylations. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. (n.d.). NIH. Retrieved from [Link]

  • Measurement of Density. (n.d.). Retrieved from [Link]

  • How to Determine Boiling Points on the Microscale. (2013, July 22). Chemtips. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • How To Measure The Density Of Liquids. (2022, March 24). Sciencing. Retrieved from [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. Retrieved from [Link]

  • Solubility Tests for Organic Compounds. (2021, March 24). YouTube. Retrieved from [Link]

  • Solubility. (n.d.). Chemistry Online @ UTSC. Retrieved from [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]

  • 10-Undecenal. (n.d.). PubChem. Retrieved from [Link]

  • 2-Undecenal. (n.d.). PubChem. Retrieved from [Link]

  • (E)-2-Undecenal. (n.d.). PubChem. Retrieved from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

  • Chemistry of crown ethers: the mass spectra of macrocyclic polyethers. (n.d.). RSC Publishing. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • 13C NMR data (ppm) for synthetic epoxides 1-17. (n.d.). ResearchGate. Retrieved from [Link]

  • CONTENTS 1. 13C NMR spectroscopy • Chemical shift. (n.d.). Retrieved from [Link]

  • ALDEHYDE C-11 UNDECYLENIC. (n.d.). Ventos. Retrieved from [Link]

  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. (n.d.). PMC - PubMed Central. Retrieved from [Link]

  • The Synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-Butyl) Dimethylsilane. (n.d.). Retrieved from [Link]

  • Synthesis of epoxides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

Sources

A Technical Guide to the Spectroscopic Characterization of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the expected spectroscopic data for 6-tert-butyl-1-oxaspiro[2.5]octane and the methodologies for its empirical determination. While direct experimental spectra for this specific compound are not widely available in public databases, this document synthesizes data from structurally related compounds and foundational spectroscopic principles to offer a robust predictive analysis. This approach is designed to equip researchers, scientists, and drug development professionals with the necessary framework to identify, characterize, and quantify this molecule.

Molecular Structure and Conformational Considerations

6-tert-butyl-1-oxaspiro[2.5]octane is a saturated bicyclic ether. Its structure consists of a cyclohexane ring fused to an epoxide ring in a spiro arrangement. The bulky tert-butyl group is positioned at the 6-position of the cyclohexane ring.

The conformational dynamics of the cyclohexane ring are a critical factor in interpreting the spectroscopic data. The tert-butyl group, due to its large steric bulk, will almost exclusively occupy an equatorial position to minimize 1,3-diaxial interactions. This effectively "locks" the conformation of the cyclohexane ring. This conformational rigidity has significant and predictable consequences for the chemical shifts and coupling constants observed in NMR spectroscopy. A study on the conformational analysis of related spiro-epoxides has shown that chair-like conformers are predominant.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of 6-tert-butyl-1-oxaspiro[2.5]octane, providing detailed information about the carbon skeleton and the chemical environment of each proton.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the protons on the epoxide and cyclohexane rings. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the rigid chair conformation.

  • Epoxide Protons (C2-H): The two protons on the carbon of the epoxide ring (C2) are diastereotopic due to the chiral spiro center (C3). They are expected to resonate as two distinct signals, likely doublets, in the range of 2.5 - 3.5 ppm .[2] This region is characteristic of protons on an epoxide ring.[3][4] An earlier study on monoepoxides showed the chemical shift of epoxy protons to be around 2.9 ppm.[5]

  • Cyclohexane Protons (C4, C5, C6, C7, C8): The protons on the cyclohexane ring will appear in the typical aliphatic region of 1.0 - 2.2 ppm . Due to the locked conformation, axial and equatorial protons will have different chemical shifts. Protons on carbons adjacent to the spiro center (C4 and C8) may experience slightly different shielding effects.

  • Tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will give rise to a sharp, intense singlet at approximately 0.9 - 1.0 ppm .

Table 1: Predicted ¹H NMR Chemical Shifts for 6-tert-butyl-1-oxaspiro[2.5]octane

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityNotes
C2-H₂ (Epoxide)2.5 - 3.5d, d (AB system)Diastereotopic protons on the epoxide ring.
C4-H₂, C8-H₂1.2 - 2.0mComplex multiplets due to axial/equatorial splitting.
C5-H₂, C7-H₂1.0 - 1.8mComplex multiplets.
C6-H1.0 - 1.5mMethine proton adjacent to the tert-butyl group.
-C(CH₃)₃0.9 - 1.0sIntense singlet for the nine equivalent protons.
Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will provide a count of the unique carbon environments in the molecule.

  • Epoxide Carbons: The carbons of the epoxide ring (C2 and C3) are expected to resonate in the range of 40 - 60 ppm .[6] Specifically, epoxide carbons often appear at a higher field (45-55 ppm) due to the effects of ring strain.[3][4] The spiro carbon (C3) will be a quaternary signal and thus, will likely be weaker.

  • Cyclohexane Carbons: The carbons of the cyclohexane ring will appear in the aliphatic region between 20 - 45 ppm .

  • Tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 30-35 ppm , and the three equivalent methyl carbons will resonate at approximately 25-30 ppm .

Table 2: Predicted ¹³C NMR Chemical Shifts for 6-tert-butyl-1-oxaspiro[2.5]octane

Carbon(s)Predicted Chemical Shift (δ, ppm)Notes
C2 (Epoxide)45 - 55CH₂ group of the epoxide.
C3 (Spiro)50 - 60Quaternary spiro carbon.
C4, C830 - 40Carbons adjacent to the spiro center.
C5, C720 - 30
C640 - 50Methine carbon bearing the tert-butyl group.
-C (CH₃)₃30 - 35Quaternary carbon of the tert-butyl group.
-C(C H₃)₃25 - 30Methyl carbons of the tert-butyl group.
Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural elucidation.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Dissolve 5-10 mg of 6-tert-butyl-1-oxaspiro[2.5]octane Solvent in ~0.7 mL of deuterated solvent (e.g., CDCl₃) Sample->Solvent Tube Transfer to a 5 mm NMR tube Solvent->Tube Spectrometer Insert sample into a 400-600 MHz spectrometer Tube->Spectrometer H1_NMR Acquire ¹H NMR Spectrum Spectrometer->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum H1_NMR->C13_NMR DEPT Run DEPT-135/90 C13_NMR->DEPT COSY Acquire 2D COSY DEPT->COSY HSQC Acquire 2D HSQC COSY->HSQC Process Apply Fourier Transform, phase and baseline correction HSQC->Process Integrate Integrate ¹H signals Process->Integrate Assign Assign peaks using 1D and 2D data Integrate->Assign Structure Confirm Structure Assign->Structure

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Causality in Experimental Choices:

  • Choice of Solvent: CDCl₃ is a common choice as it dissolves a wide range of organic compounds and its residual solvent peak does not typically interfere with the regions of interest for this molecule.

  • Spectrometer Frequency: A higher field spectrometer (e.g., 400 MHz or above) is recommended to achieve better signal dispersion, which is essential for resolving the complex multiplets of the cyclohexane protons.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): This experiment is critical for identifying which protons are spin-spin coupled, helping to trace the connectivity of the proton network within the cyclohexane ring.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, providing an unambiguous assignment of both ¹H and ¹³C spectra.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT-135 and DEPT-90 experiments help distinguish between CH, CH₂, and CH₃ groups, which is invaluable for assigning the ¹³C signals of the cyclohexane and tert-butyl moieties.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 6-tert-butyl-1-oxaspiro[2.5]octane, the key feature is the epoxide ring.

  • C-H Stretching: Strong absorptions are expected in the 2850-3000 cm⁻¹ region, characteristic of C-H bonds in saturated aliphatic systems.[7]

  • Epoxide Ring Vibrations: The epoxide ring itself gives rise to several characteristic peaks:

    • Symmetric Ring Breathing: A peak in the range of 1230-1280 cm⁻¹ .[8]

    • Asymmetric C-O-C Stretch: An intense peak between 810-950 cm⁻¹ .[8]

    • Symmetric C-O-C Stretch: A peak in the 750-880 cm⁻¹ range.[8] These absorptions, particularly the intense bands below 1000 cm⁻¹, are highly indicative of the epoxide functionality.[9] The absence of strong absorptions for hydroxyl (~3200-3600 cm⁻¹) or carbonyl (~1650-1800 cm⁻¹) groups would further support the structural assignment.[3][4]

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)Vibration TypeIntensity
2850-3000C-H Stretch (alkane)Strong
1450-1470C-H Bend (CH₂)Medium
1365-1385C-H Bend (tert-butyl)Medium
1230-1280Epoxide Ring BreathingMedium
810-950Asymmetric C-O-C StretchStrong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used for identification and structural confirmation. Chemical ionization is a useful technique for determining the molecular weight of epoxides as it often produces a quasi-molecular ion (M+1)⁺ with high abundance.[10]

Predicted Fragmentation Pattern (Electron Ionization - EI): The molecular formula of 6-tert-butyl-1-oxaspiro[2.5]octane is C₁₁H₂₀O, giving a molecular weight of 168.28 g/mol .

  • Molecular Ion (M⁺): The molecular ion peak at m/z = 168 may be weak or absent, which is common for aliphatic ethers and epoxides.[2]

  • Alpha-Cleavage: The most common fragmentation pathway for ethers and epoxides is alpha-cleavage, which involves the cleavage of a bond adjacent to the oxygen atom.[2]

  • Loss of tert-Butyl Group: A prominent fragmentation would be the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da), leading to a fragment ion at m/z = 111 .

  • Other Fragments: Other fragmentations involving the opening and cleavage of the cyclohexane and epoxide rings would lead to a complex pattern of lower mass ions.

Workflow for Mass Spectrometry Analysis

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection cluster_interp Interpretation Sample Introduce dilute solution of sample via GC or direct infusion EI Electron Ionization (EI) (for fragmentation pattern) Sample->EI CI Chemical Ionization (CI) (for molecular weight) Sample->CI Analyzer Separate ions by m/z ratio (e.g., Quadrupole, TOF) EI->Analyzer CI->Analyzer Detector Detect ions Analyzer->Detector Spectrum Generate Mass Spectrum Detector->Spectrum Identify_M Identify Molecular Ion (M⁺) or [M+H]⁺ peak Spectrum->Identify_M Analyze_Frag Analyze fragmentation pattern Identify_M->Analyze_Frag Confirm Confirm structure Analyze_Frag->Confirm

Caption: General workflow for structural analysis by mass spectrometry.

Causality in Experimental Choices:

  • Ionization Method: Using both EI and a soft ionization technique like CI is a self-validating approach. CI is used to confidently determine the molecular weight, while EI provides a reproducible fragmentation pattern that serves as a "fingerprint" for the molecule and aids in detailed structural elucidation.

  • High-Resolution MS (HRMS): For unambiguous confirmation, HRMS (e.g., on a TOF or Orbitrap analyzer) should be employed. This would provide the exact mass of the molecular ion, allowing for the determination of the elemental formula (C₁₁H₂₀O) to a high degree of certainty.

Conclusion

References

  • (No Author). (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem.
  • LibreTexts. (2025). 4.9: Spectroscopy of Ethers and Epoxides. Chemistry LibreTexts. Retrieved from [Link]

  • (No Author). (n.d.). 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. ChemSynthesis.
  • (No Author). (n.d.). 1-Oxaspiro[2.5]octane. PubChem. Retrieved from [Link]

  • Oregon State University. (2020). Spectroscopy of Ethers and Epoxides. Oregon State University. Retrieved from [Link]

  • (No Author). (n.d.). tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate. Labscoop.
  • Hrenar, T., Primožič, I., & Elenkov, M. M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. Semantic Scholar. Retrieved from [Link]

  • Smith, B. C. (2022). The Infrared Spectra of Polymers V: Epoxies. Spectroscopy Online. Retrieved from [Link]

  • RSC Publishing. (2021). Ring-opening hydrolysis of spiro-epoxyoxindoles using a reusable sulfonic acid functionalized nitrogen rich carbon catalyst. RSC Publishing.
  • Miyake, Y., & Yokomizo, K. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. The Marine Lipids Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectrum of the epoxide. ResearchGate. Retrieved from [Link]

  • PubMed. (2010). LC-MS/MS Analysis of Epoxyalcohols and Epoxides of Arachidonic Acid and Their Oxygenation by Recombinant CYP4F8 and CYP4F22. PubMed. Retrieved from [Link]

  • Liu, D. W., et al. (n.d.). The Synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-Butyl) Dimethylsilane. ResearchGate. Retrieved from [Link]

  • Hrenar, T., Primožič, I., Fijan, D., & Majerić Elenkov, M. (2017). Conformational analysis of spiro-epoxides by principal component analysis of molecular dynamics trajectories. PubMed. Retrieved from [Link]

  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • (No Author). (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • (No Author). (n.d.). 147804-30-6|tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. BLDpharm.
  • Oregon State University. (2020). CH 336: Epoxide Spectroscopy. Oregon State University. Retrieved from [Link]

  • (No Author). (n.d.). 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester. Sigma-Aldrich.
  • ResearchGate. (n.d.). Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. ResearchGate. Retrieved from [Link]

  • (No Author). (n.d.). Chemical shifts. Retrieved from [Link]

  • Fales, H. M., Milne, G. W. A., & Vestal, M. L. (1969). Chemical Ionization Mass Spectrometry of Epoxides. ResearchGate. Retrieved from [Link]

  • (No Author). (n.d.). MS Fragmentation. OpenOChem Learn. Retrieved from [Link]

  • ResearchGate. (n.d.). The Infrared Spectra of Polymers V: Epoxies. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). 13 C NMR data (ppm) for synthetic epoxides 1-17. ResearchGate. Retrieved from [Link]

  • (No Author). (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • (No Author). (n.d.). database mass spectrometry INDEX of mass spectra of organic compounds. Doc Brown's Chemistry. Retrieved from [Link]

  • Oregon State University. (n.d.). Spectroscopic Identification of Ethers and Epoxides. Oregon State University. Retrieved from [Link]

  • (No Author). (n.d.). (R)-tert-Butyl 1-ethynyl-6-azaspiro[2.5]octane-6-carboxylate. ChemicalBook.
  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... Google Patents.
  • LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved from [Link]

  • ResearchGate. (n.d.). MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives. ResearchGate. Retrieved from [Link]

  • (No Author). (n.d.). database IR spectra INFRARED SPECTROSCOPY INDEX. Doc Brown's Chemistry. Retrieved from [Link]

  • PubMed Central (PMC). (n.d.). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. National Institutes of Health. Retrieved from [Link]

  • (No Author). (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. Retrieved from [Link]

  • NIST. (n.d.). 1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, cis-. NIST WebBook. Retrieved from [Link]

Sources

1H and 13C NMR of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-tert-butyl-1-oxaspiro[2.5]octane

Abstract

This guide provides a comprehensive technical analysis of the nuclear magnetic resonance (NMR) spectroscopic characteristics of 6-tert-butyl-1-oxaspiro[2.5]octane. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple data summary. It offers a detailed, predictive interpretation of the ¹H and ¹³C NMR spectra, grounded in fundamental principles and data from analogous structures. We will explore the causal relationships between the molecule's unique spirocyclic and conformationally restricted structure and its resulting spectral features. Furthermore, this guide includes a field-proven, step-by-step protocol for sample preparation and data acquisition, ensuring the generation of high-quality, reproducible NMR data.

Introduction: The Structural Challenge

6-tert-butyl-1-oxaspiro[2.5]octane is a saturated heterocyclic compound featuring two key structural motifs: a cyclohexane ring and a spiro-fused epoxide (oxirane) ring. The large tert-butyl group effectively "locks" the cyclohexane ring into a rigid chair conformation, with the tert-butyl group occupying the sterically favorable equatorial position. This conformational rigidity simplifies the NMR analysis by preventing chair-flipping, resulting in distinct and well-resolved signals for the axial and equatorial protons.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of such molecules. It provides precise information about the chemical environment, connectivity, and stereochemical relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecular framework. This guide will provide a predictive analysis of the key spectral features one would expect to observe for this molecule.

cluster_molecule 6-tert-butyl-1-oxaspiro[2.5]octane C1 C1 C2 C2 C1->C2 O O C1->O C_spiro C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 tBu_C C(CH₃)₃ C4->tBu_C C6 C6 C5->C6 C6->C1 C_spiro->O C_epox C_epox C_spiro->C_epox C7 C_epox->O

Caption: Chemical structure of 6-tert-butyl-1-oxaspiro[2.5]octane.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 6-tert-butyl-1-oxaspiro[2.5]octane is expected to be complex yet highly informative. The conformational locking by the tert-butyl group means that axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts and coupling constants.

Key Predicted Resonances:

  • Epoxide Protons (H-2): The two protons on the epoxide ring are diastereotopic. They are adjacent to the spirocyclic quaternary carbon and are expected to appear as two distinct doublets in the range of 2.5-3.5 ppm[1][2][3]. This region is characteristic of protons on a three-membered epoxide ring[1]. The geminal coupling constant between these protons would be approximately 4-6 Hz.

  • Tert-Butyl Protons: The nine equivalent protons of the tert-butyl group will appear as a sharp singlet far upfield, expected around 0.8-0.9 ppm. This signal serves as an excellent internal reference for integration, corresponding to 9H.

  • Cyclohexane Protons (H-3, H-4, H-5, H-7, H-8): The remaining ten protons on the cyclohexane ring will appear in the aliphatic region, typically between 1.0 and 2.5 ppm. Due to the rigid chair conformation, each proton will have a unique chemical shift.

    • Axial vs. Equatorial Protons: Generally, axial protons are more shielded and appear at a higher field (lower ppm) than their equatorial counterparts on the same carbon atom.

    • Protons adjacent to the Epoxide (H-3, H-8): The protons on the carbons adjacent to the spiro center will be deshielded by the proximity of the electronegative oxygen atom. We can predict four distinct signals for these protons.

    • Proton at C-6 (H-6): The single proton on the carbon bearing the tert-butyl group will be a complex multiplet, coupled to the four neighboring protons at C-5 and C-7.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
H-tBu ~0.85 Singlet (s) 9H Shielded, equivalent methyl protons.
Cyclohexane (axial) 1.1 - 1.8 Multiplets (m) 5H Shielded axial positions on the cyclohexane ring.
Cyclohexane (equatorial) 1.8 - 2.4 Multiplets (m) 5H Deshielded equatorial positions on the cyclohexane ring.
H-2 (Epoxide, A) ~2.65 Doublet (d) 1H Diastereotopic proton on the epoxide ring[1][4].

| H-2 (Epoxide, B) | ~2.75 | Doublet (d) | 1H | Diastereotopic proton on the epoxide ring[1][4]. |

Note: These are predicted values. Actual experimental values may vary based on solvent and experimental conditions. 2D NMR techniques such as COSY would be essential for definitive assignment of the complex cyclohexane multiplets.

Predicted ¹³C NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum will provide a clear count of the unique carbon environments. For 6-tert-butyl-1-oxaspiro[2.5]octane, we expect to see 9 distinct signals, as two pairs of cyclohexane carbons (C-3/C-8 and C-4/C-7) are chemically equivalent due to molecular symmetry.

Key Predicted Resonances:

  • Epoxide Carbons (C-1, C-2): The carbons of the epoxide ring are expected to resonate in a characteristic region. The spiro carbon (C-1) will be a quaternary carbon and appear as a weak signal around 55-65 ppm. The methylene carbon of the epoxide (C-2) will appear slightly upfield in the 45-55 ppm range[2][3].

  • Tert-Butyl Carbons: The quaternary carbon of the tert-butyl group will appear around 32 ppm, and the three equivalent methyl carbons will produce a strong signal around 27 ppm.

  • Cyclohexane Carbons: The remaining five carbon signals of the cyclohexane ring will appear in the 20-50 ppm range. The carbon attached to the tert-butyl group (C-6) will be shifted downfield relative to the others.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
C-tBu (CH₃) ~27.5 Equivalent methyl carbons of the tert-butyl group.
C-5, C-7 ~28-35 Cyclohexane carbons.
C-tBu (Quaternary) ~32.2 Quaternary carbon of the tert-butyl group.
C-6 ~48.0 CH carbon bearing the t-Bu group.
C-2 (Epoxide CH₂) ~50.5 Methylene carbon of the strained epoxide ring[3].
C-1 (Spiro C-O) ~59.0 Quaternary spiro carbon attached to oxygen[2].

| C-3, C-8 | ~35-45 | Cyclohexane carbons adjacent to the spiro center. |

Experimental Protocol for High-Resolution NMR Analysis

Acquiring high-quality, interpretable NMR data requires meticulous sample preparation and adherence to best practices in spectrometer operation. The following protocol is a self-validating system designed for reliability and reproducibility.

4.1. Materials and Equipment

  • Sample: 5-25 mg of 6-tert-butyl-1-oxaspiro[2.5]octane for ¹H NMR; 50-100 mg for ¹³C NMR[5].

  • NMR Tube: High-quality, clean, and unscratched 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[6][7].

  • Deuterated Solvent: Chloroform-d (CDCl₃) is recommended for its excellent dissolving properties for nonpolar organic compounds[8].

  • Internal Standard (Optional): Tetramethylsilane (TMS) at 0 ppm.

  • Tools: Analytical balance, glass Pasteur pipette, small vial, lint-free wipes.

4.2. Workflow Diagram

start Start weigh 1. Weigh Sample (5-25 mg for ¹H, 50-100 mg for ¹³C) start->weigh dissolve 2. Dissolve in Vial (~0.6 mL CDCl₃) weigh->dissolve filter 3. Filter Solution (Use pipette with cotton plug) dissolve->filter transfer 4. Transfer to NMR Tube (Adjust height to ~4-5 cm) filter->transfer clean 5. Clean & Cap Tube transfer->clean insert 6. Insert into Spectrometer clean->insert lock 7. Lock on Deuterium Signal insert->lock shim 8. Shim Magnetic Field lock->shim acquire 9. Acquire Spectra (¹H, ¹³C, COSY, HSQC) shim->acquire process 10. Process Data (Fourier Transform, Phasing, Baseline Correction) acquire->process end End process->end

Caption: Standard workflow for NMR sample preparation and data acquisition.

4.3. Step-by-Step Sample Preparation

  • Weighing the Sample: Accurately weigh the required amount of the purified solid sample directly into a clean, dry vial. For small molecules, 5-25 mg is sufficient for ¹H NMR, while ¹³C NMR may require 50-100 mg for a spectrum with a good signal-to-noise ratio obtained in a reasonable time[5][6].

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial[8]. Gently swirl or vortex the vial to ensure the sample dissolves completely. A homogeneous solution is critical for high-resolution spectra; any particulate matter will degrade the magnetic field homogeneity and broaden the spectral lines[8].

  • Filtration and Transfer: To remove any dust or undissolved particulates, filter the solution. A simple and effective method is to push a small plug of cotton or glass wool into a Pasteur pipette and filter the solution directly into the NMR tube[9]. The final sample height in a standard 5 mm tube should be between 4 and 5 cm[7].

  • Cleaning and Capping: Wipe the outside of the NMR tube with a lint-free tissue (e.g., Kimwipe) dampened with isopropanol or ethanol to remove any fingerprints or dust. Cap the tube securely to prevent solvent evaporation[7].

4.4. Spectrometer Operations and Data Acquisition

  • Insertion: Carefully insert the NMR tube into the spinner turbine and use a depth gauge to ensure it is positioned correctly for the spectrometer's probe.

  • Locking and Shimming: The spectrometer will first "lock" onto the deuterium signal of the CDCl₃ to stabilize the magnetic field. Following this, the magnetic field must be "shimmed" to maximize its homogeneity across the sample volume. Modern spectrometers perform this step automatically, resulting in sharp, symmetrical peaks.

  • Acquisition: Acquire a standard ¹H spectrum. Based on this, set the parameters for a ¹³C spectrum and any desired 2D experiments like COSY (for H-H correlations) and HSQC (for direct C-H correlations).

Conclusion

The NMR spectra of 6-tert-butyl-1-oxaspiro[2.5]octane offer a rich source of structural information. The molecule's locked conformation gives rise to a well-defined and predictable pattern of signals, particularly the distinct resonances for the diastereotopic epoxide protons and the clear separation of axial and equatorial cyclohexane protons. While this guide presents a predictive analysis, the provided experimental protocol establishes a robust framework for obtaining high-quality empirical data. The combination of ¹H, ¹³C, and 2D NMR techniques provides an unassailable method for the complete structural and stereochemical assignment of this and related spirocyclic systems.

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Organomation. NMR Sample Preparation: The Complete Guide. [Link]

  • ALWSCI. How To Prepare And Run An NMR Sample. [Link]

  • Xia, W., & Budge, S. M. (2016). 1H-NMR Characterization of Epoxides Derived from Polyunsaturated Fatty Acids. Journal of the American Oil Chemists' Society. [Link]

  • University of Durham. How to make an NMR sample. [Link]

  • Chemistry LibreTexts. Spectroscopy of Ethers and Epoxides. [Link]

  • Organic Chemistry Data. NMR Spectroscopy :: NMR Bibliography. [Link]

  • Oregon State University. Spectroscopy of Ethers and Epoxides. [Link]

  • Xia, W., Budge, S. M., & Lumsden, M. D. (2015). New ¹H NMR-Based Technique To Determine Epoxide Concentrations in Oxidized Oil. Journal of Agricultural and Food Chemistry, 63(24), 5780-6. [Link]

  • Oregon State University. CH 336: Epoxide Spectroscopy. [Link]

  • UW-Madison Chemistry. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. [Link]

  • CDN. OXIDATION AND REDUCTION REACTIONS IN ORGANIC CHEMISTRY: THE INTERCONVERSION OF 4-tert-BUTYLCYCLOHEXANOL AND 4-tert-BUTYLCYCLOHEXANONE. [Link]

Sources

mass spectrometry of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry of 6-tert-Butyl-1-oxaspiro[2.5]octane

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the predicted mass spectrometric behavior of 6-tert-butyl-1-oxaspiro[2.5]octane. In the absence of direct empirical data for this specific molecule, this document synthesizes established principles of mass spectrometry, including electron ionization (EI) and gas chromatography-mass spectrometry (GC-MS), with documented fragmentation patterns of structurally related compounds. By examining the characteristic fragmentation of tert-butylated cyclohexanes, epoxides, and spiro-alkanes, we propose the principal fragmentation pathways and diagnostic ions for 6-tert-butyl-1-oxaspiro[2.5]octane. This guide is intended for researchers, scientists, and drug development professionals who require a detailed understanding of how this molecule and its analogs are likely to behave under mass spectrometric analysis, providing a foundational framework for method development, structural elucidation, and impurity profiling.

Introduction: The Structural Rationale for Mass Spectrometric Analysis

6-tert-Butyl-1-oxaspiro[2.5]octane is a saturated heterocyclic compound featuring three key structural motifs: a cyclohexane ring, a sterically demanding tert-butyl group, and a strained three-membered epoxide ring integrated into a spirocyclic system. The tert-butyl group, with its propensity to lock the cyclohexane ring into a specific conformation, significantly influences the molecule's stability and reactivity. The oxirane (epoxide) ring is a site of high reactivity and a key trigger for characteristic fragmentation pathways in mass spectrometry. The spirocyclic junction introduces additional ring strain and dictates specific cleavage patterns.

Understanding the mass spectrometric behavior of this molecule is crucial for its identification in complex mixtures, for metabolic profiling, and for quality control in synthetic processes. Electron ionization (EI) mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is the foremost technique for analyzing volatile and semi-volatile compounds of this nature.[1][2][3] This guide will elucidate the expected fragmentation patterns under EI conditions, providing a predictive "mass spectral fingerprint" for 6-tert-butyl-1-oxaspiro[2.5]octane.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Electron ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive and reproducible fragmentation.[3][4] The resulting mass spectrum is a pattern of fragment ions that provides detailed structural information.[5][6][7] For 6-tert-butyl-1-oxaspiro[2.5]octane (molar mass: 182.31 g/mol ), the molecular ion ([M]•+) is expected to be observed, albeit potentially at low abundance due to the molecule's susceptibility to fragmentation.

The primary fragmentation pathways are predicted to be driven by the energetically favorable cleavage of the tert-butyl group and the opening of the strained epoxide ring.

The Dominant Role of the Tert-Butyl Group: Alpha-Cleavage

The most prominent fragmentation pathway for compounds containing a tert-butyl group is the loss of a methyl radical (•CH₃, 15 Da) to form a highly stable tertiary carbocation.[8] This process, known as alpha-cleavage, is a dominant feature in the mass spectra of tert-butylated compounds.

  • Pathway 1: Loss of a Methyl Radical

    • [M]•+ (m/z 182) → [M - CH₃]⁺ (m/z 167) + •CH₃

    • The resulting ion at m/z 167 is expected to be one of the most abundant, if not the base peak, in the spectrum. This is a highly diagnostic fragmentation for the presence of the tert-butyl moiety.

Further fragmentation can occur from the [M - CH₃]⁺ ion, including the loss of ethylene (C₂H₄, 28 Da) or other neutral molecules.

Fragmentation Initiated by the Epoxide Ring

The strained three-membered epoxide ring is another focal point for fragmentation. Ionization can occur by removing an electron from one of the lone pairs on the oxygen atom. Subsequent ring-opening and cleavage can proceed through several pathways.

  • Pathway 2: Cleavage of the Cyclohexane Ring

    • Ring-opening of the epoxide can lead to a more flexible structure that facilitates cleavage of the cyclohexane ring. Transannular cleavage of the epoxide ring has been observed in the mass spectra of epoxysterols.[9]

    • A characteristic fragmentation could involve the cleavage adjacent to the spiro center, leading to the formation of various fragment ions. For instance, a cleavage across the C2-C3 and C5-C6 bonds of the cyclohexane ring (assuming the spiro carbon is C1) could lead to the loss of a neutral C₄H₈ fragment (56 Da), resulting in an ion at m/z 126.

Combined Fragmentation Pathways

It is highly probable that fragmentation pathways will involve both the tert-butyl group and the epoxide ring.

  • Pathway 3: Sequential Fragmentation

    • Following the initial loss of a methyl radical to form the ion at m/z 167, subsequent fragmentation can be initiated by the epoxide ring. For example, the loss of carbon monoxide (CO, 28 Da) from the [M - CH₃]⁺ ion could lead to a fragment at m/z 139.

    • [M - CH₃]⁺ (m/z 167) → [C₁₀H₁₉]⁺ (m/z 139) + CO

Summary of Predicted Key Fragment Ions

The following table summarizes the most probable and diagnostic fragment ions in the EI mass spectrum of 6-tert-butyl-1-oxaspiro[2.5]octane.

m/zProposed IdentityFragmentation PathwaySignificance
182[M]•+Molecular IonConfirms molecular weight
167[M - CH₃]⁺Loss of a methyl radical from the tert-butyl groupHighly Diagnostic , likely base peak
125[M - C₄H₉]⁺Loss of a tert-butyl radicalDiagnostic for the tert-butyl group
111[C₈H₁₅]⁺Further fragmentation of larger ionsCommon alkyl fragment
95[C₇H₁₁]⁺Cleavage of the cyclohexane ringIndicates cyclic structure
57[C₄H₉]⁺tert-Butyl cationHighly Diagnostic for the tert-butyl group

Experimental Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of 6-tert-butyl-1-oxaspiro[2.5]octane, GC-MS is the method of choice, offering both separation from complex matrices and detailed structural information from the mass spectrum.[1][10][11]

Step-by-Step GC-MS Protocol
  • Sample Preparation:

    • Dissolve the sample in a volatile organic solvent such as hexane, ethyl acetate, or dichloromethane. The concentration should be optimized, typically in the range of 10-100 µg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Injector: Split/splitless injector, typically operated in split mode (e.g., 50:1 split ratio) to avoid column overloading. Injector temperature: 250 °C.

    • Column: A non-polar or medium-polarity capillary column is recommended. A common choice would be a 30 m x 0.25 mm ID, 0.25 µm film thickness column with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent).

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Final hold: 5 minutes at 280 °C. (This program should be optimized based on the sample matrix and desired resolution.)

  • Mass Spectrometer (MS) Conditions:

    • Interface Temperature: 280 °C to prevent condensation of the analyte.

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230 °C.

    • Electron Energy: 70 eV.[3]

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan mode, typically from m/z 40 to 400, to capture the molecular ion and all relevant fragment ions.

Data Analysis

The total ion chromatogram (TIC) will show the elution of compounds over time. The mass spectrum corresponding to the GC peak of 6-tert-butyl-1-oxaspiro[2.5]octane should be extracted and compared against the predicted fragmentation patterns. The presence of the key diagnostic ions (m/z 167 and 57) will provide strong evidence for the compound's identity.

Visualization of Key Concepts

Molecular Structure

Caption: Structure of 6-tert-butyl-1-oxaspiro[2.5]octane.

GC-MS Experimental Workflow

GC_MS_Workflow cluster_GC Gas Chromatograph cluster_MS Mass Spectrometer Injector Injector Column Column Injector->Column Oven Oven Column->Oven IonSource EI Ion Source Oven->IonSource Transfer Line MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition Sample Sample Sample->Injector Fragmentation_Pathways M [M]•+ (m/z 182) M_minus_CH3 [M - CH3]+ (m/z 167) M->M_minus_CH3 - •CH3 M_minus_C4H9 [M - C4H9]+ (m/z 125) M->M_minus_C4H9 - •C4H9 C4H9 [C4H9]+ (m/z 57) M->C4H9

Caption: Primary fragmentation pathways of 6-tert-butyl-1-oxaspiro[2.5]octane.

Conclusion and Future Directions

This guide provides a robust, theory-based framework for understanding the . The predicted fragmentation patterns, dominated by the loss of a methyl radical to form a highly stable cation at m/z 167 and the formation of a tert-butyl cation at m/z 57, serve as a reliable starting point for the identification and structural elucidation of this compound. The provided GC-MS protocol offers a practical methodology for its analysis in a laboratory setting.

Future experimental work should focus on synthesizing a pure standard of 6-tert-butyl-1-oxaspiro[2.5]octane to acquire an empirical mass spectrum. This would allow for the validation of the predicted fragmentation pathways outlined in this guide. Furthermore, high-resolution mass spectrometry (HRMS) would provide exact mass measurements, confirming the elemental composition of the molecular ion and its fragments. Collision-induced dissociation (CID) or other tandem MS/MS experiments would offer deeper insights into the fragmentation cascade and the structures of the resulting ions. [12]

References

  • Rontani, J. F., & Volkman, J. K. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid Communications in Mass Spectrometry, 18(11), 1243-1250. Available at: [Link]

  • Ciminiello, P., Dell'Aversano, C., et al. (2015). Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). Marine Drugs, 13(7), 4463-4486. Available at: [Link]

  • Kuck, D., & Grützmacher, H. F. (1988). Mass spectrometry of tert-butylnaphthalenes - A comparison with the unimolecular fragmentation of tert-butylbenzene. Organic Mass Spectrometry, 23(10), 693-703. Available at: [Link]

  • Lynch, H. N., et al. (2021). Gas Chromatography–Mass Spectrometric Analysis of Derivatives of Dibenzalacetone Aldol Products. Journal of Chemical Education, 98(11), 3624-3630. Available at: [Link]

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  • Halket, J. M., et al. (2005). Chemical derivatization and mass spectral libraries in metabolic profiling by GC/MS and LC/MS/MS. Journal of Experimental Botany, 56(410), 219-243. Available at: [Link]

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An In-depth Technical Guide to the Acid-Catalyzed Stability and Rearrangement of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Spiroepoxides are a class of strained cyclic ethers that serve as versatile intermediates in organic synthesis. Their unique three-dimensional structure and inherent ring strain make them susceptible to a variety of ring-opening reactions. This guide focuses on the stability and reactivity of a specific, sterically hindered spiroepoxide, 6-tert-butyl-1-oxaspiro[2.5]octane, under acidic conditions. We will explore the mechanistic underpinnings of its acid-catalyzed rearrangement, provide field-proven experimental protocols for its study, and discuss the implications of its inherent instability for synthetic strategy. The central finding is that this molecule is highly prone to a selective, acid-catalyzed Meinwald-type rearrangement, leading to a ring-expanded ketone. Understanding this pathway is critical for professionals who may encounter or design synthetic routes involving this or structurally related motifs.

Introduction: The Unique Nature of Spiroepoxides

Spiroepoxides, characterized by an epoxide ring sharing a single carbon atom with another carbocyclic ring, are valuable synthetic building blocks. The inherent ring strain of the three-membered epoxide ring makes them significantly more reactive than their acyclic ether counterparts.[1][2] This reactivity can be harnessed to introduce complex functionality and stereochemistry.

The subject of this guide, 6-tert-butyl-1-oxaspiro[2.5]octane , possesses two key structural features that dictate its chemical behavior:

  • The Spirocyclic Junction: The fusion of the epoxide to the cyclohexane ring introduces significant strain.

  • The 6-tert-Butyl Group: This bulky substituent effectively "locks" the cyclohexane ring into a specific conformation, influencing the steric accessibility of the epoxide carbons and the stability of potential intermediates.

The primary question for any synthetic chemist is the stability of this functional group to various reaction conditions. Under acidic conditions, the epoxide oxygen is readily protonated, creating a highly activated electrophile and initiating a cascade of potential reactions.[3][4]

Mechanistic Analysis of Acid-Catalyzed Instability

The stability of 6-tert-butyl-1-oxaspiro[2.5]octane under acidic conditions is exceptionally low. The reaction proceeds not through simple nucleophilic addition, but via a sophisticated rearrangement pathway that alleviates ring strain. This process is a specific example of the Meinwald rearrangement.[5][6]

The Rearrangement Pathway

The reaction is initiated by the protonation of the epoxide oxygen by an acid catalyst (Brønsted or Lewis), forming a protonated epoxide.[2][7] This makes the oxygen a much better leaving group. Subsequently, the C-O bond at the more substituted spiro-carbon begins to break.[8] This process is best described as a hybrid between an SN1 and SN2 mechanism, where a significant partial positive charge develops on the spirocyclic carbon.[3][4]

This developing carbocationic character is the driving force for the rearrangement. Instead of being trapped by an external nucleophile, an adjacent C-C bond from the cyclohexane ring migrates to the electron-deficient carbon. This concerted 1,2-alkyl shift results in the expansion of the six-membered ring into a seven-membered ring, while simultaneously opening the epoxide. A final deprotonation step yields the thermodynamically stable product: a cycloheptanone derivative.

The diagram below illustrates this stepwise mechanistic pathway.

Workflow Experimental Protocol Workflow A 1. Dissolve Spiroepoxide in Anhydrous DCM B 2. Cool to 0 °C A->B C 3. Add BF₃·OEt₂ Catalyst B->C D 4. Monitor by TLC C->D E 5. Quench with Sat. NaHCO₃ D->E Reaction Complete F 6. Aqueous Workup (Extraction & Drying) E->F G 7. Concentrate Solvent F->G H 8. Purify (Chromatography) G->H I 9. Characterize Product (NMR, IR) H->I

Sources

An In-depth Technical Guide to the Thermal Stability of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the thermal stability of 6-tert-butyl-1-oxaspiro[2.5]octane. While direct experimental data for this specific compound is not extensively available in public literature, this document synthesizes information from analogous chemical systems, fundamental principles of epoxide chemistry, and established analytical techniques to build a robust predictive model of its thermal behavior. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal decomposition pathways and stability limits of sterically hindered spiroepoxides. We will explore the synthesis, structural characteristics, theoretical decomposition mechanisms, and appropriate analytical methodologies for assessing the thermal stability of this compound.

Introduction: The Significance of Sterically Hindered Spiroepoxides

6-tert-butyl-1-oxaspiro[2.5]octane is a member of the oxaspiroalkane family, characterized by a spirocyclic junction between a cyclohexane and an oxirane (epoxide) ring. The presence of a bulky tert-butyl group on the cyclohexane ring introduces significant steric hindrance, which is expected to play a crucial role in the molecule's reactivity and thermal stability. Epoxides are highly valuable intermediates in organic synthesis due to the inherent ring strain of the three-membered ring, which facilitates ring-opening reactions with a variety of nucleophiles.[1][2] This reactivity is the cornerstone of their utility in constructing complex molecular architectures in pharmaceuticals and advanced materials.[3]

Understanding the thermal stability of such compounds is paramount for several reasons:

  • Process Safety: In industrial-scale synthesis, exothermic decomposition can lead to runaway reactions. A thorough understanding of thermal limits is critical for safe process design and operation.

  • Storage and Handling: Determining the decomposition temperature ensures safe storage conditions and prevents degradation of valuable intermediates.

  • Reaction Condition Optimization: Knowledge of thermal stability allows for the selection of appropriate reaction temperatures, preventing unwanted side reactions and product degradation.

This guide will provide a theoretical framework for understanding the thermal behavior of 6-tert-butyl-1-oxaspiro[2.5]octane, grounded in established chemical principles.

Synthesis and Structural Considerations

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane would most likely be achieved through the epoxidation of 4-tert-butylmethylenecyclohexane. A common and effective method for this transformation is the Corey-Chaykovsky reaction .[4][5] This reaction utilizes a sulfur ylide, such as dimethylsulfonium methylide, to transfer a methylene group to a ketone, in this case, 4-tert-butylcyclohexanone, to form the corresponding epoxide.[6][7][8]

An alternative route involves the reaction of the parent alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA).[9]

The key structural features of 6-tert-butyl-1-oxaspiro[2.5]octane that influence its thermal stability are:

  • The Oxirane Ring: The three-membered ring is highly strained (approximately 25 kcal/mol), making it the most reactive site in the molecule.[1][10]

  • The Spirocyclic Center: The quaternary carbon at the junction of the two rings creates a point of steric congestion.

  • The Tert-butyl Group: This bulky substituent locks the conformation of the cyclohexane ring and sterically hinders access to the epoxide, which can influence reaction pathways.[11]

The interplay of these structural elements will dictate the dominant decomposition mechanisms under thermal stress.

Postulated Thermal Decomposition Pathways

In the absence of direct experimental data, we can postulate the most likely thermal decomposition pathways for 6-tert-butyl-1-oxaspiro[2.5]octane based on the known chemistry of epoxides and sterically hindered organic molecules. Thermal decomposition, or thermolysis, is the breakdown of a substance by heat and is typically an endothermic process requiring energy to break chemical bonds.[12]

Pathway A: Isomerization to a Carbonyl Compound (House-Meinwald Rearrangement)

The most probable thermal decomposition pathway for a spiroepoxide is a rearrangement to a carbonyl compound. This type of reaction, known as the House-Meinwald rearrangement, is driven by the release of the epoxide ring strain. The reaction proceeds through the cleavage of a C-C or C-O bond of the epoxide ring. Given the substitution pattern of 6-tert-butyl-1-oxaspiro[2.5]octane, two primary isomerization products are conceivable:

  • Formation of 4-tert-butylcycloheptanone: This would involve migration of a carbon atom from the cyclohexane ring to the epoxide carbon, leading to a ring-expanded ketone.

  • Formation of (4-tert-butylcyclohexyl)methanal: This would involve a hydride shift followed by ring opening to form an aldehyde.

Computational studies on similar epoxide radicals suggest that C-O bond cleavage is a likely initial step in thermal decomposition.[13]

Pathway B: Fragmentation Reactions

At higher temperatures, fragmentation reactions leading to the formation of smaller, more stable molecules become more probable. For 6-tert-butyl-1-oxaspiro[2.5]octane, a likely fragmentation pathway involves the elimination of the tert-butyl group as isobutene, a highly stable alkene. This is a common decomposition pathway for compounds containing a tert-butyl group.[14][15] This would generate a radical intermediate that could undergo further reactions.

The gas-phase decomposition of other epoxides has been shown to produce a variety of smaller molecules through complex radical chain reactions.[16]

Below is a diagram illustrating the postulated primary decomposition pathways.

DecompositionPathways 6-tert-butyl-1-oxaspiro[2.5]octane 6-tert-butyl-1-oxaspiro[2.5]octane Isomerization Isomerization 6-tert-butyl-1-oxaspiro[2.5]octane->Isomerization Δ (Lower Temp) Fragmentation Fragmentation 6-tert-butyl-1-oxaspiro[2.5]octane->Fragmentation Δ (Higher Temp) 4-tert-butylcycloheptanone 4-tert-butylcycloheptanone Isomerization->4-tert-butylcycloheptanone (4-tert-butylcyclohexyl)methanal (4-tert-butylcyclohexyl)methanal Isomerization->(4-tert-butylcyclohexyl)methanal Isobutene + Other Fragments Isobutene + Other Fragments Fragmentation->Isobutene + Other Fragments

Caption: Postulated thermal decomposition pathways for 6-tert-butyl-1-oxaspiro[2.5]octane.

Experimental Methodologies for Thermal Stability Assessment

A comprehensive evaluation of the thermal stability of 6-tert-butyl-1-oxaspiro[2.5]octane would involve a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[12] It is an essential technique for determining the onset temperature of decomposition and the mass loss profile.

Experimental Protocol: TGA of 6-tert-butyl-1-oxaspiro[2.5]octane

  • Instrument: A high-resolution thermogravimetric analyzer.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a ceramic or aluminum pan.

  • Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.

  • Temperature Program:

    • Equilibrate at 30 °C.

    • Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Determine the onset temperature of decomposition (Tonset), defined as the temperature at which significant mass loss begins.

    • Identify the temperatures of maximum rates of decomposition from the derivative of the TGA curve (DTG).

    • Quantify the percentage of mass loss at each decomposition step.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[17] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.[18][19]

Experimental Protocol: DSC of 6-tert-butyl-1-oxaspiro[2.5]octane

  • Instrument: A differential scanning calorimeter.

  • Sample Preparation: Seal 2-5 mg of the sample in a hermetically sealed aluminum pan.

  • Atmosphere: Nitrogen, with a flow rate of 50 mL/min.

  • Temperature Program:

    • Equilibrate at 25 °C.

    • Ramp from 25 °C to 400 °C at a heating rate of 10 °C/min.

  • Data Analysis:

    • Identify the melting point (Tm) and enthalpy of fusion (ΔHf).

    • Determine the onset temperature of the exothermic decomposition peak (Td).

    • Calculate the enthalpy of decomposition (ΔHd). A large exothermic ΔHd indicates a high potential for a thermal runaway.

The following diagram outlines the workflow for the thermal analysis of 6-tert-butyl-1-oxaspiro[2.5]octane.

ThermalAnalysisWorkflow cluster_synthesis Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Synthesis Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane Purification Purification Synthesis->Purification TGA Thermogravimetric Analysis (TGA) Purification->TGA DSC Differential Scanning Calorimetry (DSC) Purification->DSC TGA_Data Mass Loss vs. Temperature (T_onset, DTG peaks) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (T_m, T_d, ΔH_d) DSC->DSC_Data Stability_Assessment Thermal Stability Profile TGA_Data->Stability_Assessment DSC_Data->Stability_Assessment

Caption: Experimental workflow for assessing the thermal stability of 6-tert-butyl-1-oxaspiro[2.5]octane.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical data that could be obtained from TGA and DSC analyses of 6-tert-butyl-1-oxaspiro[2.5]octane, based on the behavior of similar compounds.

ParameterTechniqueHypothetical ValueSignificance
Melting Point (Tm)DSC85 - 95 °CPurity and physical state at ambient conditions.
Onset of Decomposition (Tonset)TGA (N2)180 - 200 °CThe temperature at which significant degradation begins.
Decomposition Peak (Td)DSC (N2)210 - 230 °CThe temperature of maximum decomposition rate.
Enthalpy of Decomposition (ΔHd)DSC (N2)-250 to -400 J/gA highly exothermic value, indicating significant energy release upon decomposition.
Mass Loss at 400 °CTGA (N2)> 95%Indicates nearly complete volatilization or decomposition.

Conclusion and Recommendations

This technical guide has provided a comprehensive theoretical framework for understanding the thermal stability of 6-tert-butyl-1-oxaspiro[2.5]octane. Based on the chemistry of analogous systems, the primary thermal decomposition pathways are expected to be isomerization to carbonyl compounds at lower temperatures and fragmentation at higher temperatures. The bulky tert-butyl group is likely to influence the regioselectivity of these reactions.

For researchers and drug development professionals working with this or similar compounds, it is strongly recommended to perform the following:

  • Experimental Verification: Conduct TGA and DSC analyses to determine the actual thermal stability profile.

  • Evolved Gas Analysis (EGA): Couple the TGA instrument to a mass spectrometer or an FTIR spectrometer to identify the decomposition products and validate the proposed mechanisms.

  • Kinetic Studies: Perform isothermal TGA experiments at different temperatures to determine the kinetics of decomposition and predict the shelf life of the compound.

By combining the theoretical insights presented in this guide with rigorous experimental data, a complete and actionable understanding of the thermal stability of 6-tert-butyl-1-oxaspiro[2.5]octane can be achieved, ensuring its safe and effective use in research and development.

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A Technical Guide to the Ring Reactivity of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides an in-depth analysis of the chemical reactivity of the epoxide ring in 6-tert-butyl-1-oxaspiro[2.5]octane. This spirocyclic epoxide is a valuable substrate in organic synthesis, characterized by a sterically demanding tert-butyl group and a strained three-membered oxirane ring. We will explore the fundamental principles governing its reactivity, focusing on the pronounced regioselectivity observed under acidic versus basic/nucleophilic conditions. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering mechanistic insights, predictive models for reaction outcomes, and detailed experimental protocols for key transformations.

Introduction and Structural Context

The 1-oxaspiro[2.5]octane framework is a key structural motif found in various biologically active natural products and pharmaceutical agents. Its inherent ring strain makes the epoxide a versatile functional group for introducing new stereocenters and functionalities. The title compound, 6-tert-butyl-1-oxaspiro[2.5]octane, presents a particularly interesting case study due to the profound influence of the bulky tert-butyl substituent on the cyclohexane ring's conformation and, consequently, on the accessibility of the epoxide's electrophilic carbons.

1.1. Structural Features and Synthesis

The defining features of 6-tert-butyl-1-oxaspiro[2.5]octane are:

  • A Spirocyclic Junction: The epoxide ring and the cyclohexane ring share a common quaternary carbon atom (C1).

  • A Strained Oxirane Ring: The three-membered ring is the primary site of reactivity.

  • A Bulky tert-Butyl Group: Located at C4 of the cyclohexane ring, this group effectively locks the ring into a rigid chair conformation with the tert-butyl group in an equatorial position to minimize steric strain. This conformational rigidity has significant implications for the stereochemical course of ring-opening reactions.

The synthesis of this spiroepoxide is most efficiently achieved from its corresponding ketone precursor, 4-tert-butylcyclohexanone, via the Johnson-Corey-Chaykovsky reaction.[1] This reaction utilizes a sulfur ylide, typically dimethylsulfonium methylide or dimethyloxosulfonium methylide, to transfer a methylene group to the carbonyl, forming the epoxide.[2][3]

Sources

The Pivotal Role of the Tert-butyl Group in the Stereochemistry and Conformational Stability of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the 6-tert-butyl-1-oxaspiro[2.5]octane system, focusing on the determinative role of the C6-positioned tert-butyl group. This substituent, while sterically demanding, is not merely an accessory; it is the cornerstone of the molecule's conformational rigidity and stereochemical integrity. We will explore how this group acts as a "conformational lock," dictating the stereochemical outcome of its synthesis, influencing its reactivity in subsequent transformations, and defining its overall three-dimensional architecture. This guide synthesizes fundamental principles of conformational analysis with practical synthetic methodology, offering field-proven insights for professionals engaged in molecular design and synthesis.

The Conformational Anchor: Principles of the Tert-butyl Group in Cyclohexane Systems

To comprehend the role of the tert-butyl group in the target spirocycle, one must first appreciate its profound influence on the parent cyclohexane ring. The chair conformation is the most stable arrangement for cyclohexane, but it is in a constant state of flux, rapidly interconverting between two chair forms in a process known as ring-flipping. This equilibrium is fundamentally altered by substitution.

Steric Hindrance and 1,3-Diaxial Interactions

When a substituent occupies an axial position on a cyclohexane ring, it experiences steric repulsion from the other two axial hydrogens on the same face of the ring.[1] These unfavorable interactions, known as 1,3-diaxial interactions, introduce significant strain energy.[2] To alleviate this strain, the cyclohexane ring preferentially adopts a conformation where the bulky substituent occupies the more spacious equatorial position.[3][4]

The energetic penalty for a group occupying an axial position is quantified by its "A-value." A larger A-value signifies a stronger preference for the equatorial position. The tert-butyl group possesses one of the largest A-values, a direct consequence of its immense steric bulk.

SubstituentA-value (kcal/mol)
-Cl~0.5
-OH~0.9
-CH₃~1.7
-CH(CH₃)₂~2.2
-C(CH₃)₃ ~5.0

Data sourced from principles of conformational analysis.

The "Conformational Lock"

The substantial energy difference (~5.0 kcal/mol) between the axial and equatorial placement of a tert-butyl group effectively "locks" the cyclohexane ring into a single, dominant conformation.[5][6] The energy barrier for a ring-flip that would force the tert-butyl group into an axial position is prohibitively high under standard conditions. This predictable and rigid conformational preference is a powerful tool in stereocontrolled synthesis.

G cluster_eq Equatorial Conformer (Favored) cluster_ax Axial Conformer (Disfavored) eq Equatorial tert-Butyl (Low Energy) ~99.9% at 25°C ax Axial tert-Butyl (High Energy) 1,3-Diaxial Strain eq->ax Ring Flip (High Energy Barrier) ax->eq Ring Flip (Low Energy Barrier)

Caption: Conformational equilibrium of tert-butylcyclohexane.

Synthesis and Stereochemical Control

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane is most effectively achieved from 4-tert-butylcyclohexanone. The conformationally locked nature of the starting material directly dictates the stereochemical outcome of the epoxidation.

The Johnson-Corey-Chaykovsky Reaction

The Johnson-Corey-Chaykovsky reaction is a premier method for synthesizing epoxides from ketones using a sulfur ylide, such as dimethylsulfonium methylide.[7][8] Unlike phosphorus ylides used in the Wittig reaction, sulfur ylides add a methylene group to the carbonyl to form an epoxide rather than an alkene.[9]

The reaction proceeds via the nucleophilic attack of the ylide on the carbonyl carbon. This is followed by an intramolecular Sₙ2 reaction where the newly formed alkoxide displaces dimethyl sulfide to close the three-membered epoxide ring.[10][11]

Mechanism and Facial Selectivity

In the case of 4-tert-butylcyclohexanone, the tert-butyl group locks the ring, exposing two distinct faces of the carbonyl group to the incoming nucleophile: the axial face and the equatorial face.

  • Conformational Ground State: The starting ketone exists exclusively in the chair conformation with the tert-butyl group in the equatorial position.

  • Nucleophilic Attack: The sulfur ylide is a bulky nucleophile. Steric hindrance dictates its trajectory. Attack from the equatorial face is disfavored due to steric clashes with the equatorial hydrogens at C2 and C6.

  • Axial Attack Predominance: Consequently, the ylide preferentially attacks from the less hindered axial face. This mode of attack leads to the formation of an intermediate where the newly formed C-C bond is axial and the oxygen is equatorial.

  • Ring Closure: The subsequent intramolecular ring closure proceeds with inversion of configuration at the carbon bearing the leaving group (the sulfur moiety), but the critical stereochemistry is already set by the initial attack. The final product is the spiro-epoxide where the oxygen atom is oriented equatorially relative to the plane of the former carbonyl.

G start 4-tert-butylcyclohexanone (Equatorial t-Bu) attack Nucleophilic Attack start->attack Axial Attack (Less Hindered Face) ylide Sulfur Ylide [(CH₃)₂S⁺CH₂⁻] ylide->attack intermediate Betaine Intermediate attack->intermediate closure Intramolecular Sₙ2 Ring Closure intermediate->closure product 6-tert-butyl-1-oxaspiro[2.5]octane closure->product Forms Epoxide + (CH₃)₂S

Caption: Reaction pathway showing stereoselective epoxidation.

Structural Elucidation and Conformational Properties

The product, 6-tert-butyl-1-oxaspiro[2.5]octane, is a rigid molecule whose structure is a direct consequence of its synthetic history.

Spectroscopic Signatures

The locked conformation gives rise to a predictable and clearly defined NMR spectrum. A structural and conformational analysis of similar 1-oxaspiro[2.5]octane derivatives has shown that NMR spectroscopy is a powerful tool for determining their relative configurations.[12]

  • ¹H NMR: One would expect to see distinct signals for the axial and equatorial protons of the cyclohexane ring. The axial protons, being in a more shielded environment, would typically appear at a higher field (lower ppm) than their equatorial counterparts. The coupling constants (J-values) between adjacent protons would also be characteristic of their dihedral angles, with large trans-diaxial couplings (Jₐₐ ≈ 10-13 Hz) being particularly diagnostic.

  • ¹³C NMR: The rigidity of the system would result in sharp, well-resolved signals for each unique carbon atom.

Influence on Reactivity

The steric environment established by the tert-butyl group and the resulting conformation governs the reactivity of the epoxide ring. Ring-opening reactions, whether acid- or base-catalyzed, are subject to this steric control. Nucleophilic attack will preferentially occur at the less substituted carbon of the epoxide (the methylene carbon), and the trajectory of the nucleophile will be directed away from the bulky cyclohexane ring, leading to predictable stereochemical outcomes in the product.[13]

Experimental Protocol: Synthesis via Johnson-Corey-Chaykovsky Reaction

This protocol describes a representative procedure for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane from 4-tert-butylcyclohexanone.

Safety Precaution: This procedure involves strong bases and flammable solvents. It must be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Materials:

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • 4-tert-butylcyclohexanone

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Ylide Generation: a. To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (1.0 eq). b. Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes. c. Add anhydrous DMSO via syringe. d. Stir the suspension at room temperature for 30 minutes. e. In a separate flask, dissolve trimethylsulfonium iodide (1.05 eq) in anhydrous DMSO. f. Add the trimethylsulfonium iodide solution dropwise to the NaH suspension, maintaining the internal temperature below 25°C. g. Stir the resulting milky white solution for an additional 15 minutes to ensure complete ylide formation.

  • Epoxidation: a. Dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF. b. Add the ketone solution dropwise to the sulfur ylide solution at room temperature. c. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 1-2 hours).

  • Workup and Purification: a. Carefully quench the reaction by the slow, dropwise addition of ice-cold water. b. Transfer the mixture to a separatory funnel and extract three times with diethyl ether. c. Combine the organic layers and wash sequentially with water and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel to yield the pure 6-tert-butyl-1-oxaspiro[2.5]octane.

Caption: Experimental workflow for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane.

Conclusion

The tert-butyl group in 6-tert-butyl-1-oxaspiro[2.5]octane is far more than a passive substituent. It serves as a powerful stereochemical and conformational directing group. Its principal roles are:

  • Conformational Locking: It eliminates conformational ambiguity in the cyclohexane ring, forcing it into a single, predictable chair conformation.

  • Stereochemical Control: It dictates the facial selectivity of the epoxidation reaction, leading to the formation of a single diastereomer.

  • Reactivity Modulation: It creates a defined steric environment that influences the regioselectivity and stereoselectivity of subsequent ring-opening reactions.

Understanding these roles is paramount for researchers leveraging this and similar scaffolds in the design and synthesis of complex molecular architectures for applications in medicinal chemistry and materials science.

References

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. National Center for Biotechnology Information. [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • ChemSynthesis. 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. [Link]

  • House, H. O., Tefertiller, B. A., & Olmstead, H. D. (1968). Chemistry of carbanions. XV. Stereochemistry of alkylation of 4-tert-butylcyclohexanone. The Journal of Organic Chemistry, 33(3), 935–942. [Link]

  • Chemistry LibreTexts. 4.8: Conformations of Disubstituted Cyclohexanes. [Link]

  • Wikipedia. Anomeric effect. [Link]

  • Chemistry Steps. 1,3-Diaxial Interactions and A value for Cyclohexanes. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. [Link]

  • Pazderski, L., Twarużek, M., & Sitkowski, J. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. [Link]

  • Liu, D. W., et al. (2012). The Synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-Butyl) Dimethylsilane. Advanced Materials Research, 550-553, 310-313. [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. [Link]

  • Singleton, D. A., et al. (2009). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of organic chemistry, 74(17), 6591–6601. [Link]

  • Fiveable. t-butylcyclohexane Definition. [Link]

  • ACS Publications. Homoanomeric Effects in Six-Membered Heterocycles. [Link]

  • Reddit. AAMC FL6 CP 12 -- o chem conformation questions. [Link]

  • ResearchGate. (PDF) Anomeric and Exo-Anomeric Effects in Carbohydrate Chemistry. [Link]

  • YouTube. Why does cis-1,4-di-t-butylcyclohexane adopt a twist-boat conformation instead of a chair?. [Link]

  • YouTube. Corey-Chaykovsky Reactions. [Link]

  • PubChem. tert-Butylcyclohexane. National Center for Biotechnology Information. [Link]

  • Khan Academy. Preparation of epoxides: Stereochemistry. [Link]

  • MDPI. Exploring and Re-Assessing Reverse Anomeric Effect in 2-Iminoaldoses Derived from Mono- and Polynuclear Aromatic Aldehydes. [Link]

  • YouTube. Conformation: Different Substitutents 1,3-Diaxial Interaction Energy. [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). [Link]

  • YouTube. Carbohydrates: Anomeric Carbon Reactivity. [Link]

  • Henry Rzepa's Blog. The conformational analysis of cyclo-octane. [Link]

  • Chemistry LibreTexts. 9.5: Substituted Cyclohexanes. [Link]

  • YouTube. Stereochemistry of epoxide ring-opening. [Link]

  • Master Organic Chemistry. Epoxides – The Outlier Of The Ether Family. [Link]

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An In-depth Technical Guide to the Stereochemistry of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive examination of the stereochemical intricacies of 6-tert-butyl-1-oxaspiro[2.5]octane. Intended for researchers, scientists, and professionals in drug development, this document delves into the conformational analysis, synthesis, and stereochemical characterization of this unique spirocyclic epoxide. The principles discussed herein are foundational to understanding the spatial arrangement of atoms in complex molecules, a critical aspect of modern chemical and pharmaceutical research.

Introduction: The Significance of Spiro-Epoxides

Spiro-epoxides, such as 6-tert-butyl-1-oxaspiro[2.5]octane, are a class of organic compounds characterized by a three-membered epoxide ring fused to a larger ring system at a single carbon atom. This structural motif is of significant interest in medicinal chemistry and materials science due to its inherent reactivity and defined three-dimensional structure. The epoxide ring can act as an electrophilic site for nucleophilic attack, making these compounds valuable intermediates in the synthesis of complex molecules. Furthermore, the rigid spirocyclic framework can be exploited to control molecular conformation and orientation, which is crucial for designing molecules with specific biological activities.

The presence of a bulky tert-butyl group on the cyclohexane ring of 6-tert-butyl-1-oxaspiro[2.5]octane introduces a strong conformational bias, making it an excellent model system for studying the interplay of steric effects and stereochemistry in spirocyclic systems.

Conformational Analysis: The Dominance of the tert-Butyl Group

The stereochemistry of 6-tert-butyl-1-oxaspiro[2.5]octane is largely dictated by the conformational preferences of the substituted cyclohexane ring. The tert-butyl group, with its significant steric bulk, acts as a conformational lock, predominantly occupying an equatorial position to minimize steric strain.[1] This has profound implications for the orientation of the spiro-epoxide ring and the overall shape of the molecule.

The cyclohexane ring can, in principle, exist in two chair conformations. However, the energetic penalty for placing the tert-butyl group in an axial position is substantial, effectively preventing this conformation. Consequently, the molecule is locked in a single dominant chair conformation.

Diagram 1: Conformational Equilibrium of the Cyclohexane Ring

G cluster_0 Conformational Equilibrium Axial t-Bu Equatorial t-Bu Axial t-Bu->Equatorial t-Bu  Highly Favored Equatorial t-Bu->Axial t-Bu  Disfavored

A simplified representation of the conformational equilibrium, highlighting the energetic preference for the equatorial tert-butyl group.

This conformational locking simplifies the stereochemical analysis, as we can confidently assume a single chair conformation for the cyclohexane ring. This, in turn, defines the local environment around the spiro center and the epoxide ring.

Synthesis and Stereoselectivity

The most common route for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane is the epoxidation of 4-tert-butylmethylenecyclohexane. The stereochemical outcome of this reaction is of paramount importance as it determines the relative orientation of the epoxide ring with respect to the cyclohexane ring.

Epoxidation of 4-tert-butylmethylenecyclohexane

The reaction of 4-tert-butylmethylenecyclohexane with an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), can theoretically yield two diastereomers. These diastereomers arise from the electrophilic attack of the peroxy acid on either of the two faces of the double bond.

Diagram 2: Epoxidation of 4-tert-butylmethylenecyclohexane

G 4-tert-butylmethylenecyclohexane 4-tert-butylmethylenecyclohexane Epoxidation Epoxidation 4-tert-butylmethylenecyclohexane->Epoxidation m-CPBA Diastereomer A (Axial Attack) Diastereomer A (Axial Attack) Epoxidation->Diastereomer A (Axial Attack) Diastereomer B (Equatorial Attack) Diastereomer B (Equatorial Attack) Epoxidation->Diastereomer B (Equatorial Attack)

Reaction scheme for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane.

The facial selectivity of the epoxidation is influenced by the steric hindrance imposed by the cyclohexane ring. Attack from the axial face is generally more hindered due to the presence of axial hydrogens at the C2 and C6 positions. Conversely, attack from the equatorial face is less sterically encumbered. This steric differentiation leads to a diastereoselective reaction, favoring the formation of one diastereomer over the other.

Step-by-Step Experimental Protocol for Epoxidation
  • Dissolution: Dissolve 4-tert-butylmethylenecyclohexane (1.0 eq) in a suitable solvent, such as dichloromethane (DCM), in a round-bottom flask.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Oxidant: Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by column chromatography on silica gel to isolate the diastereomeric products.

Stereochemical Characterization

The determination of the relative stereochemistry of the diastereomers of 6-tert-butyl-1-oxaspiro[2.5]octane relies heavily on nuclear magnetic resonance (NMR) spectroscopy.[2] Both ¹H and ¹³C NMR provide crucial information about the spatial arrangement of atoms.

¹H NMR Spectroscopy

The chemical shifts and coupling constants of the protons on the cyclohexane and epoxide rings are highly sensitive to their stereochemical environment.

  • Epoxide Protons: The two protons of the epoxide ring are diastereotopic and will appear as distinct signals, typically as doublets due to geminal coupling. Their chemical shifts can be influenced by the anisotropic effects of the cyclohexane ring.

  • Cyclohexane Protons: The axial and equatorial protons of the cyclohexane ring will exhibit characteristic chemical shifts and coupling patterns. The locked conformation due to the tert-butyl group simplifies the analysis of these signals.

¹³C NMR Spectroscopy

The chemical shifts of the carbon atoms, particularly the spiro carbon and the carbons of the epoxide ring, can provide further evidence for the stereochemical assignment. The steric environment around each carbon atom influences its chemical shift.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE experiments, such as NOESY or ROESY, are powerful tools for determining through-space proximity of protons. By observing NOE correlations between the epoxide protons and the protons on the cyclohexane ring, the relative orientation of the epoxide ring can be unambiguously established. For instance, an NOE between an epoxide proton and an axial proton on the cyclohexane ring would indicate that the epoxide ring is on the same face as that axial proton.

Table 1: Expected NMR Data for Diastereomers of 6-tert-butyl-1-oxaspiro[2.5]octane

DiastereomerKey ¹H NMR SignalExpected Chemical Shift (ppm)Key NOE Correlation
A (Axial Attack) Epoxide ProtonsDownfield shiftEpoxide H to Axial H at C2/C6
B (Equatorial Attack) Epoxide ProtonsUpfield shiftEpoxide H to Equatorial H at C2/C6

Conclusion

The stereochemistry of 6-tert-butyl-1-oxaspiro[2.5]octane is a fascinating case study in the principles of conformational analysis and stereoselective synthesis. The dominant equatorial preference of the tert-butyl group provides a rigid framework that allows for a detailed investigation of the spatial arrangement of the spiro-epoxide ring. A combination of stereoselective synthesis and advanced NMR techniques enables the unambiguous determination of the relative stereochemistry of its diastereomers. This understanding is crucial for the rational design and synthesis of novel molecules with potential applications in drug discovery and materials science.

References

  • ChemSynthesis. (2025). 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. Retrieved from [Link]

  • PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]

  • SciSpace. (2015). Conformational analysis of cycloalkanes. Retrieved from [Link]

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Methodological & Application

Application Note: A Detailed Protocol for the Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, in-depth guide for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane from 4-tert-butylcyclohexanone via the Corey-Chaykovsky reaction. This protocol is designed for researchers in organic chemistry, medicinal chemistry, and drug development. The document outlines the mechanistic underpinnings of the reaction, provides a detailed, step-by-step experimental procedure, and includes critical safety information. Furthermore, it presents expected analytical data for the characterization of the final product and is supported by authoritative references to ensure scientific rigor and reproducibility.

Introduction

Spirocyclic epoxides, such as 6-tert-butyl-1-oxaspiro[2.5]octane, are valuable intermediates in organic synthesis. The strained oxirane ring provides a site for various nucleophilic ring-opening reactions, allowing for the stereocontrolled introduction of functional groups. The spirocyclic nature of these molecules imparts a rigid, three-dimensional structure that is of significant interest in the design of novel therapeutic agents and complex natural product synthesis. The Corey-Chaykovsky reaction is a powerful and widely used method for the synthesis of epoxides from ketones and aldehydes.[1][2] This reaction utilizes a sulfur ylide, in this case, dimethylsulfoxonium methylide, to transfer a methylene group to the carbonyl carbon of 4-tert-butylcyclohexanone.[3]

Reaction Mechanism and Rationale

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane is achieved through a two-step, one-pot process. The first step involves the in situ generation of the Corey-Chaykovsky reagent, dimethylsulfoxonium methylide, by the deprotonation of trimethylsulfoxonium iodide with a strong base, such as sodium hydride, in an anhydrous polar aprotic solvent like dimethyl sulfoxide (DMSO).[4] The subsequent step is the nucleophilic addition of the ylide to the carbonyl carbon of 4-tert-butylcyclohexanone. This is followed by an intramolecular nucleophilic substitution, where the resulting alkoxide displaces the dimethyl sulfoxide leaving group to form the desired spiro-epoxide.[1][4]

The choice of dimethylsulfoxonium methylide is crucial; its stabilized nature favors the 1,2-addition to the ketone, leading to the formation of the epoxide. This is in contrast to the less stable dimethylsulfonium methylide, which can sometimes lead to different reaction pathways with α,β-unsaturated ketones.

Reaction_Mechanism cluster_0 Ylide Formation cluster_1 Epoxidation ylide_reagents Trimethylsulfoxonium Iodide + NaH in DMSO ylide Dimethylsulfoxonium Methylide (Corey's Reagent) ylide_reagents->ylide Deprotonation intermediate Betaine Intermediate ylide->intermediate Nucleophilic Attack on Carbonyl ketone 4-tert-butylcyclohexanone ketone->intermediate product 6-tert-butyl-1-oxaspiro[2.5]octane + DMSO intermediate->product Intramolecular SN2 (Ring Closure)

Figure 1: Overall workflow for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane.

Experimental Protocol

This protocol is adapted from a reliable procedure for a similar transformation published in Organic Syntheses.[5]

Materials and Reagents
Reagent/MaterialGradeSupplierCatalog No.
4-tert-butylcyclohexanone99%Thermo Scientific10419210
Trimethylsulfoxonium iodide98%Sigma-AldrichT80500
Sodium hydride (60% dispersion in mineral oil)Reagent gradeSigma-Aldrich452912
Dimethyl sulfoxide (DMSO), anhydrous≥99.9%Sigma-Aldrich276855
Petroleum ether (30-60 °C)ACS reagentFisher ScientificE120-4
Diethyl ether, anhydrous≥99.7%Sigma-Aldrich317049
Saturated aqueous sodium chloride (brine)N/AN/AN/A
Anhydrous magnesium sulfateReagent gradeFisher ScientificM65-500
Equipment
  • Three-necked round-bottom flask (500 mL) with a magnetic stirrer

  • Pressure-equalizing dropping funnel

  • Condenser with a nitrogen inlet

  • Oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure

Part A: Preparation of Dimethylsulfoxonium Methylide Solution

  • Preparation of Sodium Hydride: In a 500-mL, three-necked, round-bottom flask equipped with a magnetic stirrer, add 4.4 g (0.11 mol) of sodium hydride (60% oil dispersion). Wash the sodium hydride with three 50-mL portions of petroleum ether to remove the mineral oil. For each wash, stir the suspension, allow the hydride to settle, and then carefully decant the petroleum ether using a cannula or by carefully pouring. This step should be performed under an inert atmosphere (nitrogen or argon).

  • Addition of DMSO: After the final wash, carefully add 125 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Formation of the Ylide: To the stirred suspension of sodium hydride in DMSO, add 24.2 g (0.11 mol) of trimethylsulfoxonium iodide in one portion.

  • Reaction: Heat the mixture to 50 °C in an oil bath for 1.5-2 hours, or until the evolution of hydrogen gas ceases. The resulting solution of dimethylsulfoxonium methylide is a grayish, turbid solution.

Part B: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

  • Addition of Ketone: Cool the ylide solution to room temperature. In a pressure-equalizing dropping funnel, dissolve 15.4 g (0.1 mol) of 4-tert-butylcyclohexanone in 25 mL of anhydrous DMSO. Add the ketone solution dropwise to the stirred ylide solution over a period of 15-20 minutes.

  • Reaction: After the addition is complete, stir the reaction mixture at room temperature for 1 hour, and then heat to 50-60 °C for an additional 1.5 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a 1-L beaker containing 500 mL of cold water.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract with three 100-mL portions of diethyl ether.

  • Washing: Combine the organic extracts and wash them with two 100-mL portions of water, followed by one 100-mL portion of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

Purification

The crude product can be purified by vacuum distillation.

  • Transfer the crude oil to a suitable round-bottom flask for distillation.

  • Distill under reduced pressure. The product, 6-tert-butyl-1-oxaspiro[2.5]octane, is a colorless liquid.

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[6][7] It is also corrosive and can cause severe skin and eye burns. Handle sodium hydride in an inert atmosphere (e.g., a glovebox or under nitrogen) and away from any sources of ignition. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.

  • Trimethylsulfoxonium Iodide: This compound is an irritant, causing skin and serious eye irritation.[8][9] Avoid inhalation of dust and contact with skin and eyes.

  • Dimethyl Sulfoxide (DMSO): Anhydrous DMSO is hygroscopic. While generally considered to have low toxicity, it can enhance the skin absorption of other chemicals.

  • Sodium Hydride in DMSO: The combination of sodium hydride and DMSO can be hazardous. At elevated temperatures (onset at approximately 57 °C), this mixture can undergo a highly exothermic decomposition, leading to a rapid increase in pressure and a potential explosion.[4][10] It is imperative to maintain strict temperature control during the formation of the ylide and to avoid overheating.

  • Hydrogen Gas Evolution: The reaction of sodium hydride with trimethylsulfoxonium iodide liberates hydrogen gas, which is highly flammable. Ensure the reaction is conducted in a well-ventilated fume hood and that there are no nearby ignition sources.

Characterization and Expected Results

ParameterExpected Value/Observation
Yield 75-85%
Appearance Colorless liquid
Boiling Point Not available (will be determined during purification)
¹H NMR (CDCl₃, 400 MHz) Predicted: δ 2.5-2.7 (s, 2H, -CH₂- of epoxide), 0.8-2.0 (m, 9H, cyclohexyl protons), 0.85 (s, 9H, -C(CH₃)₃)
¹³C NMR (CDCl₃, 101 MHz) Predicted: δ 58-60 (spiro C), 52-54 (-CH₂- of epoxide), 47-49 (quaternary C of t-butyl), 27-45 (cyclohexyl carbons), 27.5 (-C(CH₃)₃)
FT-IR (neat) Predicted: ν 3050-3000 cm⁻¹ (C-H stretch of epoxide), 1250-1200 cm⁻¹ (C-O stretch of epoxide)

Discussion

The Corey-Chaykovsky reaction is a reliable method for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. The use of a pre-wash of the sodium hydride dispersion is recommended to remove the mineral oil, which can interfere with the reaction. The temperature control during the formation of the ylide is the most critical step from a safety perspective. The work-up procedure is straightforward, and the final product can be obtained in high purity after vacuum distillation. The expected yield for this type of reaction is generally good, typically in the range of 75-85%.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable spiro-epoxide for further use in their research endeavors. The provided mechanistic insights and expected analytical data will aid in the successful execution and validation of this synthesis.

References

  • AdiChemistry. (n.d.). Corey Chaykovsky Reaction. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • ACS Publications. (2019, August 10). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Organic Process Research & Development. Retrieved from [Link]

  • ResearchGate. (2019, August). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Methylenecyclohexane oxide. Retrieved from [Link]

  • ACD/Labs. (n.d.). t-Butyl group towers over other 1H resonances. Retrieved from [Link]

  • Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). 4-tert-Butylcyclohexanone, 99% 100 g. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-tert-Butylcyclohexanone (99%). Retrieved from [Link]

  • WorldOfChemicals. (n.d.). 4-tert-butylcyclohexanone suppliers USA. Retrieved from [Link]

  • PubMed. (2012, January). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

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Application and Protocol for the Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane via the Corey-Chaykovsky Reaction

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides an in-depth exploration of the Corey-Chaykovsky reaction for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane, a valuable spirocyclic epoxide intermediate in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical insights and detailed, actionable protocols to ensure successful and safe execution of this important transformation.

Introduction: The Strategic Importance of Oxaspirocycles and the Corey-Chaykovsky Reaction

Oxaspirocycles, three-dimensional structures containing a spiro-fused epoxide ring, are privileged motifs in a variety of biologically active molecules and complex natural products. Their inherent ring strain allows for facile nucleophilic opening, providing a versatile handle for the introduction of diverse functionalities with precise stereochemical control. The synthesis of these structures, however, can be challenging.

The Johnson-Corey-Chaykovsky reaction offers a powerful and reliable method for the construction of epoxides from ketones, representing a key retrosynthetic disconnection.[1] This reaction utilizes a sulfur ylide to deliver a methylene group to a carbonyl carbon, forming the desired three-membered ring.[1][2] This application note will focus on the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane from 4-tert-butylcyclohexanone, a common transformation that highlights the utility and stereochemical nuances of this reaction.

Mechanistic Insights and Stereochemical Considerations

The Corey-Chaykovsky reaction proceeds via the nucleophilic addition of a sulfur ylide to the carbonyl group of an aldehyde or ketone.[1][2] The resulting betaine intermediate then undergoes an intramolecular SN2 reaction to form the epoxide and liberate a dialkyl sulfide or sulfoxide as a byproduct.[2]

A critical aspect of this reaction, particularly with substituted cyclohexanones like 4-tert-butylcyclohexanone, is the stereochemical outcome of the methylene transfer. The large tert-butyl group effectively "locks" the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This conformational rigidity dictates the facial selectivity of the ylide attack.

The choice of the sulfur ylide is paramount in controlling the stereochemistry of the resulting epoxide:

  • Dimethylsulfonium methylide ((CH₃)₂SCH₂) , generated from a trimethylsulfonium salt, is less stable and more reactive. It preferentially attacks the carbonyl from the axial face, leading to the formation of an equatorial C-O bond in the epoxide.[3]

  • Dimethylsulfoxonium methylide ((CH₃)₂SOCH₂) , also known as the Corey-Chaykovsky reagent, is a more stable ylide.[4] This ylide, generated from trimethylsulfoxonium iodide, favors equatorial attack on the carbonyl group. This results in the formation of an epoxide with an axial C-O bond, which is often the thermodynamically favored product.[3][5]

For the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane, where the oxygen atom of the epoxide is in a pseudoaxial orientation, the use of dimethylsulfoxonium methylide is preferred.[5][6]

Experimental Workflow Overview

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane can be broken down into three key stages: preparation of the sulfoxonium salt, generation of the ylide, and the epoxidation reaction itself.

G cluster_0 Reagent Preparation cluster_1 Corey-Chaykovsky Reaction cluster_2 Workup and Purification DMSO Dimethyl Sulfoxide (DMSO) TMSOI Trimethylsulfoxonium Iodide (TMSOI) DMSO->TMSOI MeI Iodomethane (MeI) MeI->TMSOI NaH Sodium Hydride (NaH) Ylide Dimethylsulfoxonium Methylide (Ylide) NaH->Ylide TMSOI->Ylide Reaction Epoxidation Reaction Ylide->Reaction Ketone 4-tert-butylcyclohexanone Ketone->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Workup Crude->Workup Extraction Solvent Extraction Workup->Extraction Purification Column Chromatography Extraction->Purification Product 6-tert-butyl-1-oxaspiro[2.5]octane Purification->Product

Caption: Experimental workflow for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane.

Detailed Experimental Protocols

Safety Precautions:

  • Sodium Hydride (NaH): Reacts violently with water to produce flammable hydrogen gas. Handle in a fume hood under an inert atmosphere (nitrogen or argon). Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

  • Iodomethane (MeI): Is a toxic and volatile substance. Handle only in a well-ventilated fume hood.

  • Dimethyl Sulfoxide (DMSO): Can penetrate the skin and carry other chemicals with it. Handle with care and appropriate gloves.

Protocol 1: Preparation of Trimethylsulfoxonium Iodide

This protocol is adapted from established procedures for the synthesis of sulfonium salts.

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add dimethyl sulfoxide (DMSO).

  • Addition of Iodomethane: In a fume hood, carefully add iodomethane (approximately 2.5 equivalents) to the DMSO.

  • Reflux: Heat the reaction mixture to 80 °C and maintain a gentle reflux for 24 hours.

  • Isolation: Cool the reaction mixture to room temperature. The solid product will precipitate.

  • Washing and Drying: Filter the crude solid and wash it with acetone to remove unreacted starting materials. Dry the resulting white to yellow crystalline powder under vacuum to yield trimethylsulfoxonium iodide.

Protocol 2: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

This protocol is adapted from the synthesis of a structurally related oxaspirocycle.[5][6]

  • Ylide Generation:

    • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil.

    • Wash the NaH with hexanes (2-3 times) to remove the mineral oil. Carefully decant the hexane washes.

    • Add anhydrous DMSO to the flask via a syringe.

    • Stir the suspension and slowly add solid trimethylsulfoxonium iodide in portions.

    • Continue stirring the mixture at room temperature for 30-45 minutes, or until the evolution of hydrogen gas ceases and the solution becomes homogeneous.

  • Epoxidation Reaction:

    • In a separate flask, dissolve 4-tert-butylcyclohexanone in anhydrous DMSO.

    • Add the solution of 4-tert-butylcyclohexanone dropwise to the freshly prepared ylide solution at room temperature.

    • Stir the reaction mixture for 24 hours at room temperature.

  • Workup and Extraction:

    • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous layer with ethyl acetate (3 times).

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel, eluting with a mixture of ethyl acetate and hexanes.[7]

    • Combine the fractions containing the desired product and remove the solvent under reduced pressure to afford 6-tert-butyl-1-oxaspiro[2.5]octane as a colorless oil or low-melting solid.

Quantitative Data Summary

The following table provides representative quantities for the synthesis of a related oxaspirocycle, which can be adapted for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane.[5]

Reagent/ParameterQuantity/ValueMolar Equiv.
4-tert-butylcyclohexanone1.0 g1.0
Trimethylsulfoxonium Iodide~1.1 eq1.1
Sodium Hydride (60% dispersion)~1.1 eq1.1
Anhydrous DMSO10-20 mL-
Reaction TemperatureRoom Temperature-
Reaction Time24 hours-
Expected Yield ~80% -

Product Characterization and Validation

The successful synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane can be confirmed by standard spectroscopic techniques. Based on the analysis of a similar structure, the following spectral data are expected:[5]

  • ¹H NMR (400 MHz, CDCl₃): The spectrum should show a characteristic singlet for the two protons of the epoxide ring around δ 2.6-2.7 ppm. The protons of the cyclohexane ring will appear as a series of multiplets, and a sharp singlet for the nine protons of the tert-butyl group will be observed at approximately δ 0.8-0.9 ppm.

  • ¹³C NMR (100 MHz, CDCl₃): Key signals will include the spiro carbon at around δ 57-58 ppm, the methylene carbon of the epoxide at approximately δ 53-54 ppm, and the carbons of the tert-butyl group.

Troubleshooting and Expert Insights

  • Low Yield: Incomplete ylide formation is a common issue. Ensure the sodium hydride is fresh and properly washed to remove the mineral oil. The DMSO must be anhydrous.

  • Side Reactions: If the reaction is heated, side reactions may occur. The Corey-Chaykovsky reaction is typically run at or below room temperature.

  • Purification Challenges: The product can be somewhat volatile. Care should be taken during solvent removal. If the product is an oil, Kugelrohr distillation can be an effective purification method.

By carefully following these protocols and considering the mechanistic principles outlined, researchers can confidently and safely synthesize 6-tert-butyl-1-oxaspiro[2.5]octane for their research and development needs.

References

  • NROChemistry. Corey-Chaykovsky Reactions. Accessed January 16, 2026.
  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Last modified October 2, 2023.
  • Alfa Chemistry. Corey-Chaykovsky Reaction. Accessed January 16, 2026.
  • Supporting Information for [source providing NMR d
  • AdiChemistry. COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Accessed January 16, 2026.
  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Accessed January 16, 2026.
  • Lindvall, M. K., & Koskinen, A. M. P. (1999). Origins of Stereoselectivity in the Corey-Chaykovsky Reaction. Insights from Quantum Chemistry. The Journal of Organic Chemistry, 64(13), 4596–4606.
  • University of Liverpool. Axial or equatorial attack is possible on a cyclohexanone. Accessed January 16, 2026.
  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Accessed January 16, 2026.
  • Hanson, R. N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane.
  • Semantic Scholar.
  • Reddit. Axial and equatorial attack on cyclohexanone preference. November 21, 2019.
  • ResearchGate. (PDF) 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. June 11, 2024.
  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)

Sources

Application Note: A Detailed Protocol for the Synthesis of 6-tert-Butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. This procedure is designed for researchers and scientists in the fields of organic chemistry and drug development. The synthesis is achieved through the highly efficient Corey-Chaykovsky reaction, a cornerstone of modern synthetic chemistry for the formation of epoxides from carbonyl compounds.[1][2][3] This guide emphasizes not only the procedural steps but also the underlying chemical principles and safety considerations, ensuring a reproducible and safe experimental workflow.

Introduction

Spirocyclic compounds, such as 6-tert-butyl-1-oxaspiro[2.5]octane, are of significant interest in medicinal chemistry and material science due to their unique three-dimensional structures.[4] The spiro-epoxide moiety, in particular, is a key structural feature in various biologically active natural products and serves as a versatile synthetic intermediate.[5][6] The Corey-Chaykovsky reaction provides a powerful and diastereoselective method for the synthesis of such epoxides from ketones, offering an important alternative to traditional olefin epoxidation routes.[2] This reaction utilizes a sulfur ylide, which adds to the carbonyl group to form a betaine intermediate that subsequently undergoes intramolecular nucleophilic substitution to yield the epoxide.[1] This document will detail the preparation of 6-tert-butyl-1-oxaspiro[2.5]octane from 4-tert-butylcyclohexanone using dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide and sodium hydride.

Reaction Scheme

The overall transformation is depicted below:

G cluster_reactants Reactants cluster_product Product 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Product 6-tert-butyl-1-oxaspiro[2.5]octane 4-tert-butylcyclohexanone->Product 1. (CH3)3S(O)I, NaH, DMSO 2. Workup Trimethylsulfoxonium_iodide Trimethylsulfoxonium iodide Trimethylsulfoxonium_iodide->Product NaH NaH NaH->Product DMSO DMSO DMSO->Product

Caption: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane via Corey-Chaykovsky Reaction.

Materials and Methods

Reagents and Equipment
Reagent/EquipmentGrade/SpecificationSupplierNotes
4-tert-butylcyclohexanone98%Sigma-Aldrich
Trimethylsulfoxonium iodide98%Sigma-Aldrich[7]
Sodium hydride60% dispersion in mineral oilSigma-AldrichHandle with extreme care.[8][9][10]
Dimethyl sulfoxide (DMSO)AnhydrousSigma-Aldrich
Diethyl etherAnhydrousSigma-Aldrich
Saturated aqueous NaCl solution (brine)
Magnesium sulfate (MgSO₄)Anhydrous
Round-bottom flasksVarious sizesOven-dried before use.
Magnetic stirrer and stir bars
Septa and needlesFor inert atmosphere techniques.
Argon or Nitrogen gas supplyHigh purity
Separatory funnel
Rotary evaporator
Thin-layer chromatography (TLC) platesSilica gel 60 F₂₅₄
Experimental Protocol

1. Preparation of the Ylide Solution (Under Inert Atmosphere)

  • Rationale: The sulfur ylide is highly reactive and sensitive to air and moisture. Therefore, the reaction must be conducted under an inert atmosphere of argon or nitrogen. Sodium hydride is a strong base used to deprotonate the trimethylsulfoxonium salt to form the ylide.[1][11]

  • Procedure:

    • To a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 60% sodium hydride (1.1 g, 27.5 mmol) dispersion in mineral oil.

    • Wash the sodium hydride dispersion with anhydrous hexanes (3 x 10 mL) to remove the mineral oil. Carefully decant the hexanes each time using a cannula.

    • After the final wash, dry the sodium hydride under a stream of nitrogen.

    • Add anhydrous dimethyl sulfoxide (DMSO) (50 mL) to the flask via a syringe.

    • Carefully add trimethylsulfoxonium iodide (6.05 g, 27.5 mmol) portion-wise to the stirred suspension of sodium hydride in DMSO.[12][13] Hydrogen gas will be evolved; ensure adequate ventilation to an oil bubbler.

    • Stir the resulting mixture at room temperature for 30-45 minutes until the evolution of hydrogen gas ceases and a clear to slightly cloudy solution of the ylide is formed.

2. Epoxidation Reaction

  • Rationale: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the 4-tert-butylcyclohexanone. The resulting betaine intermediate undergoes an intramolecular Sₙ2 reaction to form the epoxide and dimethyl sulfoxide.[1][3]

  • Procedure:

    • In a separate 100 mL round-bottom flask, dissolve 4-tert-butylcyclohexanone (3.85 g, 25 mmol) in anhydrous DMSO (25 mL).

    • Add the solution of 4-tert-butylcyclohexanone dropwise to the prepared ylide solution over 20-30 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C using a water bath if necessary.

    • After the addition is complete, stir the reaction mixture at room temperature for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent.

3. Work-up and Purification

  • Rationale: The work-up procedure is designed to quench the reaction, remove the DMSO solvent and inorganic byproducts, and isolate the desired product.

  • Procedure:

    • Pour the reaction mixture into a 500 mL beaker containing ice-water (200 mL).

    • Extract the aqueous mixture with diethyl ether (3 x 75 mL).

    • Combine the organic extracts and wash them with water (2 x 100 mL) to remove residual DMSO, followed by a wash with saturated aqueous NaCl solution (brine) (1 x 100 mL).[5]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford 6-tert-butyl-1-oxaspiro[2.5]octane as a colorless oil.

Characterization

The identity and purity of the synthesized 6-tert-butyl-1-oxaspiro[2.5]octane can be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~2.65 (s, 2H, -CH₂-O-), 1.80-1.00 (m, 8H, cyclohexyl protons), 0.85 (s, 9H, -C(CH₃)₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ (ppm) ~60.0 (spiro C), 52.0 (-CH₂-O-), 47.0 (quaternary C of tert-butyl), 32.0 (-C(CH₃)₃), 30.0, 28.0, 24.0 (cyclohexyl carbons).

  • IR (neat, cm⁻¹): ~3050 (epoxide C-H stretch), 2950, 2870 (alkane C-H stretch), 1250 (epoxide C-O stretch).

  • Mass Spectrometry (EI): m/z (%) = 168 (M⁺).

Safety Precautions

  • Sodium Hydride: Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas.[9][14] It can cause severe skin and eye burns.[8] Handle it in an inert atmosphere (glove box or under argon/nitrogen). Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.[14]

  • Dimethyl Sulfoxide (DMSO): DMSO is a combustible liquid and can cause skin and eye irritation. It can also facilitate the absorption of other chemicals through the skin.

  • Trimethylsulfoxonium Iodide: This compound is an irritant. Avoid inhalation and contact with skin and eyes.

  • General: Perform the reaction in a well-ventilated fume hood.

Workflow Diagram

G A Prepare Ylide Solution (NaH + (CH3)3S(O)I in DMSO) Under Inert Atmosphere C Epoxidation Reaction (Add Ketone to Ylide) A->C B Prepare Ketone Solution (4-tert-butylcyclohexanone in DMSO) B->C D Reaction Monitoring (TLC) C->D E Work-up (Quench, Extract, Wash) D->E Upon Completion F Purification (Distillation or Chromatography) E->F G Characterization (NMR, IR, MS) F->G

Sources

purification of 6-tert-butyl-1-oxaspiro[2.5]octane by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide to the preparative separation of 6-tert-butyl-1-oxaspiro[2.5]octane, emphasizing methods to ensure epoxide integrity and achieve high purity.

Introduction

6-tert-butyl-1-oxaspiro[2.5]octane is a valuable synthetic intermediate characterized by a strained three-membered epoxide ring fused to a substituted cyclohexane backbone. The purification of such spiro-epoxides presents a significant challenge due to their inherent reactivity. The oxirane ring is susceptible to nucleophilic attack and ring-opening, a reaction that is readily catalyzed by acidic conditions.[1] Standard silica gel, owing to the presence of acidic silanol groups on its surface, can promote the hydrolysis or rearrangement of sensitive epoxides, leading to reduced yields and impure final products.[2][3][4]

This application note provides a comprehensive, field-proven protocol for the purification of 6-tert-butyl-1-oxaspiro[2.5]octane by flash column chromatography. The core of this methodology is the use of a neutralized stationary phase to mitigate acid-catalyzed degradation. We present a systematic approach, beginning with thin-layer chromatography (TLC) for mobile phase optimization, followed by a detailed, step-by-step guide to column preparation, sample loading, elution, and post-purification analysis. This guide is designed for researchers and process chemists seeking a robust and reproducible method to obtain this spiro-epoxide in high purity.

Understanding the Chemistry of Separation

The successful chromatographic separation of 6-tert-butyl-1-oxaspiro[2.5]octane hinges on two key principles: polarity differences and the preservation of the epoxide ring.

  • Polarity: The target molecule possesses moderate polarity. The bulky, non-polar tert-butyl group and the hydrocarbon framework are lipophilic, while the oxygen atom of the epoxide ring introduces a polar site. This polarity is generally lower than that of potential diol impurities (formed by ring-opening) but higher than that of non-polar starting materials, such as the parent olefin.

  • Epoxide Stability: While many epoxides are sufficiently stable for purification on standard silica gel[5], their susceptibility to acid-catalyzed ring-opening is a critical consideration. The slightly acidic nature of untreated silica gel can be sufficient to catalyze the hydrolysis of the epoxide to the corresponding diol, especially if the mobile phase contains protic solvents like methanol or even trace amounts of water. To counteract this, this protocol employs silica gel that has been neutralized with a mild base, a technique proven effective for the isolation of acid-labile compounds.[2]

The workflow is designed to first identify an optimal mobile phase that provides good separation between the target epoxide and its impurities via TLC, and then to apply this system to a preparative flash column packed with neutralized silica gel.

Key Structures and Potential Byproducts

The primary goal is to separate the target epoxide from common impurities that may arise during its synthesis, such as the diol formed from acid-catalyzed hydrolysis.

Caption: Target epoxide and a common hydrolysis byproduct.

Materials and Equipment

Category Item Specifications
Chemicals & Reagents Crude 6-tert-butyl-1-oxaspiro[2.5]octaneFrom synthesis reaction
Silica GelFlash Chromatography Grade, 230-400 mesh
Sodium Bicarbonate (NaHCO₃)ACS Grade or higher
Hexanes or HeptaneHPLC Grade
Ethyl Acetate (EtOAc)HPLC Grade
Dichloromethane (DCM)HPLC Grade (for sample loading)
Deionized WaterFor silica neutralization
Consumables TLC PlatesSilica gel 60 F₂₅₄
Glass Wool or Cotton
Pasteur Pipettes & Bulbs
Capillary SpottersFor TLC
Collection Vials/Test Tubes
Equipment Glass Chromatography ColumnAppropriate size (e.g., 2-5 cm diameter)
Rotary Evaporator
TLC Developing Chamber
UV LampFor TLC visualization (254 nm)
Fume Hood
Clamps and StandFor securing column

Experimental Protocols

Part 1: TLC Analysis for Mobile Phase Optimization

Objective: To determine the optimal solvent system that provides a retention factor (Rf) of approximately 0.25-0.35 for the target compound, ensuring clear separation from impurities.[6]

Procedure:

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude reaction mixture in a minimal volume (~0.5 mL) of a volatile solvent like dichloromethane or ethyl acetate.

  • TLC Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a TLC plate.

  • Spotting: Use a capillary spotter to apply a small spot of the prepared sample onto the starting line.

  • Developing: Prepare several developing chambers with different ratios of a non-polar/polar solvent system. A good starting point is Hexane:Ethyl Acetate.

    • Test 1: 98:2 (Hexane:EtOAc)

    • Test 2: 95:5 (Hexane:EtOAc)

    • Test 3: 90:10 (Hexane:EtOAc)

  • Elution: Place one spotted TLC plate in each chamber, ensuring the solvent level is below the starting line. Cover the chamber and allow the solvent front to ascend to about 1 cm from the top of the plate.

  • Visualization:

    • Remove the plate and immediately mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (if any components are UV-active).

    • Submerge the plate in a potassium permanganate (KMnO₄) stain or place it in an iodine chamber. Epoxides and diols will appear as distinct spots against the background.

  • Analysis: Calculate the Rf value for each spot (Rf = distance traveled by spot / distance traveled by solvent front). The ideal mobile phase is the one that gives the target epoxide an Rf of ~0.3 and maximizes the distance (ΔRf) to the nearest impurity.

Part 2: Preparation of Neutralized Silica Gel

Objective: To deactivate the acidic sites on the silica gel surface to prevent epoxide degradation during chromatography.[2]

Procedure:

  • Weigh the required amount of silica gel for your column (typically 30-50 times the weight of the crude sample) into a large beaker.

  • Prepare a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Add the NaHCO₃ solution to the silica gel until a thick, stirrable slurry is formed.

  • Stir the slurry for 15-20 minutes.

  • Remove the excess water using a Büchner funnel, but do not allow the silica to dry completely.

  • Wash the silica gel cake thoroughly with several volumes of deionized water until the filtrate is neutral (test with pH paper).

  • Finally, wash the silica gel with the least polar solvent of your chosen mobile phase (e.g., hexanes). This helps to remove the water and pre-equilibrate the stationary phase. The resulting damp solid is now ready for packing.

Part 3: Column Packing and Purification

Objective: To separate the target compound using flash column chromatography with the optimized mobile phase and neutralized stationary phase.

Procedure:

  • Column Setup:

    • Securely clamp the chromatography column in a vertical position inside a fume hood.

    • Insert a small plug of glass wool or cotton at the bottom of the column.[7]

    • Add a thin layer (~1 cm) of sand on top of the plug.

  • Packing the Column (Slurry Method):

    • Close the stopcock and fill the column about one-third full with the mobile phase.

    • In a separate beaker, mix the prepared neutralized silica gel with the mobile phase to create a free-flowing slurry.

    • Pour the slurry into the column. Use a funnel to prevent spillage.

    • Continuously tap the side of the column gently to dislodge air bubbles and ensure even packing.[7]

    • Open the stopcock to drain the solvent, collecting it for reuse. Do not allow the solvent level to drop below the top of the silica bed.

    • Once the silica has settled, add another thin layer (~1 cm) of sand on top to protect the surface.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude sample in a minimal amount of a volatile solvent (e.g., DCM).

    • Add a small amount of standard (untreated) silica gel (approx. 1-2 times the sample weight) to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of the crude material adsorbed onto the silica.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Gently add the mobile phase to the column, taking care not to disturb the top layer of sand.

    • Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (flash chromatography).

    • Begin collecting fractions in numbered test tubes or vials.

    • Systematically monitor the collected fractions by TLC to track the elution of the product.

Purification Workflow Diagram

start Crude Sample tlc 1. TLC Method Development (Optimize Hexane:EtOAc Ratio) start->tlc load_sample 4. Dry Load Sample (Adsorb onto silica) start->load_sample elute 5. Elute with Optimized Mobile Phase tlc->elute prep_silica 2. Prepare Neutralized Silica Gel (Wash with NaHCO₃ solution) pack_column 3. Pack Column (Slurry Method) prep_silica->pack_column pack_column->load_sample load_sample->elute collect 6. Collect Fractions elute->collect monitor 7. Monitor Fractions by TLC collect->monitor pool 8. Pool Pure Fractions monitor->pool evaporate 9. Solvent Removal (Rotary Evaporator) pool->evaporate end Pure 6-tert-butyl-1-oxaspiro[2.5]octane evaporate->end

Caption: Step-by-step workflow for the purification process.

Troubleshooting Guide

Problem Probable Cause(s) Solution(s)
Poor Separation / Overlapping Spots - Inappropriate mobile phase polarity.- Column was overloaded with sample.- Re-optimize the mobile phase with TLC using a shallower gradient.- Use a larger column or reduce the amount of sample. The adsorbent weight should be 30-50x the sample weight.
Streaking on TLC or Column - Sample is too concentrated or insoluble in the mobile phase.- Silica gel is too acidic, causing decomposition on the column.- Use a more dilute sample for spotting/loading.- Ensure the use of neutralized silica gel as described in the protocol.
Product Elutes Too Quickly (Rf > 0.5) - Mobile phase is too polar.- Decrease the proportion of the polar solvent (e.g., ethyl acetate).
Product Does Not Elute - Mobile phase is not polar enough.- Compound may have decomposed on the column.- Gradually increase the polarity of the mobile phase.- Ensure silica was properly neutralized. Check the stability of the compound under the chosen conditions.
Cracked or Channeled Column Bed - Column packed improperly or ran dry.- Repack the column carefully using the slurry method.- Never let the solvent level drop below the top of the stationary phase.

Conclusion

This application note details a reliable and systematic methodology for the purification of 6-tert-butyl-1-oxaspiro[2.5]octane. By addressing the critical issue of epoxide stability through the use of neutralized silica gel and employing a logical workflow that begins with TLC-based method development, researchers can consistently achieve high purity and yield. The provided step-by-step protocols and troubleshooting guide serve as a comprehensive resource for scientists engaged in the synthesis and isolation of sensitive spiro-epoxide compounds.

References

  • Chemistry Stack Exchange. (2012). What makes an epoxide stable? Retrieved from [Link]

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Journal of AOAC International. Retrieved from [Link]

  • University of Toronto. (n.d.). Column chromatography. Retrieved from [Link]

  • Master Organic Chemistry. (2015). Epoxides – The Outlier Of The Ether Family. Retrieved from [Link]

  • Valgimigli, L. (n.d.). Epoxide opening versus silica condensation during sol-gel hybrid biomaterial synthesis. Chemistry – A European Journal. Retrieved from [Link]

  • University of Houston. (n.d.). How to run column chromatography. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from [Link]

Sources

Application Notes and Protocols for the Catalytic Asymmetric Synthesis of 6-tert-Butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Chiral Spiro-Epoxides

The 1-oxaspiro[2.5]octane framework is a key structural motif present in a variety of natural products and serves as a versatile building block in medicinal chemistry. The introduction of chirality into this spirocyclic system, particularly in molecules like 6-tert-butyl-1-oxaspiro[2.5]octane, opens avenues for the development of novel therapeutics with specific stereochemical interactions at their biological targets. The tert-butyl group at the 6-position acts as a conformational lock, providing a well-defined three-dimensional structure that is highly desirable in drug design.

The primary challenge in the synthesis of such molecules lies in the enantioselective construction of the sterically hindered spiro-epoxide. Traditional epoxidation methods often lack the required stereocontrol. Consequently, the development of robust catalytic asymmetric methodologies is of paramount importance for accessing these valuable chiral synthons in high optical purity. This guide provides an in-depth overview and detailed protocols for the catalytic asymmetric synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane, focusing on methodologies with proven efficacy and broad applicability for researchers in organic synthesis and drug development.

Strategic Approaches to Asymmetric Spiro-Epoxidation

The most direct and convergent route to 6-tert-butyl-1-oxaspiro[2.5]octane is the asymmetric epoxidation of the prochiral ketone, 4-tert-butylcyclohexanone. Several catalytic strategies have emerged as powerful tools for this transformation.

Chiral Sulfur Ylide-Mediated Epoxidation (Asymmetric Corey-Chaykovsky Reaction)

The Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to a carbonyl compound, is a cornerstone of epoxide synthesis.[1][2][3] Rendering this reaction asymmetric has been achieved through the use of chiral sulfides, which generate chiral sulfonium ylides in situ.[1][4]

The catalytic cycle for this process typically involves the reaction of a chiral sulfide with a carbene precursor (e.g., a diazo compound and a metal catalyst) or an alkyl halide in the presence of a base to form the reactive chiral ylide. This ylide then attacks the ketone, leading to the formation of the epoxide and regeneration of the chiral sulfide.[4] The choice of the chiral sulfide is critical for achieving high enantioselectivity, with camphor-derived and conformationally locked sulfides showing considerable promise.[4]

Lanthanide-Based Lewis Acid Catalysis

Lanthanide complexes, particularly those incorporating chiral ligands like BINOL, have emerged as highly effective catalysts for a range of asymmetric transformations, including the epoxidation of ketones.[5] A notable example is the use of a heterobimetallic Lanthanum-Lithium-BINOL (LLB) complex for the catalytic asymmetric Corey-Chaykovsky epoxidation of methyl ketones.[6] This system has demonstrated high yields and excellent enantioselectivities (up to 97% ee) for the synthesis of 2,2-disubstituted terminal epoxides.[6] The mechanism is believed to involve the coordination of the ketone to the chiral lanthanide Lewis acid, which facilitates the enantioselective attack of the sulfur ylide.

Experimental Protocols

The following section details a representative protocol for the catalytic asymmetric synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane based on the highly successful Lanthanide-catalyzed Corey-Chaykovsky epoxidation of ketones.[6] This protocol is presented as a robust starting point for optimization in a research setting.

Protocol 1: Lanthanum-Lithium-BINOL (LLB) Catalyzed Asymmetric Epoxidation

This protocol is adapted from the work of Shibasaki and coworkers on the catalytic asymmetric Corey-Chaykovsky epoxidation of methyl ketones.[6]

Materials:

  • (R)-BINOL

  • Lanthanum(III) chloride (anhydrous)

  • n-Butyllithium (in hexanes)

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • 4-tert-Butylcyclohexanone

  • Triphenylphosphine oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Instrumentation:

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer with heating capabilities

  • Rotary evaporator

  • Apparatus for column chromatography

  • Chiral HPLC for enantiomeric excess determination

Step-by-Step Methodology:

Part A: Preparation of the La-Li3-(R)-BINOL (LLB) Catalyst (5 mol%)

  • To a flame-dried Schlenk flask under an argon atmosphere, add (R)-BINOL (0.15 mmol) and anhydrous THF (3.0 mL).

  • Cool the solution to 0 °C and add n-butyllithium (1.6 M in hexanes, 0.45 mmol, 3.0 equiv) dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • In a separate flame-dried Schlenk flask, suspend anhydrous LaCl3 (0.05 mmol) in anhydrous THF (1.0 mL).

  • Transfer the prepared lithium binaphthoxide solution to the LaCl3 suspension at room temperature and stir the resulting mixture for at least 12 hours. The resulting solution is the LLB catalyst (approximately 0.0125 M in THF).

Part B: Asymmetric Epoxidation

  • To a flame-dried Schlenk flask under an argon atmosphere, add trimethylsulfoxonium iodide (1.5 mmol) and anhydrous DMSO (2.0 mL).

  • Add sodium hydride (60% dispersion, 1.5 mmol) portion-wise at room temperature and stir the mixture for 1 hour, or until the evolution of hydrogen gas ceases, to form the dimethyloxosulfonium methylide solution.

  • In a separate flame-dried Schlenk flask, add the prepared LLB catalyst solution (0.05 mmol, 4.0 mL).

  • Add triphenylphosphine oxide (0.1 mmol) to the catalyst solution.

  • Add a solution of 4-tert-butylcyclohexanone (1.0 mmol) in anhydrous THF (1.0 mL) to the catalyst mixture.

  • Cool the mixture to the desired reaction temperature (start with room temperature and optimize as needed, e.g., 0 °C or -20 °C).

  • Add the pre-formed dimethyloxosulfonium methylide solution dropwise to the ketone-catalyst mixture over 30 minutes.

  • Stir the reaction mixture at the chosen temperature and monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired 6-tert-butyl-1-oxaspiro[2.5]octane.

  • Determine the enantiomeric excess of the product by chiral HPLC analysis.

Data Presentation

EntryCatalyst Loading (mol%)AdditiveTemperature (°C)Time (h)Yield (%)ee (%)
15Triphenylphosphine oxide2512Expected HighExpected High
22.5Triphenylphosphine oxide2524Optimization DependentOptimization Dependent
35None2512Optimization DependentOptimization Dependent
45Triphenylphosphine oxide024Optimization DependentOptimization Dependent

Note: The table presents expected outcomes based on literature precedents for similar substrates.[6] Actual results will require experimental optimization.

Visualization of Key Processes

Reaction Mechanism

Asymmetric Corey-Chaykovsky Reaction cluster_catalyst Chiral Catalyst Activation cluster_ylide Ylide Formation cluster_epoxidation Enantioselective Epoxidation Ketone 4-tert-Butylcyclohexanone Catalyst La-Li3-(R)-BINOL (LLB) Complex Ketone->Catalyst Coordination Activated_Ketone Activated Ketone-Catalyst Complex Catalyst->Activated_Ketone Transition_State Diastereomeric Transition States Activated_Ketone->Transition_State Sulfoxonium_Salt Trimethylsulfoxonium Iodide Ylide Dimethyloxosulfonium Methylide Sulfoxonium_Salt->Ylide Deprotonation Base NaH Base->Ylide Ylide->Transition_State Nucleophilic Attack Product 6-tert-Butyl-1-oxaspiro[2.5]octane (Enantioenriched) Transition_State->Product Ring Closure & Catalyst Regeneration

Caption: Proposed mechanism for the LLB-catalyzed asymmetric epoxidation.

Experimental Workflow

Experimental_Workflow A Catalyst Preparation: (R)-BINOL + n-BuLi + LaCl3 C Reaction Setup: Catalyst + Additive + Ketone in THF A->C B Ylide Formation: (CH3)3SOI + NaH in DMSO D Asymmetric Epoxidation: Add Ylide to Reaction Mixture B->D C->D E Workup: Aqueous Quench & Extraction D->E F Purification: Silica Gel Chromatography E->F G Analysis: Chiral HPLC for ee determination F->G

Caption: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Scientific Rationale

  • Low Enantioselectivity: The enantiomeric excess is highly dependent on the structure of the chiral catalyst and the reaction conditions.

    • Rationale: The chiral environment created by the LLB catalyst dictates the facial selectivity of the ylide attack on the coordinated ketone.

    • Troubleshooting:

      • Ensure the use of anhydrous and anaerobic conditions to prevent catalyst decomposition.

      • Screen different chiral ligands (e.g., other BINOL derivatives) or catalyst systems (e.g., chiral sulfur ylides).

      • Vary the reaction temperature; lower temperatures often lead to higher enantioselectivity.

  • Low Yield: Poor yields can result from incomplete reaction, side reactions, or product decomposition.

    • Rationale: The formation of the sulfur ylide and its subsequent reaction with the ketone are sensitive to stoichiometry and reaction conditions.

    • Troubleshooting:

      • Confirm the complete formation of the sulfur ylide before its addition to the reaction mixture.

      • Adjust the stoichiometry of the ylide and base.

      • Optimize the reaction time and temperature.

  • Diastereoselectivity: For ketones like 4-tert-butylcyclohexanone, two diastereomeric epoxides can be formed (axial vs. equatorial attack of the ylide). The stereochemical outcome is influenced by both steric and electronic factors in the transition state. The predominant diastereomer will depend on the specific catalyst and reaction conditions employed.

Conclusion

The catalytic asymmetric synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane represents a significant challenge that can be addressed through modern synthetic methodologies. The use of chiral sulfur ylides in an asymmetric Corey-Chaykovsky reaction, particularly when catalyzed by sophisticated systems like the Lanthanum-Lithium-BINOL complex, offers a promising and highly enantioselective route to this valuable chiral building block. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers to successfully synthesize and explore the potential of this and related chiral spiro-epoxides in their scientific endeavors.

References

  • Aggarwal, V. K., & Winn, C. L. (2004). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 37(8), 611–620. [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Schaus, S. E., & Jacobsen, E. N. (2000). Asymmetric ring opening of meso epoxides with TMSCN catalyzed by (pybox)lanthanide complexes. Organic Letters, 2(7), 1001–1004. [Link]

  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488–496. [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. Retrieved from [Link]

  • Rotticci, D., et al. (2005). Stereoselectivity and substrate specificity in the kinetic resolution of methyl-substituted 1-oxaspiro[2.5]octanes by Rhodotorula glutinis epoxide hydrolase. The Journal of Organic Chemistry, 70(17), 6639–6646. [Link]

  • ResearchGate. (n.d.). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Retrieved from [Link]

  • Chen, R.-F., et al. (2001). Asymmetric catalytic epoxidation of enones by chiral binaphthol-derived lanthanum catalyst. Chinese Journal of Chemistry, 19(12), 1225-1231. [Link]

  • Krysin, A. P., et al. (2009). About selective methods of synthesis of 6-tert-butyl-2-methylphenol and 6-tert-butyl-2,4-dimethylphenol. Russian Journal of Organic Chemistry, 45(7), 984-990. [Link]

  • Organic Syntheses. (n.d.). Synthesis of 1,2:4,5-Di-o-isopropylidene-D-erythro-2,3-hexodiulo-2,6-pyranose. Retrieved from [Link]

  • Macmillan Group. (n.d.). Dynamic Kinetic Resolutions. Retrieved from [Link]

  • Moodle@Units. (n.d.). Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Retrieved from [Link]

  • ResearchGate. (n.d.). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Retrieved from [Link]

  • STEM - Unipd. (n.d.). Practical Considerations in Kinetic Resolution Reactions. Retrieved from [Link]

  • PubMed. (n.d.). Catalytic Asymmetric Synthesis of Axially Chiral Methylenecyclopropanes. Retrieved from [Link]

  • Sone, T., et al. (2012). Enantioselective Synthesis of 2,2-Disubstituted Terminal Epoxides via Catalytic Asymmetric Corey–Chaykovsky Epoxidation of Ketones. Molecules, 17(2), 1616-1633. [Link]

  • Organic Syntheses. (n.d.). [2S,3S]-3-PROPYLOXIRANEMETHANOL. Retrieved from [Link]

  • ResearchGate. (n.d.). Enzymatic Kinetic Resolution of tert-Butyl 2-(1-Hydroxyethyl)phenylcarbamate, A Key Intermediate to Chiral Organoselenanes and Organotelluranes. Retrieved from [Link]

  • Bashir, M., et al. (2023). Application of Enantioselective Sulfur Ylide Epoxidation to a Short Asymmetric Synthesis of Bedaquiline, a Potent Anti-Tuberculosis Drug. The Journal of Organic Chemistry, 88(12), 8031–8036. [Link]

  • MDPI. (n.d.). Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). Organocatalytic Oxidation. Asymmetric Epoxidation of Olefins Catalyzed by Chiral Ketones and Iminium Salts. Retrieved from [Link]

  • ResearchGate. (n.d.). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Retrieved from [Link]

  • PubMed. (n.d.). Organocatalytic oxidation. Asymmetric epoxidation of olefins catalyzed by chiral ketones and iminium salts. Retrieved from [Link]

  • Semantic Scholar. (n.d.). S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

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Application Notes and Protocols: 6-tert-Butyl-1-oxaspiro[2.5]octane in Natural Product Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Spiroepoxide Building Block for Complex Molecule Synthesis

In the landscape of natural product synthesis, the strategic incorporation of sterically demanding and conformationally rigid motifs is paramount for achieving target-oriented complexity and biological relevance. The 6-tert-butyl-1-oxaspiro[2.5]octane scaffold emerges as a highly valuable and versatile building block. Its unique architecture combines a strained three-membered epoxide ring, primed for diverse nucleophilic ring-opening reactions, with a 4-tert-butylcyclohexane moiety. The bulky tert-butyl group acts as a powerful conformational lock, predominantly forcing the cyclohexane ring into a stable chair conformation and thereby offering a high degree of stereocontrol in subsequent transformations.

This guide provides an in-depth exploration of the core reactivity of 6-tert-butyl-1-oxaspiro[2.5]octane and delineates its potential application in the stereoselective synthesis of complex natural products, with a focus on the construction of terpenoid frameworks. The protocols and mechanistic insights presented herein are designed for researchers and drug development professionals seeking to leverage this potent synthon for the efficient assembly of novel molecular architectures.

Part 1: Fundamental Reactivity - The Regio- and Stereoselective Ring-Opening

The synthetic utility of 6-tert-butyl-1-oxaspiro[2.5]octane is dominated by the chemistry of its epoxide ring. The inherent ring strain of this three-membered heterocycle provides a strong thermodynamic driving force for ring-opening reactions. The regiochemical and stereochemical outcomes of these transformations are dictated by the reaction conditions, specifically whether they are conducted under acidic or basic/nucleophilic catalysis.

Acid-Catalyzed Ring-Opening: A Pathway to Tertiary Alcohols and Rearrangements

Under acidic conditions, the epoxide oxygen is first protonated, creating a more potent electrophile and a better leaving group. The subsequent nucleophilic attack exhibits significant SN1-like character. The positive charge in the transition state is better stabilized at the more substituted carbon atom (the spirocyclic quaternary center). Consequently, the nucleophile preferentially attacks this tertiary carbon. This regioselectivity is a cornerstone of its synthetic utility, enabling the construction of quaternary carbon centers.

A key transformation under Lewis or Brønsted acid catalysis is a stereospecific pinacol-type rearrangement. Protonation of the epoxide oxygen is followed by a concerted ring-expansion and migration of one of the adjacent cyclohexane C-C bonds, leading to a stable tertiary carbocation. This intermediate is then trapped by a nucleophile or eliminated to afford an olefin, providing access to valuable bicyclic scaffolds.

G cluster_0 Acid-Catalyzed Ring-Opening Mechanism A 6-tert-Butyl-1-oxaspiro[2.5]octane B Protonated Epoxide (Oxonium Ion) A->B + H⁺ C Carbocation Intermediate (Spiro Center) B->C Ring Opening D Ring-Expanded Ketone (Aldehyde Product) C->D 1,2-Alkyl Shift (Rearrangement) H_plus H+ Nu Nu- H2O H₂O

Caption: Mechanism of Acid-Catalyzed Rearrangement.

Base-Catalyzed Ring-Opening: An SN2 Pathway

In contrast, under basic or nucleophilic conditions, the ring-opening proceeds via a classic SN2 mechanism. Strong nucleophiles will attack one of the epoxide carbons, leading to a concomitant breaking of the C-O bond. Due to steric hindrance at the quaternary spiro-center, the nucleophilic attack occurs exclusively at the less substituted methylene (CH₂) carbon of the epoxide. This reaction is highly regioselective and results in inversion of stereochemistry at the site of attack, affording a product with a newly formed primary alcohol and the nucleophile appended to the exocyclic methyl group.

G cluster_1 Base-Catalyzed Ring-Opening Mechanism A 6-tert-Butyl-1-oxaspiro[2.5]octane B Alkoxide Intermediate A->B SN2 Attack by Nu⁻ (at less substituted carbon) C Ring-Opened Product B->C Protonation Nu Nu⁻ Workup H₃O⁺ Workup G cluster_2 Proposed Retrosynthesis Target Vetispirane-type Spiro[4.5]decanone Core Spiro_Epoxide 6-tert-Butyl-1-oxaspiro[2.5]octane Target->Spiro_Epoxide Acid-Catalyzed Rearrangement Ketone 4-tert-Butylcyclohexanone Spiro_Epoxide->Ketone Corey-Chaykovsky Epoxidation

Caption: Retrosynthetic approach to a Vetispirane Core.

Proposed Forward Synthesis and Key Transformations

The forward synthesis begins with the epoxidation of 4-tert-butylcyclohexanone. A Corey-Chaykovsky reaction using trimethylsulfoxonium iodide and a strong base like potassium tert-butoxide provides an efficient route to the desired 6-tert-butyl-1-oxaspiro[2.5]octane. [1] The cornerstone of the proposed synthesis is the subsequent Lewis acid-mediated rearrangement. Treatment of the spiroepoxide with a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is hypothesized to induce a clean rearrangement to the corresponding spiro[4.5]decanone, a key intermediate for accessing various vetispirane natural products.

Part 3: Experimental Protocols

Protocol 1: Synthesis of 6-tert-Butyl-1-oxaspiro[2.5]octane

Materials:

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Potassium tert-butoxide (1.1 eq)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-tert-butylcyclohexanone (1.0 eq)

  • Ethyl acetate, Hexanes, Brine, Anhydrous MgSO₄

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add potassium tert-butoxide and anhydrous DMSO.

  • Cool the suspension to 15-20 °C in a water bath.

  • Add trimethylsulfoxonium iodide portion-wise, maintaining the internal temperature below 25 °C.

  • Stir the resulting milky white suspension for 1 hour at room temperature.

  • Add a solution of 4-tert-butylcyclohexanone in anhydrous DMSO dropwise over 30 minutes, ensuring the temperature does not exceed 30 °C.

  • After the addition is complete, stir the reaction mixture at room temperature for an additional 2-3 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Carefully quench the reaction by pouring it into a beaker containing ice-water.

  • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., 95:5 Hexanes:Ethyl Acetate) to afford 6-tert-butyl-1-oxaspiro[2.5]octane as a colorless oil.

Protocol 2: Proposed Acid-Catalyzed Rearrangement to a Spiro[4.5]decanone Core

Materials:

  • 6-tert-Butyl-1-oxaspiro[2.5]octane (1.0 eq)

  • Boron trifluoride etherate (BF₃·OEt₂) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Dissolve the 6-tert-butyl-1-oxaspiro[2.5]octane in anhydrous DCM in a flame-dried flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BF₃·OEt₂ dropwise via syringe.

  • Stir the reaction at -78 °C for 1 hour, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Allow the mixture to warm to room temperature and transfer to a separatory funnel.

  • Separate the layers and extract the aqueous phase with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude oil via flash chromatography to isolate the target spiro[4.5]decanone.

Part 4: Data Summary - Ring-Opening Reactions

The true versatility of 6-tert-butyl-1-oxaspiro[2.5]octane is demonstrated by the variety of nucleophiles that can be employed for its ring-opening. The following table summarizes the expected products based on the reaction conditions.

Reaction Type Reagent/Catalyst Nucleophile Site of Attack Major Product Type
Acid-CatalyzedH₂SO₄ (cat.), H₂OH₂OMore substituted (C-spiro)Tertiary alcohol (diol)
Acid-CatalyzedBF₃·OEt₂-More substituted (C-spiro)Rearranged ketone/aldehyde
Base-CatalyzedNaOMe, MeOHMeO⁻Less substituted (CH₂)Primary alcohol, methyl ether
NucleophilicMe₂CuLi, THFMe⁻Less substituted (CH₂)Primary alcohol, ethyl group
NucleophilicNaCN, DMSOCN⁻Less substituted (CH₂)Primary alcohol, nitrile
Reductive OpeningLiAlH₄, THFH⁻Less substituted (CH₂)Primary alcohol

Conclusion

6-tert-Butyl-1-oxaspiro[2.5]octane represents a synthetically powerful building block whose reactivity can be precisely controlled by the choice of reaction conditions. Its conformationally locked cyclohexane ring provides a platform for high stereoselectivity, while the strained epoxide allows for predictable and regioselective functionalization. The acid-catalyzed rearrangement to form spirocyclic ketones and the base-catalyzed opening to install a variety of functional groups highlight its potential for the rapid construction of complex carbocyclic cores found in numerous terpenoid natural products. The protocols and strategies outlined in this guide are intended to serve as a foundation for researchers to unlock the full potential of this versatile synthon in their synthetic endeavors.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Methylsulfinyl Carbanion ((CH₃)SOCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Grabarczyk, M., et al. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. [Link]

  • The Total Synthesis of Natural Products. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Frohwitter, D., et al. (2014). Application of valencene and prospects for its production in engineered microorganisms. Frontiers in Bioengineering and Biotechnology, 12, 1373535. [Link]

  • Snyder, S. A. (2013). Total Synthesis of C-O Ring-Containing Natural Products. Organic Chemistry Portal. [Link]

Sources

6-tert-butyl-1-oxaspiro[2.5]octane as a building block for pharmaceuticals

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 6-tert-Butyl-1-oxaspiro[2.5]octane: A Rigid 3D Scaffold for Advanced Pharmaceutical Design

Audience: Researchers, scientists, and drug development professionals.

Abstract

Spirocyclic systems are increasingly vital in modern medicinal chemistry, offering a pathway to escape the "flatland" of traditional aromatic scaffolds and explore three-dimensional chemical space.[1] The 1-oxaspiro[2.5]octane moiety, featuring a strained epoxide ring fused to a cyclohexane, is a particularly compelling structural motif. This application note details the strategic use of 6-tert-butyl-1-oxaspiro[2.5]octane as a versatile building block. The introduction of a tert-butyl group at the 6-position acts as a powerful conformational lock, providing a rigid and predictable scaffold. We present the rationale for its application, a detailed synthetic protocol via the Corey-Chaykovsky reaction, and explore its potential as a bioisosteric replacement and a tool for precise pharmacophore orientation in drug discovery programs.

Introduction: The Value of Spirocyclic Scaffolds in Drug Discovery

The pursuit of novel chemical entities with improved efficacy, selectivity, and pharmacokinetic profiles has led medicinal chemists to prioritize scaffolds that offer structural complexity and three-dimensionality. Spirocycles, compounds containing two rings connected by a single common atom, are exemplary in this regard. Their inherent non-planar geometry allows for the precise spatial arrangement of functional groups, enhancing interactions with biological targets.[1]

The 1-oxaspiro[2.5]octane framework is a privileged scaffold found in several natural products and pharmaceutical agents.[2] The epoxide ring is not merely a structural element but also a versatile synthetic handle for further functionalization through nucleophilic ring-opening reactions.[3] This note focuses on the 6-tert-butyl substituted variant, a building block designed to impart specific, advantageous properties to a lead compound.

The Strategic Role of the 6-tert-Butyl Group

The incorporation of a tert-butyl group is a deliberate strategic choice in drug design, influencing both the molecule's physical and metabolic properties.

Conformational Rigidity

In a cyclohexane ring, the bulky tert-butyl group has a very strong preference for the equatorial position to avoid energetically unfavorable 1,3-diaxial steric interactions.[3][4] This effect effectively "locks" the cyclohexane ring in a stable chair conformation. For the 6-tert-butyl-1-oxaspiro[2.5]octane scaffold, this translates into a rigid, predictable three-dimensional structure where the epoxide's orientation and the positions of other potential substituents on the cyclohexane ring are well-defined. This rigidity reduces the entropic penalty upon binding to a target protein, potentially increasing binding affinity.

Pharmacokinetic Modulation

The tert-butyl group can serve multiple functions in modulating the pharmacokinetic profile of a drug candidate:

  • Steric Shielding: Its bulk can act as a steric shield, protecting nearby functional groups from metabolic enzymes like cytochrome P450s (CYPs).[5]

  • Metabolic Profile: The tert-butyl group itself can be a site of metabolism, typically undergoing hydroxylation by CYP enzymes to form an alcohol, which may then be further oxidized.[5][6] While sometimes a liability leading to high clearance, this can also be exploited to generate active metabolites. Understanding this metabolic pathway is crucial for drug design.

  • Lipophilicity: It significantly increases the lipophilicity of a molecule, which can influence properties such as cell membrane permeability, solubility, and plasma protein binding.

The diagram below illustrates the conformational locking effect of the tert-butyl group, which ensures a predictable spatial orientation of the epoxide ring and any other substituent (R).

Caption: Conformational preference of the tert-butyl group.

Synthesis Protocol: Corey-Chaykovsky Epoxidation

The most direct and efficient method for synthesizing 1-oxaspiro[2.5]octanes is the Johnson-Corey-Chaykovsky reaction, which involves the addition of a sulfur ylide to a ketone.[7][8] This protocol details the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane from the commercially available 4-tert-butylcyclohexanone.

Reaction Scheme

start 4-tert-butylcyclohexanone reagent Trimethylsulfoxonium Iodide + Potassium tert-butoxide (Base) start->reagent 1. In situ ylide formation solvent Solvent: DMSO reagent->solvent product 6-tert-butyl-1-oxaspiro[2.5]octane reagent->product 2. Nucleophilic attack 3. Intramolecular displacement

Caption: Synthetic workflow for 6-tert-butyl-1-oxaspiro[2.5]octane.

Step-by-Step Protocol

Materials:

  • 4-tert-butylcyclohexanone (1.0 eq)

  • Trimethylsulfoxonium iodide (1.1 eq)

  • Potassium tert-butoxide (1.05 eq)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen inlet, dropping funnel

Procedure:

  • Ylide Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add trimethylsulfoxonium iodide (1.1 eq) and anhydrous DMSO. Stir the suspension until a homogenous solution is achieved.

  • Add potassium tert-butoxide (1.05 eq) portion-wise to the solution at room temperature. The reaction is exothermic; maintain the temperature below 25°C with a water bath if necessary. Stir the resulting milky-white suspension for 30-45 minutes. This step generates the active nucleophile, dimethylsulfoxonium methylide, in situ.[2]

  • Epoxidation: Dissolve 4-tert-butylcyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide suspension over 20-30 minutes.

  • Reaction Monitoring: Allow the mixture to stir at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) by observing the disappearance of the starting ketone.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing cold water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts and wash them twice with brine to remove residual DMSO.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically a colorless oil or a low-melting solid. It can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 6-tert-butyl-1-oxaspiro[2.5]octane.

Causality: The Corey-Chaykovsky reaction is preferred over the Wittig reaction for epoxidation because the sulfur ylide is less stabilized, making the initial nucleophilic addition reversible and allowing for the subsequent intramolecular Sₙ2 displacement to form the stable epoxide ring.[9] The use of dimethylsulfoxonium methylide typically favors axial attack on cyclohexanones, leading to the formation of the equatorial epoxide, which is the desired stereoisomer.[2]

Applications in Medicinal Chemistry

A Rigid Scaffold for Pharmacophore Presentation

The conformationally locked nature of the 6-tert-butyl-1-oxaspiro[2.5]octane core makes it an excellent scaffold for orienting key pharmacophoric groups. The epoxide can be opened by various nucleophiles (e.g., amines, thiols, alcohols) to install a sidechain with a defined stereochemistry and spatial vector.

Caption: Precise vectoral orientation of pharmacophores from the rigid core.

This precise control is invaluable for optimizing ligand-receptor interactions and improving selectivity by minimizing off-target binding.

Bioisosteric Replacement

A key strategy in lead optimization is the replacement of existing molecular fragments with bioisosteres to improve physicochemical and pharmacokinetic properties.[10] The 6-tert-butyl-1-oxaspiro[2.5]octane motif can serve as a saturated, three-dimensional bioisostere for more traditional, planar groups like a para-substituted tert-butyl phenyl ring.

Propertyp-tert-butyl-anisole6-tert-butyl-1-oxaspiro[2.5]octaneAdvantage of Spirocycle
Molecular Formula C₁₁H₁₆OC₁₁H₂₀OHigher H/C ratio
Molecular Weight 164.25168.28Similar Mass
Fraction sp³ (Fsp³) 0.361.00Increased 3D character, "Escape from Flatland"
Predicted logP ~3.5~2.8Lower Lipophilicity, potentially better solubility
Metabolic Profile Aromatic hydroxylation, O-demethylationEpoxide opening, alkyl hydroxylationAvoids typical aromatic metabolism pathways

This replacement can lead to:

  • Increased Fsp³: A higher fraction of sp³-hybridized carbons is correlated with greater success in clinical development, likely due to improved solubility and metabolic profiles.

  • Improved Solubility: Replacing an aromatic ring with a saturated, polarizable ether-containing scaffold often reduces lipophilicity and improves aqueous solubility.

  • Novel Intellectual Property: Provides a route to novel chemical matter, strengthening patent positions.

Conclusion

6-tert-butyl-1-oxaspiro[2.5]octane is a highly valuable building block for modern pharmaceutical research. Its synthesis is straightforward using established chemical reactions. The strategic incorporation of the tert-butyl group provides a conformationally rigid scaffold that enables precise control over molecular geometry, while the spirocyclic epoxide core offers a versatile handle for further elaboration and acts as a compelling 3D bioisostere for planar aromatic systems. Researchers and drug development professionals can leverage this building block to design next-generation therapeutics with enhanced potency, selectivity, and improved drug-like properties.

References

  • Shanu-Wilson, J. Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. [Link]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364). [Link]

  • U.S. National Institutes of Health. Metabolically Stable tert-Butyl Replacement. PubMed Central. [Link]

  • ResearchGate. Developments of Corey-Chaykovsky in Organic Reactions and Total Synthesis of Natural Products. ResearchGate. [Link]

  • Wikipedia. Remifentanil. Wikipedia. [Link]

  • ResearchGate. Synthesis of Novel Azaspiro[3.4]octanes as Multifunctional Modules in Drug Discovery. ResearchGate. [Link]

  • Hanson, R. N., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. PubMed Central. [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem. [Link]

  • Müller, M., & Griesbeck, A. G. (2008). The tert-butyl group in chemistry and biology. Organic & Biomolecular Chemistry, 6(15), 2655-65. [Link]

  • ChemSynthesis. 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. ChemSynthesis. [Link]

  • Google Patents. Oxaspiro [2.5]octane derivatives and analogs.
  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • ResearchGate. 1-Oxa-2,6-Diazaspiro[3.3]heptane as a New Potential Piperazine Bioisostere. ResearchGate. [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Chan, S. C., et al. (2024). tert-Butyl as a Functional Group: Non-Directed Catalytic Hydroxylation of Sterically Congested Primary C−H Bonds. ChemRxiv. [Link]

  • ResearchGate. Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. ResearchGate. [Link]

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  • IQM-UNICAMP. Chapter 3: Conformations of Alkanes and Cycloalkanes. . [Link]

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Application Notes and Protocols: Regioselective Ring-Opening of 6-tert-butyl-1-oxaspiro[2.5]octane with Nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Utility of Spiro-Epoxides

Spirocyclic systems, characterized by two rings sharing a single atom, offer a unique three-dimensional architecture that is of increasing interest in medicinal chemistry and drug discovery. The incorporation of a spirocyclic scaffold can enhance the pharmacological properties of a molecule by introducing conformational rigidity and improving its metabolic stability. Among these, 1-oxaspiro[2.5]octanes, which feature a strained epoxide ring fused to a cyclohexane, are particularly valuable synthetic intermediates. The high ring strain of the epoxide facilitates predictable and highly stereoselective ring-opening reactions with a variety of nucleophiles.[1][2] This allows for the diastereoselective installation of two vicinal functional groups, making these compounds powerful building blocks for the synthesis of complex molecules with defined stereochemistry.

This guide provides a detailed examination of the ring-opening reactions of a representative spiro-epoxide, 6-tert-butyl-1-oxaspiro[2.5]octane, with a focus on reactions with amines, thiols, and organometallic reagents. The bulky tert-butyl group serves as a conformational lock on the cyclohexane ring, providing a model system to explore the regiochemical and stereochemical outcomes of these transformations.

Synthesis of the Starting Material: 6-tert-butyl-1-oxaspiro[2.5]octane

A common and efficient method for the synthesis of spiro-epoxides from ketones is the Johnson-Corey-Chaykovsky reaction.[3][4] This reaction utilizes a sulfur ylide, such as dimethylsulfoxonium methylide, to transfer a methylene group to the carbonyl carbon of a ketone, forming an epoxide.[5]

Protocol 1: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane via Corey-Chaykovsky Reaction

This protocol describes the formation of the spiro-epoxide from 4-tert-butylcyclohexanone.

Workflow for Epoxide Synthesis

cluster_0 Ylide Formation (in situ) cluster_1 Epoxidation Reaction cluster_2 Work-up & Purification reagent1 Trimethylsulfoxonium iodide ylide Dimethylsulfoxonium Methylide (Corey's Reagent) reagent1->ylide Deprotonation base Strong Base (e.g., NaH) base->ylide ketone 4-tert-Butylcyclohexanone ylide->ketone Nucleophilic Attack on Carbonyl product 6-tert-butyl-1-oxaspiro[2.5]octane ketone->product workup Aqueous Work-up product->workup purification Column Chromatography workup->purification

Caption: Workflow for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-tert-butylcyclohexanone

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate solvent system

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add sodium hydride (1.1 equivalents). Carefully wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then suspend it in anhydrous DMSO. To this suspension, add trimethylsulfoxonium iodide (1.1 equivalents) portion-wise at room temperature. Stir the mixture for 1 hour, during which time the evolution of hydrogen gas should cease, and a clear solution of the ylide is formed.

  • Epoxidation: Dissolve 4-tert-butylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the prepared ylide solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone.

  • Work-up: Upon completion, cautiously pour the reaction mixture into a beaker containing ice-water. Transfer the aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 6-tert-butyl-1-oxaspiro[2.5]octane.

Mechanistic Principles of Ring-Opening Reactions

The ring-opening of epoxides under basic or neutral conditions with strong nucleophiles proceeds via an Sɴ2 mechanism.[1] This has important implications for both the regioselectivity and stereochemistry of the reaction.

  • Regioselectivity: The nucleophile will attack the less sterically hindered carbon of the epoxide.[6] In the case of 6-tert-butyl-1-oxaspiro[2.5]octane, the attack will occur at the methylene (CH₂) carbon of the epoxide ring (C2), rather than the quaternary spiro-carbon (C3).

  • Stereochemistry: The Sɴ2 attack occurs from the backside relative to the C-O bond being broken. This results in an inversion of the configuration at the center of attack and leads to a trans-diaxial opening of the epoxide when it is part of a cyclohexane ring. The resulting product will have the nucleophile and the newly formed hydroxyl group in a trans relationship.

start 6-tert-butyl-1-oxaspiro[2.5]octane transition_state Sɴ2 Transition State start->transition_state nucleophile Nucleophile (Nu⁻) nucleophile->transition_state Backside Attack at C2 (Less Hindered Carbon) intermediate Alkoxide Intermediate transition_state->intermediate Ring Opening workup Aqueous Work-up (H₃O⁺) intermediate->workup product trans-Ring-Opened Product workup->product Protonation

Caption: General mechanism for nucleophilic ring-opening.

Application Protocols for Nucleophilic Ring-Opening

The following protocols are representative procedures for the reaction of 6-tert-butyl-1-oxaspiro[2.5]octane with different classes of nucleophiles. While specific yields and reaction times are not available for this exact substrate, the conditions are based on well-established procedures for similar spiro-epoxides.

Protocol 2: Reaction with an Amine Nucleophile (Synthesis of a β-Amino Alcohol)

The reaction of epoxides with amines is a fundamental method for the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceuticals.[7][8]

Materials:

  • 6-tert-butyl-1-oxaspiro[2.5]octane

  • Benzylamine

  • Ethanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 6-tert-butyl-1-oxaspiro[2.5]octane (1.0 equivalent) in ethanol. Add benzylamine (1.2 equivalents) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, remove the ethanol under reduced pressure. Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography to yield the corresponding β-amino alcohol.

Protocol 3: Reaction with a Thiol Nucleophile (Synthesis of a β-Hydroxy Thioether)

The thiolysis of epoxides provides a direct route to β-hydroxy thioethers.[9] This reaction is often carried out under basic conditions to generate the more nucleophilic thiolate anion.

Materials:

  • 6-tert-butyl-1-oxaspiro[2.5]octane

  • Thiophenol

  • Sodium hydroxide

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Thiolate Formation: In a round-bottom flask, dissolve thiophenol (1.1 equivalents) in methanol. Add a solution of sodium hydroxide (1.1 equivalents) in methanol and stir for 15 minutes at room temperature.

  • Reaction with Epoxide: Add a solution of 6-tert-butyl-1-oxaspiro[2.5]octane (1.0 equivalent) in methanol to the thiolate solution.

  • Reaction Conditions: Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction by TLC.

  • Work-up: Remove the methanol under reduced pressure. Add diethyl ether and water to the residue. Separate the layers and wash the organic layer with 1 M HCl and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 4: Reaction with a Grignard Reagent (Carbon-Carbon Bond Formation)

Grignard reagents are potent carbon nucleophiles that react with epoxides to form new carbon-carbon bonds, providing a valuable method for chain extension.[6][10][11]

Materials:

  • 6-tert-butyl-1-oxaspiro[2.5]octane

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: To a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of 6-tert-butyl-1-oxaspiro[2.5]octane (1.0 equivalent) in anhydrous diethyl ether.

  • Addition of Grignard Reagent: Cool the solution to 0 °C in an ice bath. Slowly add methylmagnesium bromide solution (1.5 equivalents) dropwise via a syringe.

  • Reaction Conditions: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work-up: Cool the reaction mixture back to 0 °C and quench by the slow, dropwise addition of saturated aqueous ammonium chloride. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting alcohol can be purified by column chromatography.

Summary of Expected Outcomes

The following table summarizes the expected products from the ring-opening of 6-tert-butyl-1-oxaspiro[2.5]octane with the nucleophiles described above, based on established principles of regioselectivity and stereochemistry.

NucleophileReagent ExampleExpected ProductKey Features
Amine Benzylaminetrans-2-(Benzylamino)-4-tert-butylcyclohexan-1-olAttack at the less hindered C2 position; trans relationship between the amino and hydroxyl groups.
Thiol Thiophenoltrans-4-tert-Butyl-2-(phenylthio)cyclohexan-1-olFormation of a β-hydroxy thioether; trans stereochemistry.
Grignard Methylmagnesium bromidetrans-4-tert-Butyl-1-methylcyclohexan-1-olC-C bond formation; results in a tertiary alcohol.

Conclusion

The ring-opening reactions of 6-tert-butyl-1-oxaspiro[2.5]octane provide a reliable and stereocontrolled method for the synthesis of highly functionalized cyclohexane derivatives. The predictable Sɴ2-type mechanism allows for the regioselective introduction of a wide range of nucleophiles at the less substituted carbon of the epoxide, leading to trans-disubstituted products. The protocols outlined in this guide, based on analogous and well-understood chemical transformations, offer a solid foundation for researchers and drug development professionals to utilize this versatile spiro-epoxide scaffold in the synthesis of novel and complex molecular architectures.

References

  • Ahmad Saddique, F., Zahoor, A. F., Faiz, S., Naqvi, S. A. R., Usman, M., & Ahmad, M. (2016). Recent trends in ring opening of epoxides by amines as nucleophiles. Synthetic Communications, 46(10), 831-850.

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening.

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening.

  • Ghorai, S., & Das, K. (2020). Thiol-epoxy ‘click’ chemistry: a focus on molecular attributes in the context of polymer chemistry. Chemical Communications, 56(83), 12536-12553.

  • Master Organic Chemistry. (n.d.). Reaction of epoxides with nucleophiles under basic conditions.

  • Zahoor, A. F., Ahmad, M., & Saddique, F. A. (2016). Recent Trends in Ring Opening of Epoxides by Amines as Nucleophiles. ResearchGate.

  • University of Calgary. (n.d.). Ch16: SN2 type reactions of Epoxides.

  • Maiti, S., & Biswas, A. (2017). Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy ‘click’ reaction. Chemical Communications, 53(75), 10419-10422.

  • CHEM 2325 Module 11. (2024, June 17). Reaction of Grignard Reagent/Organolithium Compound with Epoxide [Video]. YouTube.

  • Khan Academy. (n.d.). Ring-opening reactions of epoxides: Strong nucleophiles [Video].

  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols.

  • Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc, 2008(11), 46-55.

  • Reddy, B. M., & Sreekanth, P. M. (2015). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 51(85), 15579-15582.

  • Wu, M. H., & Jacobsen, E. N. (2001). Asymmetric Ring Opening of Meso Epoxides with Thiols: Enantiomeric Enrichment Using a Bifunctional Nucleophile. The Journal of Organic Chemistry, 66(22), 7552-7555.

  • Ahmad, S., Zahoor, A. F., Naqvi, S. A. R., & Akash, M. (2018). Recent trends in ring opening of epoxides with sulfur nucleophiles. Molecular diversity, 22(1), 191–205.

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  • Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky).

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions.

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Application Notes and Protocols: Stereoselective Reactions Involving 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide for researchers, scientists, and drug development professionals on conducting stereoselective reactions with 6-tert-butyl-1-oxaspiro[2.5]octane. This spirocyclic epoxide is a valuable chiral building block in organic synthesis due to the conformational rigidity imparted by the tert-butyl group, which allows for a high degree of stereocontrol in various transformations. These application notes will delve into the causality behind experimental choices, provide self-validating protocols, and offer insights grounded in established chemical principles. Key reactions, including diastereoselective epoxidations and regioselective ring-opening reactions, will be explored with an emphasis on achieving high stereoselectivity.

Introduction: The Significance of 6-tert-butyl-1-oxaspiro[2.5]octane in Stereocontrolled Synthesis

The 1-oxaspiro[2.5]octane framework is a key structural motif in numerous natural products and pharmacologically active molecules.[1][2] The introduction of a bulky tert-butyl group at the 6-position of the cyclohexane ring locks it into a preferred chair conformation. This conformational restriction is paramount as it dictates the facial selectivity of reagents approaching the epoxide ring, thereby enabling highly stereoselective transformations. The predictable nature of these reactions makes 6-tert-butyl-1-oxaspiro[2.5]octane an invaluable starting material for the synthesis of complex chiral molecules.

The stereochemical outcome of reactions involving this substrate is primarily influenced by steric hindrance. The bulky tert-butyl group effectively shields one face of the molecule, directing incoming reagents to the opposite, less hindered face. This principle is fundamental to understanding and predicting the stereoselectivity of the reactions detailed in this guide.

Diastereoselective Epoxidation of 4-tert-butylmethylenecyclohexane

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane is itself a stereoselective reaction. The most common route involves the epoxidation of 4-tert-butylmethylenecyclohexane. The choice of epoxidizing agent is critical in achieving high diastereoselectivity.

Mechanistic Considerations

The diastereoselectivity of the epoxidation of substituted cyclohexenes is influenced by a combination of steric and electronic effects.[3][4][5][6] For 4-tert-butylmethylenecyclohexane, the bulky tert-butyl group directs the epoxidizing agent to the less sterically hindered face of the double bond. Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are effective for this transformation.

Experimental Protocol: Epoxidation with m-CPBA

Objective: To synthesize 6-tert-butyl-1-oxaspiro[2.5]octane with high diastereoselectivity.

Materials:

  • 4-tert-butylmethylenecyclohexane

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-tert-butylmethylenecyclohexane (1.0 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M. Begin stirring the solution at room temperature.

  • Addition of m-CPBA: To the stirred solution, add m-CPBA (1.2 equiv) portion-wise over 10-15 minutes. An exotherm may be observed. Maintain the reaction temperature below 25 °C, using an ice bath if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution to neutralize the m-chlorobenzoic acid byproduct.

    • Add saturated aqueous Na₂S₂O₃ solution to reduce any excess peroxide.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the desired 6-tert-butyl-1-oxaspiro[2.5]octane.

Expected Outcome and Data
Product Typical Yield Diastereomeric Ratio (d.r.)
6-tert-butyl-1-oxaspiro[2.5]octane85-95%>95:5

The diastereomeric ratio can be determined by ¹H NMR spectroscopy or GC analysis.

Stereoselective Ring-Opening Reactions of 6-tert-butyl-1-oxaspiro[2.5]octane

The epoxide ring of 6-tert-butyl-1-oxaspiro[2.5]octane is susceptible to nucleophilic attack, leading to the formation of trans-diaxial ring-opened products.[7] The regioselectivity of this ring-opening is dependent on the reaction conditions (acidic or basic) and the nature of the nucleophile.

Acid-Catalyzed Ring Opening

Under acidic conditions, the epoxide oxygen is protonated, making the epoxide more electrophilic. The nucleophile will then attack the more substituted carbon atom (C1) due to the development of a partial positive charge at this position in the transition state. This reaction proceeds with inversion of configuration at the site of attack.

Diagram: Acid-Catalyzed Ring Opening

G cluster_0 Acid-Catalyzed Ring Opening A 6-tert-butyl-1-oxaspiro[2.5]octane B Protonated Epoxide A->B H⁺ C Nucleophilic Attack at C1 B->C Nu⁻ D trans-diaxial Product C->D Workup

Caption: Acid-catalyzed ring opening of the spiroepoxide.

Base-Catalyzed Ring Opening

In the presence of a strong, non-bulky nucleophile under basic or neutral conditions, the reaction proceeds via an Sₙ2 mechanism.[8] Steric hindrance dictates that the nucleophile will attack the less substituted carbon atom (C2) of the epoxide ring. This also results in a trans-diaxial product due to inversion of configuration at the attacked carbon.

Diagram: Base-Catalyzed Ring Opening

G cluster_1 Base-Catalyzed Ring Opening E 6-tert-butyl-1-oxaspiro[2.5]octane F Nucleophilic Attack at C2 E->F Nu⁻ G Alkoxide Intermediate F->G H trans-diaxial Product G->H Workup

Sources

Application Notes and Protocols for 6-tert-butyl-1-oxaspiro[2.5]octane in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Embracing Three-Dimensionality in Drug Discovery with 6-tert-butyl-1-oxaspiro[2.5]octane

The paradigm in modern medicinal chemistry is undergoing a significant shift, moving away from flat, aromatic-rich molecules towards more three-dimensional (3D) structures. This "escape from flatland" is driven by the need for drug candidates with improved potency, selectivity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. Spirocyclic scaffolds are at the forefront of this evolution, offering a rigid and well-defined 3D geometry that can effectively probe the complex topologies of biological targets.[1]

This guide focuses on a promising yet underexplored building block: 6-tert-butyl-1-oxaspiro[2.5]octane . This molecule uniquely combines the conformational rigidity of a spirocycle with the steric bulk of a tert-butyl group and the reactive potential of an epoxide. These features make it a versatile starting point for the synthesis of novel chemical entities with desirable pharmacological profiles. This document serves as a detailed guide for medicinal chemists on the synthesis, potential applications, and experimental protocols involving this intriguing scaffold.

Key Structural and Physicochemical Attributes

The medicinal chemistry potential of 6-tert-butyl-1-oxaspiro[2.5]octane is rooted in its distinct structural features:

  • The Oxaspiro[2.5]octane Core: This spirocyclic system, consisting of a cyclohexane ring fused to an oxirane (epoxide) ring at a single carbon atom, imparts significant conformational rigidity. This rigidity can be advantageous in drug design as it reduces the entropic penalty upon binding to a biological target, potentially leading to higher affinity. The spirocyclic nature also provides precise three-dimensional exit vectors for substituents, allowing for fine-tuned interactions with protein binding pockets.[2][3]

  • The Epoxide Moiety: The strained three-membered epoxide ring is a versatile electrophilic handle. It can be readily opened by a wide range of nucleophiles (e.g., amines, alcohols, thiols) to introduce diverse functional groups, making it an excellent scaffold for the construction of chemical libraries for high-throughput screening.

  • The 6-tert-butyl Group: This bulky, lipophilic group significantly influences the molecule's properties. The tert-butyl group can act as a "metabolic shield," sterically hindering the enzymatic degradation of adjacent functional groups, thereby enhancing metabolic stability.[4][5] However, it's important to note that the tert-butyl group itself can be a site of oxidation by cytochrome P450 enzymes.[5][6][7] Its lipophilicity can also be leveraged to improve membrane permeability and modulate the overall physicochemical profile of a drug candidate.

Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

The most direct and efficient method for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane is the Johnson-Corey-Chaykovsky reaction . This reaction involves the treatment of 4-tert-butylcyclohexanone with a sulfur ylide, typically generated in situ from trimethylsulfonium iodide and a strong base.

G cluster_reactants Reactants cluster_process Process cluster_product Product 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone Nucleophilic attack on carbonyl Nucleophilic attack on carbonyl 4-tert-butylcyclohexanone->Nucleophilic attack on carbonyl Trimethylsulfonium iodide Trimethylsulfonium iodide In situ ylide formation In situ ylide formation Trimethylsulfonium iodide->In situ ylide formation + Strong Base Strong Base (e.g., NaH) Strong Base (e.g., NaH) In situ ylide formation->Nucleophilic attack on carbonyl Sulfur ylide Intramolecular SN2 displacement Intramolecular SN2 displacement Nucleophilic attack on carbonyl->Intramolecular SN2 displacement 6-tert-butyl-1-oxaspiro[2.5]octane 6-tert-butyl-1-oxaspiro[2.5]octane Intramolecular SN2 displacement->6-tert-butyl-1-oxaspiro[2.5]octane

Caption: Synthetic workflow for 6-tert-butyl-1-oxaspiro[2.5]octane.

Detailed Synthesis Protocol

Materials:

  • 4-tert-butylcyclohexanone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Anhydrous Diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (1.1 equivalents) to a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel.

  • Ylide Formation: Add anhydrous DMSO to the flask and stir the suspension. To this, add trimethylsulfonium iodide (1.1 equivalents) portion-wise at room temperature. The reaction mixture will turn cloudy as the sulfur ylide is formed. Stir for 30-60 minutes.

  • Addition of Ketone: Dissolve 4-tert-butylcyclohexanone (1.0 equivalent) in a small amount of anhydrous DMSO and add it dropwise to the ylide suspension via the dropping funnel. Maintain the reaction temperature below 25°C (an ice bath may be necessary as the reaction can be exothermic).

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

  • Washing: Combine the organic extracts and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 6-tert-butyl-1-oxaspiro[2.5]octane.

Applications in Medicinal Chemistry

Scaffold for Diversity-Oriented Synthesis

The epoxide ring of 6-tert-butyl-1-oxaspiro[2.5]octane is a gateway to a diverse array of 3D molecules. Ring-opening with various nucleophiles can rapidly generate a library of compounds with a common core but diverse peripheral functionality. This is a powerful strategy in the hit-to-lead and lead optimization phases of drug discovery.

Nucleophile ClassRepresentative NucleophileResulting Functional GroupPotential Therapeutic Area
Primary AminesAniline, Benzylamineβ-Amino alcoholGPCR modulators, Ion channel blockers
Secondary AminesMorpholine, Piperidineβ-Amino alcoholKinase inhibitors, CNS agents
ThiolsThiophenol, Benzyl mercaptanβ-Thio alcoholEnzyme inhibitors (e.g., proteases)
Alcohols/PhenolsPhenol, Benzyl alcoholβ-Hydroxy etherAntivirals, Anticancer agents
AzidesSodium azideβ-Azido alcoholPrecursor for triazoles (via click chemistry)
Bioisosteric Replacement

The 6-tert-butyl-1-oxaspiro[2.5]octane scaffold can be employed as a bioisostere for other cyclic systems to improve pharmacological properties.

G cluster_original Common Scaffolds cluster_bioisostere Bioisosteric Replacement cluster_advantages Potential Advantages Aromatic Ring Aromatic Ring 6-tert-butyl-1-oxaspiro[2.5]octane 6-tert-butyl-1-oxaspiro[2.5]octane Aromatic Ring->6-tert-butyl-1-oxaspiro[2.5]octane Replacement Piperidine/Cyclohexane Piperidine/Cyclohexane Piperidine/Cyclohexane->6-tert-butyl-1-oxaspiro[2.5]octane Replacement Increased 3D character Increased 3D character 6-tert-butyl-1-oxaspiro[2.5]octane->Increased 3D character Improved Solubility Improved Solubility 6-tert-butyl-1-oxaspiro[2.5]octane->Improved Solubility Novel IP space Novel IP space 6-tert-butyl-1-oxaspiro[2.5]octane->Novel IP space Altered Metabolic Profile Altered Metabolic Profile 6-tert-butyl-1-oxaspiro[2.5]octane->Altered Metabolic Profile

Caption: Bioisosteric replacement strategy using the spiro-scaffold.

By replacing a flat aromatic ring with the spirocyclic core, medicinal chemists can introduce a more complex 3D shape, potentially leading to enhanced binding affinity and selectivity. The oxaspiro[2.5]octane core can also be considered a more rigid and lipophilic bioisostere of a substituted cyclohexane or piperidine ring, offering a different vector for substituent placement.

Modulation of ADME Properties

The incorporation of 6-tert-butyl-1-oxaspiro[2.5]octane into a lead molecule can significantly impact its ADME profile.

PropertyPotential Influence of the ScaffoldRationale
Metabolic Stability IncreasedThe tert-butyl group can shield adjacent functionalities from metabolic enzymes. The spirocyclic core can lock conformations that are less prone to metabolism.[4][5]
Solubility IncreasedThe introduction of sp3 character and the potential for hydrogen bonding after epoxide opening can improve aqueous solubility compared to flat, aromatic systems.
Lipophilicity (LogP) ModulatedThe tert-butyl group is highly lipophilic, which can be balanced by the polar epoxide or its ring-opened products. This allows for fine-tuning of the overall LogP.
Permeability Potentially ImprovedThe increased lipophilicity from the tert-butyl group may enhance passive diffusion across cell membranes.

Representative Experimental Protocol: Epoxide Ring-Opening

This protocol details the ring-opening of 6-tert-butyl-1-oxaspiro[2.5]octane with a primary amine, a common transformation in medicinal chemistry to introduce a key pharmacophoric feature.

Materials:

  • 6-tert-butyl-1-oxaspiro[2.5]octane

  • Benzylamine (or another primary amine)

  • Ethanol (or another suitable protic solvent)

  • Standard laboratory glassware, magnetic stirrer, and reflux condenser

Procedure:

  • Reaction Setup: To a round-bottom flask, add 6-tert-butyl-1-oxaspiro[2.5]octane (1.0 equivalent) and dissolve it in ethanol.

  • Addition of Amine: Add benzylamine (1.2 equivalents) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux and maintain for several hours.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting epoxide is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired β-amino alcohol.

Conclusion

While direct applications of 6-tert-butyl-1-oxaspiro[2.5]octane in medicinal chemistry are yet to be extensively documented, its constituent parts—the rigid spirocycle, the versatile epoxide, and the metabolically-influential tert-butyl group—make it a highly attractive building block for drug discovery. Its synthesis is straightforward, and its potential for generating diverse, 3D-rich molecular libraries is significant. This guide provides a foundational framework for researchers to explore the utility of this promising scaffold in the quest for novel therapeutics with improved pharmacological properties.

References

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. ACS Medicinal Chemistry Letters, 4(11), 1034–1038. [Link]

  • Wirth, M., et al. (2020). Evaluation of tert-butyl isosteres: case studies of physicochemical and pharmacokinetic properties, efficacies, and activities. Journal of Medicinal Chemistry, 63(24), 15589–15604. [Link]

  • Novartis Institutes for BioMedical Research. (2015). Metabolically Stable tert-Butyl Replacement. OAK Open Access Archive. [Link]

  • Shanu-Wilson, J. (2022). Metabolism of t-butyl groups in drugs: t for trouble? Hypha Discovery Blogs. [Link]

  • Barnes-Seeman, D., et al. (2013). Metabolically Stable tert-Butyl Replacement. Request PDF on ResearchGate. [Link]

  • Jay, D., et al. (2022). Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery. Journal of Medicinal Chemistry, 65(15), 10374–10388. [Link]

  • Singh, S. B. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. Request PDF on ResearchGate. [Link]

  • Singh, S. B. (2022). Selected Applications of Spirocycles in Medicinal Chemistry. Spiro Compounds, 285-311. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. ACS Publications. [Link]

  • Mykhailiuk, P. K. (2023). Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere. ChemRxiv. [Link]

  • Kozeletska, Z., et al. (2023). Small Molecules with Spiro-Conjugated Cycles: Advances in Synthesis and Applications. Molecules, 28(24), 8109. [Link]

  • ChemSynthesis. 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. [Link]

  • Wikipedia. Butyl group. [Link]

  • Hiesinger, K., et al. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150-183. [Link]

  • PubChem. 1-Oxaspiro[2.5]octane. [Link]

  • Google Patents. EP2683706A1 - Oxaspiro [2.
  • PubChem. 1-Oxaspiro[2.5]octane-2-carbonitrile. [Link]

  • Hanson, R. M., et al. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. ResearchGate. [Link]

  • Mykhailiuk, P. K. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Organic and Biomolecular Chemistry, 21(43), 8717-8721. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and drug development professionals. As a Senior Application Scientist, I understand that synthesizing spirocyclic compounds like 6-tert-butyl-1-oxaspiro[2.5]octane can present significant challenges, often leading to frustratingly low yields. This guide is designed to serve as your dedicated technical support resource, moving beyond simple protocols to explain the causality behind experimental choices. Here, we will dissect the common synthetic route, troubleshoot frequent issues, and provide optimized protocols to enhance the yield and purity of your target molecule.

The primary and most effective method for synthesizing 6-tert-butyl-1-oxaspiro[2.5]octane is the Johnson-Corey-Chaykovsky reaction.[1] This reaction involves the addition of a sulfur ylide to the starting ketone, 4-tert-butylcyclohexanone, to produce the desired spiro-epoxide.

Overall Synthetic Workflow

The synthesis can be logically divided into three key stages: preparation of the starting materials, generation of the reactive ylide, and the final epoxidation reaction. Success hinges on meticulous execution at each stage.

Caption: General workflow for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low yields in this synthesis?

A: The most frequent point of failure is the generation of the dimethylsulfoxonium methylide (the sulfur ylide). This intermediate is highly reactive and exquisitely sensitive to moisture. Incomplete ylide formation or its decomposition before it can react with the ketone is the primary reason for low conversion and, consequently, low yields.[2]

Q2: How critical is the purity of the starting ketone, 4-tert-butylcyclohexanone?

A: It is extremely critical. The starting ketone must be of high purity. Impurities from its synthesis, such as the precursor alcohol (4-tert-butylcyclohexanol), can consume the expensive ylide reagent in non-productive side reactions. Furthermore, acidic impurities can quench the ylide. We recommend purifying the ketone by recrystallization or sublimation before use.[3]

Q3: Can I use a different sulfur ylide for this reaction?

A: Yes, but with significant differences in outcome. The Corey-Chaykovsky reaction traditionally uses two main types of sulfur ylides: dimethylsulfonium methylide and dimethylsulfoxonium methylide. For simple ketones like 4-tert-butylcyclohexanone, dimethylsulfoxonium methylide (derived from trimethylsulfoxonium iodide) is preferred. It is generally more stable and provides higher yields of the desired epoxide. Using dimethylsulfonium methylide (from trimethylsulfonium iodide and a base) can sometimes lead to different reactivity, especially with α,β-unsaturated ketones where it may favor cyclopropanation.[4][5]

Troubleshooting Guide: A Deeper Dive

This section addresses specific problems you may encounter during the synthesis.

Section 1: Issues with Ylide Generation

Q: My attempt to generate the ylide resulted in a low concentration of the active reagent. What went wrong?

A: This is a classic problem. Let's break down the potential causes and solutions in a systematic way.

cluster_0 Troubleshooting Workflow start Low Ylide Concentration reagents 1. Verify Reagents start->reagents conditions 2. Check Conditions reagents->conditions reagents_sol Use fresh, dry NaH. Use anhydrous grade DMSO. Ensure TMSOI is dry. reagents->reagents_sol procedure 3. Review Procedure conditions->procedure conditions_sol Maintain inert (N2/Ar) atmosphere. Ensure all glassware is oven- or flame-dried. conditions->conditions_sol procedure_sol Allow sufficient time for H2 evolution to cease. Control temperature during base addition. procedure->procedure_sol

Caption: Workflow for troubleshooting poor ylide generation.

  • Base Selection and Quality: Sodium hydride (NaH) is the most effective base for deprotonating the trimethylsulfoxonium salt.[2] Ensure you are using a fresh dispersion of NaH (typically 60% in mineral oil). Old NaH may be coated with an passivating layer of sodium hydroxide, rendering it ineffective. Wash the NaH with dry hexanes before use to remove the mineral oil.

  • Anhydrous Conditions are Non-Negotiable: The ylide is a strong base and will be instantly quenched by water.

    • Solvent: Use anhydrous dimethyl sulfoxide (DMSO). Even commercially available "anhydrous" DMSO should be stored over molecular sieves.

    • Glassware: All glassware must be rigorously dried, either in an oven overnight (>120 °C) or by flame-drying under vacuum immediately before use.

    • Atmosphere: The reaction must be conducted under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.

  • Reagent Quality: Trimethylsulfoxonium iodide is hygroscopic.[6] If it has been stored improperly, it may have absorbed water. Dry it in a vacuum oven before use if you suspect it is wet.

ParameterRecommendationRationale
Base Sodium Hydride (NaH), 60% dispersionStrong, non-nucleophilic base that provides irreversible deprotonation.
Solvent Anhydrous Dimethyl Sulfoxide (DMSO)Effectively dissolves the sulfoxonium salt and promotes ylide formation.
Atmosphere Inert (Nitrogen or Argon)Prevents the highly reactive ylide from being quenched by atmospheric moisture.
Section 2: Issues During the Epoxidation Reaction

Q: The reaction is very slow or stalls, with significant starting ketone recovered. How can I improve conversion?

A: This indicates an issue with reactivity or stoichiometry.

  • Stoichiometry: Ensure you are using a slight excess of the ylide. A common ratio is 1.1 to 1.3 equivalents of ylide relative to the ketone. This accounts for any minor losses of the ylide during its generation and transfer.

  • Temperature: While ylide generation may require cooling, the epoxidation step itself often proceeds well at room temperature.[7] If the reaction is slow, you can gently warm the mixture to 40-50 °C. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid potential decomposition at higher temperatures.

  • Reaction Time: These reactions can sometimes require several hours to reach completion. Allow the reaction to stir for at least 2-4 hours at room temperature, monitoring progress by TLC, before considering it stalled.[7]

Q: I'm observing byproducts. What are they and how can I avoid them?

A: The most likely byproduct is 4-tert-butylcyclohexanol, formed by the reduction of the starting ketone. This typically happens if the ylide reagent is contaminated with hydride from the NaH base, though this is less common. The more significant issue is often the presence of unreacted starting material. Rigorous purification is key. The product, 6-tert-butyl-1-oxaspiro[2.5]octane, is relatively stable, but purification via column chromatography on silica gel is recommended to separate it from unreacted ketone and baseline impurities.

Optimized Experimental Protocols
Protocol 1: Synthesis of Trimethylsulfoxonium Iodide

This protocol should be performed in a well-ventilated fume hood as iodomethane is toxic and volatile.[8]

  • Combine dimethyl sulfoxide (DMSO, 1.0 eq) and iodomethane (2.5 eq) in a round-bottom flask equipped with a reflux condenser.

  • Heat the mixture to 80 °C and stir for 24 hours. A white precipitate will form.[8]

  • Cool the reaction mixture to room temperature.

  • Filter the solid product and wash it thoroughly with acetone to remove unreacted starting materials.

  • Dry the resulting white crystalline solid under vacuum to yield trimethylsulfoxonium iodide. Store in a desiccator.

Protocol 2: Epoxidation of 4-tert-butylcyclohexanone

This protocol requires strict anhydrous and inert atmosphere techniques.

  • Ylide Generation:

    • To a flame-dried, three-neck flask under a nitrogen atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil).

    • Wash the NaH with two portions of dry hexanes, allowing the solid to settle and removing the solvent via cannula.

    • Add anhydrous DMSO via syringe, sufficient to create a stirrable suspension.

    • In a separate dry flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO.

    • Add the sulfoxonium salt solution dropwise to the NaH suspension at room temperature.

    • Stir the mixture for 45-60 minutes. Hydrogen gas evolution should cease, and the solution will become cloudy and homogeneous. This is your active ylide solution.

  • Epoxidation:

    • Dissolve 4-tert-butylcyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO.

    • Add the ketone solution dropwise to the freshly prepared ylide solution at room temperature.

    • Stir the reaction mixture for 2-3 hours, monitoring by TLC (e.g., 9:1 Hexanes:Ethyl Acetate).

    • Upon completion, carefully quench the reaction by pouring it into a beaker of cold water.

    • Extract the aqueous mixture three times with diethyl ether or ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.

    • Concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 6-tert-butyl-1-oxaspiro[2.5]octane.[7]

References
  • Quora. (2021, May 18). How can you synthesize 4-tert-butylcyclohexanone? Retrieved from [Link]

  • Kozioł, A., et al. (2019). Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity, 16(2), e1800411. Retrieved from [Link]

  • Grokipedia. (2026, January 7). Trimethylsulfoxonium iodide. Retrieved from [Link]

  • Organic Syntheses. cis-4-tert-BUTYLCYCLOHEXANOL. Retrieved from [Link]

  • PubMed. (2019). Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. Retrieved from [Link]

  • Movassaghi, M., & Hunt, D. K. (2009). Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. PMC - NIH. Retrieved from [Link]

  • SciSpace. Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines. Retrieved from [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • Roy, S., et al. (2017). Domino Corey–Chaykovsky Reaction for One-Pot Access to Spirocyclopropyl Oxindoles. Organic Letters, 19(24), 6570–6573. Retrieved from [Link]

  • Google Patents. US4141920A - Process for the preparation of trimethylsulfoxonium bromide.
  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]

  • Wikipedia. Trimethylsulfoxonium iodide. Retrieved from [Link]

  • Sciencemadness.org. (2018, November 22). Preparation of trimethylsulfoxonium? Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. Retrieved from [Link]

  • Rickborn, B., & Lwo, S.-Y. (1967). Conformational Effects in Cyclic Olefins. Kinetics and Stereochemistry of Epoxidation of Some Alkyl-Substituted Cyclohexenes. The Journal of Organic Chemistry, 32(7), 2291–2297. Retrieved from [Link]

  • Hati, S., & Singleton, D. A. (2007). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. PMC - PubMed Central. Retrieved from [Link]

  • Liu, D.-W., et al. (2012). The Synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-Butyl) Dimethylsilane. Advanced Materials Research, 534, 25-28. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. Retrieved from [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Retrieved from [Link]

  • NROChemistry. Corey-Chaykovsky Reactions. Retrieved from [Link]

  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

  • Wikipedia. Epoxide. Retrieved from [Link]

  • ResearchGate. (2024, June 11). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Retrieved from [Link]

  • Bobko, A. A., et al. (2024). 2,5-Di-tert-butyl-2,5-diethylpyrrolidine-1-oxyls: Where Is a Reasonable Limit of Sterical Loading for Higher Resistance to Reduction?. MDPI. Retrieved from [Link]

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common side products in the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

An essential component in medicinal chemistry and fragrance development, 6-tert-butyl-1-oxaspiro[2.5]octane is commonly synthesized via the Corey-Chaykovsky reaction. This process, involving the reaction of a sulfur ylide with 4-tert-butylcyclohexanone, is powerful yet prone to specific challenges, particularly concerning reaction rates, yields, and the formation of characteristic side products. The steric hindrance imposed by the tert-butyl group, which locks the cyclohexane ring into a rigid chair conformation, dictates the stereochemical outcome and can impede the approach of the nucleophilic ylide.

This technical support center provides a comprehensive guide for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis. Structured in a practical question-and-answer format, it addresses common issues encountered during the experiment, offering explanations grounded in reaction mechanisms and providing actionable troubleshooting steps.

Technical Support Center: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

This guide is designed to function as a direct line to a Senior Application Scientist, anticipating the questions and challenges you may face in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My reaction shows very low conversion, with a significant amount of unreacted 4-tert-butylcyclohexanone remaining. What are the likely causes and how can I drive the reaction to completion?

Answer: This is the most common issue and typically stems from the inherent steric hindrance of the substrate and the stability of the ylide. The bulky tert-butyl group on the cyclohexane ring can sterically shield the carbonyl carbon, making nucleophilic attack by the sulfur ylide less efficient.

Causality & Solutions:

  • Insufficiently Reactive Ylide: Dimethylsulfoxonium methylide, generated from trimethylsulfoxonium iodide, is more stable and less reactive than dimethylsulfonium methylide. While this stability is often advantageous, for a hindered ketone like 4-tert-butylcyclohexanone, a more reactive nucleophile may be necessary.[1][2]

  • Inadequate Base Strength: The sulfur ylide is generated in situ by deprotonating the corresponding sulfonium or sulfoxonium salt.[3] An incomplete deprotonation due to a weak base or poor-quality reagent (e.g., old sodium hydride) will result in a low concentration of the active ylide, leading to a sluggish reaction.

  • Reaction Temperature: Epoxidation reactions with stable ylides are often run at room temperature or slightly above. While increasing the temperature can improve the rate, it must be done cautiously as it can promote side reactions.[2]

IssuePotential CauseRecommended Solution
Low Conversion Steric Hindrance: The bulky ketone slows the rate of nucleophilic attack.1. Increase Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to stir for an extended period (12-24 hours). 2. Use a More Reactive Ylide: Consider using dimethylsulfonium methylide (from trimethylsulfonium iodide), which is known to be more reactive towards sterically demanding ketones.[1]
Inefficient Ylide Generation: The base may be too weak or degraded.1. Use a Stronger Base: Sodium hydride (NaH, 60% dispersion in mineral oil, washed with hexane) or potassium tert-butoxide (t-BuOK) are standard.[4] 2. Ensure Anhydrous Conditions: Water will quench the base and the ylide. Use dry solvents (e.g., anhydrous DMSO) and perform the reaction under an inert atmosphere (N₂ or Ar).
Low Reaction Temperature: The reaction may lack sufficient thermal energy.Carefully Increase Temperature: Gently warm the reaction to 40-50°C. Monitor closely for the appearance of byproducts. An optimal temperature balances reaction rate with selectivity.

Question 2: My NMR spectrum shows peaks consistent with an alcohol, specifically cis- and trans-4-tert-butylcyclohexanol. How did this form?

Answer: The presence of 4-tert-butylcyclohexanol isomers indicates that a portion of the starting ketone has been reduced. This is a common side reaction, and the hydride source is often the base itself or impurities within it.

Mechanistic Insight: Sodium hydride (NaH), especially older batches, can contain sodium borohydride (NaBH₄) as an impurity or can itself act as a reducing agent at elevated temperatures. The reduction of 4-tert-butylcyclohexanone is well-studied and yields both the trans (hydroxyl equatorial) and cis (hydroxyl axial) isomers.[5] Due to steric hindrance from axial hydrogens, nucleophilic attack by the hydride typically occurs from the equatorial face, making the cis-alcohol the major reduction byproduct.[5]

Prevention Strategy:

  • Use High-Quality Base: Employ a fresh bottle of sodium hydride. If in doubt, wash the NaH dispersion with anhydrous hexane to remove the mineral oil and any surface oxides before use.

  • Maintain Low Temperature: Avoid excessive heating, as this can promote the reducing activity of the base.

  • Alternative Base: Consider using potassium tert-butoxide, which is less likely to act as a hydride donor.

Question 3: I've isolated a major byproduct that is not the starting material or the reduced alcohol. What is its likely identity?

Answer: While several side products are possible, the most probable impurity, especially when using n-BuLi as a base in THF, is a β-hydroxymethyl sulfide .[6] This occurs when the betaine intermediate is protonated (e.g., during workup) before ring closure can occur.

Another possibility, though less common for this specific substrate, is a rearrangement product . If reaction temperatures are too high, or if acidic conditions are inadvertently introduced during workup, the epoxide ring can open to form an aldehyde or other rearranged products.

G

Question 4: The reaction seems to produce two diastereomers of the spiro-epoxide. How can I control the stereochemical outcome?

Answer: You are correct. The nucleophilic attack of the ylide on the carbonyl of 4-tert-butylcyclohexanone can occur from either the axial or equatorial face, leading to two different diastereomers. The rigid conformation of the starting material, with the bulky tert-butyl group locked in the equatorial position, is the primary determinant of this selectivity.

Stereochemical Control: The choice of sulfur ylide is crucial for controlling the stereoselectivity:

  • Dimethylsulfonium Methylide (less stable ylide): This ylide typically favors axial attack . The transition state is thought to be product-like, and axial attack avoids steric repulsion with the axial hydrogens at the C2 and C6 positions as the epoxide ring forms. This leads to the epoxide oxygen being in the equatorial position.

  • Dimethylsulfoxonium Methylide (more stable ylide): This ylide, being more stable, often favors equatorial attack . The reaction is thought to be under thermodynamic control, and the resulting betaine intermediate where the bulky sulfoxonium group is equatorial is more stable. This leads to the epoxide oxygen being in the axial position.[6]

Therefore, by selecting the appropriate sulfonium or sulfoxonium salt, you can preferentially form one diastereomer over the other.

G reagents 4-tert-butylcyclohexanone |  Sulfur Ylide Precursor (e.g., (CH₃)₃SI) |  Base (e.g., NaH) |  Solvent (e.g., DMSO) step1 Step 1: Ylide Formation Base deprotonates the sulfonium salt to generate the active sulfur ylide in situ. reagents->step1 Under Inert Atmosphere step2 Step 2: Nucleophilic Attack The ylide attacks the carbonyl carbon of the ketone to form a betaine intermediate. step1->step2 Ylide reacts immediately step3 Step 3: Intramolecular Ring Closure The oxygen anion displaces the sulfide/sulfoxide group (e.g., DMSO) via an intramolecular SN2 reaction. step2->step3 Rate-determining step product Product: 6-tert-butyl-1-oxaspiro[2.5]octane step3->product

Experimental Protocol: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

This protocol is a representative example and may require optimization based on your specific laboratory conditions and desired stereoisomer.

Materials:

  • Trimethylsulfoxonium iodide (or Trimethylsulfonium iodide)

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-tert-butylcyclohexanone

  • Anhydrous Diethyl Ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add sodium hydride (1.2 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Wash the NaH with anhydrous hexane (2x) to remove the mineral oil, then carefully decant the hexane.

  • Add anhydrous DMSO to the flask to create a slurry.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (1.2 eq) in anhydrous DMSO.

  • Add the trimethylsulfoxonium iodide solution dropwise to the NaH slurry at room temperature. The mixture will evolve hydrogen gas (Caution!) and should be stirred for approximately 45-60 minutes, or until gas evolution ceases, indicating the formation of the ylide.

  • Dissolve 4-tert-butylcyclohexanone (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the ylide solution.

  • Stir the reaction mixture at room temperature (or gently warm to 40-50°C if the reaction is slow) and monitor its progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to a flask containing ice-water.

  • Extract the aqueous mixture with diethyl ether (3x).

  • Combine the organic layers and wash with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to yield the desired 6-tert-butyl-1-oxaspiro[2.5]octane.[4][7]

References

  • AdiChemistry. (n.d.). Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. Retrieved from [Link]

  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. Retrieved from [Link]

  • Google Patents. (n.d.). EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and use thereof as a perfuming ingredient.
  • ChemSynthesis. (n.d.). 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. Retrieved from [Link]

  • Fikes, L. (n.d.). Explaining the Ratio of Stereoisomers Produced in the Sodium Borohydride Reduction of 4-t-Butylcyclohexanone. The Catalyst. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Retrieved from [Link]

Sources

Navigating the Corey-Chaykovsky Reaction for Hindered Ketones: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for the Corey-Chaykovsky reaction, specifically tailored to address the challenges encountered with sterically hindered ketone substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this powerful transformation for the synthesis of complex molecules. Here, we move beyond standard protocols to provide in-depth, field-proven insights into troubleshooting and maximizing the success of your reactions.

Introduction: The Challenge of Steric Hindrance

The Corey-Chaykovsky reaction is a cornerstone of organic synthesis, enabling the efficient formation of epoxides from carbonyl compounds through the action of sulfur ylides.[1][2][3] However, when the ketone substrate is sterically encumbered, the reaction can become sluggish, low-yielding, or fail altogether. The bulky substituents surrounding the carbonyl group impede the approach of the nucleophilic sulfur ylide, leading to a host of potential issues. This guide will provide a systematic approach to overcoming these obstacles.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise when applying the Corey-Chaykovsky reaction to hindered ketones.

Q1: My reaction is extremely slow or isn't working at all with my hindered ketone. What are the likely causes and what should I try first?

A1: This is the most common issue. The primary culprit is the steric bulk of your ketone, which significantly slows down the initial nucleophilic attack by the ylide.[4] Here’s a prioritized troubleshooting strategy:

  • Switch to a More Reactive Ylide: If you are using dimethylsulfoxonium methylide (generated from trimethylsulfoxonium iodide), which is the more stable and less reactive of the two common ylides, consider switching to dimethylsulfonium methylide (from trimethylsulfonium iodide). The latter is known to be more reactive and often more effective with challenging substrates.[4][5]

  • Increase the Reaction Temperature: Cautiously increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier. However, be aware that higher temperatures can also promote side reactions, particularly enolization (see Q3).[4]

  • Optimize Your Base and Solvent System: Ensure you are using a sufficiently strong base to generate the ylide efficiently. Sodium hydride (NaH) and potassium tert-butoxide (t-BuOK) are standard choices, while n-butyllithium (n-BuLi) can also be used, though it may be less chemoselective.[5][6] The choice of solvent is also critical; DMSO is often used as it is a good solvent for the sulfonium salts and aids in ylide formation.[1][6] For less reactive systems, a mixture of DMSO and a less polar solvent like THF can be beneficial.[7]

Q2: I'm seeing a low yield of my desired epoxide and the formation of a significant byproduct. What could this byproduct be and how can I avoid it?

A2: With hindered ketones, a common side reaction is the formation of a cyclopropyl ketone instead of the expected epoxide.[4][8] This occurs via a pathway involving the enolization of the starting ketone.

  • Mechanism of Side Reaction: The strong base used to generate the ylide can also deprotonate the α-carbon of the hindered ketone, forming an enolate. The sulfur ylide can then react with this enolate, leading to the cyclopropyl ketone. This side reaction is often favored by higher temperatures and an excess of base.[4][8]

To minimize this side reaction:

  • Control Stoichiometry: Use a stoichiometric amount of base relative to the sulfonium salt.

  • Lower the Reaction Temperature: If you have increased the temperature to improve the rate, try to find a balance where the desired reaction proceeds without significant enolization.

  • Consider a Milder Base: If feasible for your system, a slightly weaker base might disfavor enolization.

Q3: How can I be sure if I am forming the epoxide or the cyclopropyl ketone byproduct?

A3: A combination of spectroscopic methods can definitively identify your products.

  • ¹H NMR Spectroscopy:

    • Epoxide: Look for characteristic signals for the protons on the newly formed epoxide ring, typically in the 2.5-3.5 ppm range.[9][10]

    • Cyclopropyl Ketone: The protons on the cyclopropane ring will appear at a much higher field (further upfield), usually between 0.5 and 1.5 ppm.

  • ¹³C NMR Spectroscopy:

    • Epoxide: The carbons of the epoxide ring typically resonate in the 40-60 ppm region.[10][11]

    • Ketone Carbonyl: The carbonyl carbon of the starting ketone will have a chemical shift in the range of 190-215 ppm.[12] The disappearance of this signal is a good indicator of reaction progression.

  • IR Spectroscopy:

    • The most telling sign of a successful reaction is the disappearance of the strong C=O stretching band of the starting ketone, which is typically found between 1680 and 1720 cm⁻¹.[12] Neither the epoxide nor the cyclopropyl ketone will have this absorption.

Troubleshooting Guide: A Tabular Approach

Issue Potential Cause(s) Recommended Solution(s)
No or Very Slow Reaction 1. Steric Hindrance: The bulky nature of the ketone is preventing the approach of the sulfur ylide.[4] 2. Insufficiently Reactive Ylide: Dimethylsulfoxonium methylide is being used.[4] 3. Inefficient Ylide Generation: The base is not strong enough.[6]1. Switch to Dimethylsulfonium Methylide: Use the more reactive ylide generated from trimethylsulfonium iodide.[4] 2. Increase Temperature: Cautiously raise the reaction temperature, monitoring for byproducts.[4] 3. Use a Stronger Base: Employ NaH, t-BuOK, or n-BuLi.[5][6]
Low Yield of Epoxide 1. Competing Enolization: Formation of a cyclopropyl ketone byproduct, especially at higher temperatures and with excess base.[4][8] 2. Ylide Decomposition: The sulfur ylide is unstable, particularly at elevated temperatures.1. Control Base Stoichiometry: Use no more than one equivalent of base relative to the sulfonium salt. 2. Lower Reaction Temperature: Find an optimal temperature that favors epoxidation. 3. Ensure Anhydrous Conditions: Water will quench the ylide.
Complex Mixture of Products 1. Multiple Reaction Pathways: A combination of epoxidation, enolization, and potentially other side reactions are occurring. 2. Substrate Decomposition: The starting material or product may be unstable under the reaction conditions.1. Systematic Optimization: Vary one parameter at a time (ylide, base, solvent, temperature) to find the optimal conditions for your specific substrate. 2. Reaction Monitoring: Use TLC or GC to monitor the reaction progress and identify the formation of byproducts early on.

Visualizing the Reaction Pathways

The following diagram illustrates the desired epoxidation pathway versus the competing enolization pathway for a hindered ketone.

corey_chaykovsky start Hindered Ketone + Sulfur Ylide epoxide Desired Epoxide start->epoxide Nucleophilic Attack on Carbonyl enolate Enolate Intermediate start->enolate Base-Mediated Enolization cyclopropyl_ketone Cyclopropyl Ketone (Byproduct) enolate->cyclopropyl_ketone Reaction with Sulfur Ylide troubleshooting_workflow decision decision start_node Start: Low Yield or No Reaction check_ylide Which ylide are you using? start_node->check_ylide dmsom Dimethylsulfoxonium methylide check_ylide->dmsom dmsm Dimethylsulfonium methylide check_ylide->dmsm switch_ylide Switch to Dimethylsulfonium methylide (more reactive) dmsom->switch_ylide optimize_conditions Optimize Reaction Conditions: - Increase Temperature - Use a Stronger Base (NaH, t-BuOK) dmsm->optimize_conditions switch_ylide->optimize_conditions analyze_byproducts Analyze Byproducts by NMR/GC-MS optimize_conditions->analyze_byproducts is_enolization Is enolization/ cyclopropanation observed? analyze_byproducts->is_enolization yes_enol Yes is_enolization->yes_enol no_enol No is_enolization->no_enol adjust_for_enolization Reduce Enolization: - Lower Temperature - Control Base Stoichiometry yes_enol->adjust_for_enolization further_optimization Further Optimization: - Screen Solvents (DMSO, THF, mixtures) - Vary Reagent Equivalents no_enol->further_optimization success Successful Epoxidation adjust_for_enolization->success further_optimization->success

Sources

Technical Support Center: Optimization of Reaction Conditions for 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 6-tert-butyl-1-oxaspiro[2.5]octane . This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of spiro-epoxides. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges of this specific transformation. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success of your experiments.

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane is most commonly achieved via the Corey-Chaykovsky reaction, a powerful method for the formation of epoxides from ketones.[1][2][3][4][5][6] This reaction involves the use of a sulfur ylide to transfer a methylene group to the carbonyl carbon of 4-tert-butylcyclohexanone. While the reaction is robust, its success with sterically hindered ketones like 4-tert-butylcyclohexanone requires careful optimization of reaction parameters.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. Each problem is followed by a step-by-step troubleshooting guide rooted in the mechanistic understanding of the Corey-Chaykovsky reaction.

Problem 1: Low or No Conversion of 4-tert-butylcyclohexanone

Question: I am observing a low yield or no formation of the desired spiro-epoxide. My starting material, 4-tert-butylcyclohexanone, is largely unreacted. What are the likely causes and how can I improve the conversion?

Answer: Low conversion in the Corey-Chaykovsky reaction with a sterically hindered ketone like 4-tert-butylcyclohexanone is a common challenge. The bulky tert-butyl group can impede the approach of the sulfur ylide to the carbonyl carbon. Here is a systematic approach to troubleshoot this issue:

Step 1: Evaluate the Ylide Generation

The first critical step is the efficient in-situ generation of the sulfur ylide.[6] This is typically achieved by deprotonating a sulfonium or sulfoxonium salt with a strong base.

  • Choice of Base: Ensure you are using a sufficiently strong and non-nucleophilic base. Sodium hydride (NaH) is a common and effective choice, particularly in dimethyl sulfoxide (DMSO).[6] Potassium tert-butoxide (t-BuOK) is another viable option. If conversion remains low, consider using a stronger base like n-butyllithium (n-BuLi), but be mindful of potential side reactions.

  • Anhydrous Conditions: Sulfur ylides are highly reactive and sensitive to moisture. Ensure all glassware is thoroughly dried, and use anhydrous solvents. Any residual water will quench the ylide and reduce its effective concentration.

  • Ylide Precursor: Trimethylsulfoxonium iodide is the precursor to dimethylsulfoxonium methylide (Corey's ylide), which is generally more stable but less reactive than dimethylsulfonium methylide (generated from trimethylsulfonium iodide).[7][8] For the hindered 4-tert-butylcyclohexanone, the more reactive dimethylsulfonium methylide might be more effective, although it is less stable and typically requires lower reaction temperatures.

Step 2: Optimize Reaction Conditions

  • Solvent: DMSO is the most common solvent for generating dimethylsulfoxonium methylide as it effectively solvates the sulfonium salt and the base.[7] Tetrahydrofuran (THF) is often used with stronger bases like n-BuLi. The choice of solvent can influence the reactivity of the ylide.[8]

  • Temperature: While ylide generation is often done at room temperature, the subsequent reaction with the ketone may benefit from gentle heating. However, excessive heat can lead to ylide decomposition. A modest increase in temperature (e.g., to 40-50 °C) can sometimes overcome the steric hindrance.

  • Reaction Time: Reactions with hindered ketones may require longer reaction times than those with unhindered substrates. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

Step 3: Consider the Order of Addition

The order in which reagents are mixed can be crucial. It is generally recommended to generate the ylide first and then add the ketone solution dropwise. This ensures a constant, albeit low, concentration of the ketone in the presence of an excess of the ylide, which can help to drive the reaction to completion.

Problem 2: Formation of Byproducts and Purification Challenges

Question: My reaction seems to have worked, but I am observing multiple spots on my TLC plate, and purification of the desired 6-tert-butyl-1-oxaspiro[2.5]octane is proving difficult. What are these byproducts and how can I minimize their formation and achieve better purification?

Answer: The formation of byproducts is a common issue in the Corey-Chaykovsky reaction. Understanding their origin is key to mitigating their formation.

Potential Byproducts and Their Origins:

  • Unreacted Starting Material: As discussed in the previous section, incomplete conversion can lead to the presence of 4-tert-butylcyclohexanone in the crude product.

  • β-hydroxy methylthioethers: When using dimethylsulfonium methylide with n-BuLi as the base in THF, a significant byproduct can be the corresponding β-hydroxy methylthioether.[1] This arises from the nucleophilic attack of the sulfide byproduct on the epoxide product.

  • Products of Ylide Decomposition: Sulfur ylides can be unstable and undergo various decomposition pathways, especially at elevated temperatures, leading to a complex mixture of byproducts.

Strategies for Minimizing Byproducts and Improving Purification:

  • Optimize Stoichiometry: Using a slight excess of the sulfur ylide (e.g., 1.1 to 1.5 equivalents) can help to ensure complete conversion of the ketone.

  • Control Temperature: Maintain the recommended temperature throughout the reaction to minimize ylide decomposition.

  • Purification by Column Chromatography: Flash column chromatography is the most effective method for purifying 6-tert-butyl-1-oxaspiro[2.5]octane.

    • Stationary Phase: Silica gel is the standard stationary phase.

    • Eluent System: A non-polar eluent system is typically required. Start with a low polarity solvent mixture, such as hexane/ethyl acetate (e.g., 98:2 or 95:5), and gradually increase the polarity if necessary. The optimal eluent system should provide a good separation between the product and any impurities on a TLC plate.

    • Visualization: The product is not UV-active, so visualization on TLC plates will require staining, for example, with potassium permanganate or vanillin stain.

Frequently Asked Questions (FAQs)

Q1: Which sulfur ylide is better for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane: dimethylsulfoxonium methylide or dimethylsulfonium methylide?

A1: Dimethylsulfoxonium methylide (Corey's ylide) is generally more stable and easier to handle.[6] However, for sterically hindered ketones like 4-tert-butylcyclohexanone, the more reactive and less stable dimethylsulfonium methylide may give better yields.[7][8] The choice often depends on a balance between reactivity and ease of handling. It is advisable to start with dimethylsulfoxonium methylide and, if the reaction is sluggish, switch to the more reactive dimethylsulfonium methylide, ensuring careful temperature control.

Q2: What is the expected diastereoselectivity of the reaction?

A2: The Corey-Chaykovsky reaction with substituted cyclohexanones generally proceeds with a high degree of diastereoselectivity. The ylide preferentially attacks the carbonyl carbon from the axial face to avoid steric interactions with the axial hydrogens at the C-3 and C-5 positions. For 4-tert-butylcyclohexanone, this results in the formation of the epoxide with the oxygen atom in a pseudo-axial orientation.[9]

Q3: What are the key safety precautions to consider during this reaction?

A3: Several safety precautions are essential:

  • Strong Bases: Sodium hydride is a flammable solid that reacts violently with water. Potassium tert-butoxide is also highly reactive. Handle these reagents under an inert atmosphere (e.g., nitrogen or argon) and away from moisture.

  • Solvents: DMSO and THF are flammable and should be handled in a well-ventilated fume hood.

  • Ylide Precursors: Trimethylsulfoxonium iodide and trimethylsulfonium iodide can be irritants. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Exothermic Reactions: The generation of the ylide and the subsequent reaction with the ketone can be exothermic. Use an ice bath to control the temperature, especially during the initial addition of reagents.

Experimental Protocols and Data

Optimized Reaction Parameters

The following table summarizes the key reaction parameters for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. These are starting points for optimization in your laboratory.

ParameterRecommended RangeRationale
Ylide Precursor Trimethylsulfoxonium iodide or Trimethylsulfonium iodideDimethylsulfoxonium methylide is more stable; dimethylsulfonium methylide is more reactive.
Base Sodium Hydride (NaH) or Potassium tert-butoxide (t-BuOK)Strong, non-nucleophilic bases are required for efficient ylide generation.[1]
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Tetrahydrofuran (THF)DMSO is ideal for NaH, while THF is often used with t-BuOK or n-BuLi.
Molar Ratio (Ylide:Ketone) 1.1:1 to 1.5:1A slight excess of the ylide ensures complete conversion of the ketone.
Temperature 20-50 °CRoom temperature is often sufficient, but gentle heating may be required for the hindered ketone.
Reaction Time 2-24 hoursMonitor by TLC to determine completion.
Detailed Experimental Protocol

This protocol provides a step-by-step methodology for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane using dimethylsulfoxonium methylide.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-tert-butylcyclohexanone

  • Deionized water

  • Diethyl ether or Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Ylide Generation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride (1.2 equivalents). Carefully wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous DMSO to the flask. To this suspension, add trimethylsulfoxonium iodide (1.2 equivalents) portion-wise at room temperature. Stir the mixture for approximately 45-60 minutes, or until the evolution of hydrogen gas ceases and a clear to slightly cloudy solution is formed.

  • Reaction with Ketone: Dissolve 4-tert-butylcyclohexanone (1.0 equivalent) in a minimal amount of anhydrous DMSO. Add this solution dropwise to the freshly prepared ylide solution at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by TLC (eluent: 95:5 hexane/ethyl acetate; visualization with potassium permanganate stain). The reaction is complete when the starting ketone spot is no longer visible.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing ice-cold water. Extract the aqueous layer three times with diethyl ether or ethyl acetate. Combine the organic layers and wash them with water and then with brine.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 6-tert-butyl-1-oxaspiro[2.5]octane as a colorless oil. An example of a successful purification involved an eluent of 95:5 hexane/ethyl acetate.[7]

Characterization Data
  • ¹H NMR: The spectrum is expected to show a singlet for the tert-butyl group around 0.8-1.0 ppm. The methylene protons of the epoxide ring would likely appear as two doublets (an AB quartet) in the range of 2.5-3.0 ppm. The protons on the cyclohexane ring will appear as a series of multiplets in the upfield region.

  • ¹³C NMR: The spectrum should show a quaternary carbon for the tert-butyl group and the spiro carbon. The methylene carbon of the epoxide will be in the range of 50-60 ppm. The carbons of the cyclohexane and tert-butyl groups will appear in the aliphatic region.

Visualizing the Reaction and Troubleshooting

Corey-Chaykovsky Reaction Pathway

Corey_Chaykovsky cluster_ylide_generation Ylide Generation cluster_epoxidation Epoxidation Sulfonium_Salt Trimethylsulfoxonium Iodide Ylide Dimethylsulfoxonium Methylide Sulfonium_Salt->Ylide Deprotonation Base Strong Base (e.g., NaH) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Ketone 4-tert-butylcyclohexanone Ketone->Betaine Nucleophilic Attack Epoxide 6-tert-butyl-1-oxaspiro[2.5]octane Betaine->Epoxide Intramolecular Ring Closure Troubleshooting_Low_Yield cluster_ylide_solutions Ylide Troubleshooting cluster_conditions_solutions Condition Optimization cluster_byproduct_solutions Byproduct Mitigation Start Low Yield of Epoxide Check_Ylide Problem with Ylide Generation? Start->Check_Ylide Check_Conditions Suboptimal Reaction Conditions? Start->Check_Conditions Side_Reactions Significant Byproduct Formation? Start->Side_Reactions Anhydrous Ensure Anhydrous Conditions Check_Ylide->Anhydrous Stronger_Base Use a Stronger Base Check_Ylide->Stronger_Base More_Reactive_Ylide Switch to Dimethylsulfonium Methylide Check_Ylide->More_Reactive_Ylide Increase_Temp Increase Reaction Temperature Check_Conditions->Increase_Temp Increase_Time Increase Reaction Time Check_Conditions->Increase_Time Change_Solvent Change Solvent Check_Conditions->Change_Solvent Optimize_Stoichiometry Optimize Reagent Stoichiometry Side_Reactions->Optimize_Stoichiometry Control_Temp Strict Temperature Control Side_Reactions->Control_Temp Purification Optimize Column Chromatography Side_Reactions->Purification

A decision tree for troubleshooting low yields.

References

  • Corey-Chaykovsky Reactions. NROChemistry. [Link]

  • 1H- and 13C-NMR for - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]

  • Johnson–Corey–Chaykovsky reaction. Grokipedia. [Link]

  • 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. ChemSynthesis. [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]

  • Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. University of Bristol. [Link]

  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. [Link]

  • Diastereoselective Sulfur Ylide Promoted Aldol/Epoxidation. ResearchGate. [Link]

  • 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. ResearchGate. [Link]

  • Corey-Chaykovsky Reaction. Wordpress. [Link]

  • New mode of sulfur ylides reactivity: stereoelectronic control provides C–C bond insertion before cyclopropanation/epoxidation directly affording homologated three-membered rings. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. PubMed. [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

  • Purification: Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. ScienceDirect. [Link]

  • The Synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-Butyl) Dimethylsilane. ResearchGate. [Link]

  • S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications Table of Contents Experimental section. Data d. Semantic Scholar. [Link]

  • interpreting C-13 NMR spectra. Chemguide. [Link]

  • 【4K】-- Column Chromatography (Purification) . YouTube. [Link]

  • WO2005026323A2 - Stationary phases and a purification process using the stationary phases.
  • Column Chromatography. YouTube. [Link]

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removal of sulfur byproducts from 6-tert-butyl-1-oxaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. This valuable spiroepoxide is commonly synthesized via the Corey-Chaykovsky reaction, a powerful method that unfortunately introduces sulfur-containing byproducts. This guide provides in-depth troubleshooting advice and frequently asked questions to address the specific challenge of removing these sulfur byproducts, ensuring the purity and integrity of your final compound.

Understanding the Challenge: The Origin of Sulfur Byproducts

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane from 4-tert-butylcyclohexanone typically employs a sulfur ylide, such as dimethylsulfonium methylide or dimethyloxosulfonium methylide (Corey's ylide).[1][2][3] The reaction mechanism involves the nucleophilic attack of the ylide on the ketone, followed by an intramolecular displacement to form the epoxide ring. This process releases a stoichiometric amount of a sulfur-containing byproduct, which is either dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO), depending on the ylide used.[2][3]

dot graph "Corey_Chaykovsky_Mechanism" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

ketone [label="4-tert-butylcyclohexanone"]; ylide [label="Sulfur Ylide\n(e.g., Dimethylsulfonium methylide)"]; intermediate [label="Betaine Intermediate"]; product [label="6-tert-butyl-1-oxaspiro[2.5]octane", fillcolor="#4285F4", fontcolor="#FFFFFF"]; byproduct [label="Sulfur Byproduct\n(DMS or DMSO)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

ketone -> intermediate [label="+"]; ylide -> intermediate; intermediate -> product [label="Intramolecular\nSN2"]; intermediate -> byproduct [label="Elimination"]; } Caption: General mechanism of the Corey-Chaykovsky reaction leading to the formation of the desired epoxide and a sulfur byproduct.

These sulfur byproducts, particularly the volatile and malodorous dimethyl sulfide, can be challenging to remove completely from the reaction mixture and may interfere with subsequent reactions or biological assays.

Frequently Asked Questions (FAQs)

Q1: My final product has a strong, unpleasant odor. What is the likely cause?

A1: A persistent, unpleasant odor, often described as garlic-like or cabbage-like, is a strong indicator of residual dimethyl sulfide (DMS) in your product. DMS is a volatile byproduct of the Corey-Chaykovsky reaction when using dimethylsulfonium methylide.

Q2: Can I remove DMS by simple evaporation or high vacuum?

A2: While DMS is volatile, its complete removal by evaporation alone is often difficult, especially on a larger scale. It can co-distill with solvents or remain trapped within the product matrix. More rigorous purification methods are typically required.

Q3: Are the sulfur byproducts reactive and could they affect my downstream applications?

A3: While DMS is relatively inert under many conditions, residual DMSO can act as an oxidant in subsequent steps, especially at elevated temperatures.[2] For biological applications, even trace amounts of these byproducts can be problematic. Therefore, their removal is crucial for ensuring the purity and stability of your 6-tert-butyl-1-oxaspiro[2.5]octane.

Q4: How can I confirm the presence and quantity of sulfur byproducts in my sample?

A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for detecting and quantifying volatile impurities like DMS and semi-volatile impurities like DMSO.[4][5][6] A carefully developed GC-MS method can provide accurate measurements of residual byproducts in your final product.

Troubleshooting Guide: Removal of Sulfur Byproducts

This section provides a detailed, question-and-answer formatted guide to troubleshoot and resolve issues related to sulfur byproduct contamination.

Problem 1: Significant DMS odor remains after initial workup and solvent removal.

Cause: Incomplete removal of volatile dimethyl sulfide.

Solution Pathway:

dot graph "DMS_Removal_Workflow" { rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

start [label="Problem: Persistent DMS Odor"]; option1 [label="Option 1: Oxidative Quench"]; option2 [label="Option 2: Copper-Based Purification"]; option3 [label="Option 3: Column Chromatography"]; protocol1 [label="Protocol 1: Hydrogen Peroxide Wash"]; protocol2 [label="Protocol 2: Copper(I) Salt Treatment"]; protocol3 [label="Protocol 3: Silica Gel Chromatography"]; analysis [label="Analysis (GC-MS)"]; end [label="Pure Product", fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> option1; start -> option2; start -> option3; option1 -> protocol1; option2 -> protocol2; option3 -> protocol3; protocol1 -> analysis; protocol2 -> analysis; protocol3 -> analysis; analysis -> end; } Caption: Troubleshooting workflow for the removal of dimethyl sulfide.

Solution 1: Oxidative Quenching

The principle behind oxidative quenching is the conversion of the volatile and odorous DMS into the non-volatile and odorless dimethyl sulfoxide (DMSO) or dimethyl sulfone.

  • Method 1A: Hydrogen Peroxide Wash

    Hydrogen peroxide is a readily available and effective oxidizing agent for this purpose.

    Experimental Protocol:

    • After the initial reaction quench with water and extraction with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the combined organic layers with a 10% aqueous solution of hydrogen peroxide.

    • Stir the biphasic mixture vigorously for 15-30 minutes. Monitor the reaction for any exotherm, especially on a larger scale.

    • Separate the layers and wash the organic phase with a saturated aqueous solution of sodium thiosulfate to quench any unreacted peroxide, followed by a brine wash.[7]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Method 1B: Sodium Hypochlorite (Bleach) Wash

    A dilute solution of sodium hypochlorite can also be used, but caution is advised as it is a strong oxidant and may react with the desired epoxide, especially under acidic conditions. This method is generally harsher than the hydrogen peroxide wash.

Solution 2: Copper-Based Purification

Copper salts are known to form complexes with sulfur compounds, facilitating their removal from the organic phase.

  • Method 2A: Copper(I) Bromide-Dimethyl Sulfide Complex

    While seemingly counterintuitive to add more DMS, the purification of copper(I) bromide with DMS creates a highly pure complex that can be used to sequester DMS from the reaction mixture. This is particularly useful in reactions where the purity of the copper source is critical.[8][9]

    Experimental Protocol:

    • During the aqueous workup, wash the organic extract with a saturated aqueous solution of ammonium chloride. This can help to complex and remove copper residues.[8]

    • Alternatively, for more stubborn sulfur impurities, after initial workup and solvent removal, the crude product can be redissolved in a suitable solvent and stirred with activated copper powder. The copper will bind to the sulfur compounds, which can then be removed by filtration.

Solution 3: Purification by Column Chromatography

Flash column chromatography is a highly effective method for separating the desired epoxide from non-volatile byproducts like DMSO and any oxidized DMS.

  • Method 3A: Silica Gel Chromatography

    Experimental Protocol:

    • Adsorb the crude product onto a small amount of silica gel.

    • Prepare a silica gel column with an appropriate diameter and length for the scale of your reaction.

    • Elute the column with a non-polar solvent system, such as a gradient of ethyl acetate in hexanes. The less polar 6-tert-butyl-1-oxaspiro[2.5]octane should elute before the more polar DMSO.[1][10]

    • Collect fractions and analyze by thin-layer chromatography (TLC) or GC-MS to identify the pure product.

Problem 2: Product is contaminated with DMSO.

Cause: Use of dimethyloxosulfonium methylide (Corey's ylide) in the synthesis, or incomplete removal after an oxidative workup of a reaction that produced DMS.

Solution:

The most effective method for removing the non-volatile and polar DMSO is purification by column chromatography as described in Method 3A above. Due to the significant polarity difference between the spiroepoxide and DMSO, a clean separation on silica gel is typically achievable.

Quantitative Data Summary

The following table summarizes the typical efficiencies and key considerations for each purification method.

Purification MethodTarget ImpurityTypical EfficiencyAdvantagesDisadvantages
Oxidative Wash (H₂O₂) DMS>95%Simple, inexpensive, and effective for odor removal.Introduces an additional oxidation step; potential for side reactions with sensitive substrates.
Copper-Based Treatment DMSVariableEffective for specific sulfur compounds.May introduce metal contamination; efficiency can be variable.
Column Chromatography DMS, DMSO>99%Provides high purity product; removes a wide range of impurities.More time-consuming and requires more solvent than simple washes.

Quality Control: Analytical Methods

To ensure the complete removal of sulfur byproducts, a robust analytical method is essential.

Recommended Method: Gas Chromatography-Mass Spectrometry (GC-MS)

  • Principle: GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the column's stationary phase. The mass spectrometer then provides identification and quantification of the eluted compounds.

  • Sample Preparation: A dilute solution of the final product in a suitable solvent (e.g., methanol or dichloromethane) can be directly injected into the GC.[6]

  • Typical GC Parameters:

    • Column: A non-polar or medium-polarity column, such as a DB-5MS or equivalent, is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 40-50 °C) to resolve volatile compounds like DMS, then ramp to a higher temperature (e.g., 280-300 °C) to elute the product and any DMSO.

    • Detector: Mass Spectrometer (Scan mode for identification, SIM mode for quantification).

By implementing these troubleshooting and purification strategies, researchers can confidently synthesize high-purity 6-tert-butyl-1-oxaspiro[2.5]octane, free from interfering sulfur byproducts.

References

  • Protocols for the Quantification of Dimethyl Sulfide (DMS) and Other Volatile Organic Compounds in Aquatic Environments. (n.d.). Springer Nature Experiments. [Link]

  • A one step GC-MS analysis of medically and environmentally important compounds dissolved in DMSO. (n.d.). ResearchGate. [Link]

  • Corey-Chaykovsky Reactions. (n.d.). NROChemistry. [Link]

  • Removal of volatile sulfur compounds. (n.d.). The Australian Wine Research Institute. [Link]

  • Org. Synth. 2011, 88, 342. (n.d.). Organic Syntheses Procedure. [Link]

  • Quantitation of Residual DMSO in Nanoformulations Using Gas Chromatography with Direct Injection and Flame Ionization Detection. (n.d.). National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI. [Link]

  • Facile Preparation of Copper (I) Halide-Dimethyl Sulfide Complex and Its Application. (2008). ResearchGate. [Link]

  • Protocols for the Quantification of Dimethyl Sulfide (DMS) and Other Volatile Organic Compounds in Aquatic Environments. (n.d.). ResearchGate. [Link]

  • Corey-Chaykovsky Reaction. (n.d.). Organic Chemistry Portal. [Link]

  • Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. [Link]

  • After addition is complete the flask is gradually warmed over a 3-hr period to −20°C, then recooled to −70°C with the dry ice-2-propanol slush bath. (n.d.). Organic Syntheses Procedure. [Link]

  • The Synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-Butyl) Dimethylsilane. (2014). ResearchGate. [Link]

  • (PDF) 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. (2024). ResearchGate. [Link]

  • Detect the GC-MS methods of dimethyl sulfate ester content in industrial wastes. (n.d.).
  • Peroxide Degradation: how to quench the reaction. (2007). Chromatography Forum. [Link]

  • Quenching Organic Peroxides. (n.d.). University of Nebraska-Lincoln. [Link]

  • is introduced into the flask via a syringe under nitrogen. The rubber septum is again replaced with a glass stopper. The reaction mixture is cooled with an. (n.d.). Organic Syntheses Procedure. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). RSC Publishing. [Link]

  • Column Chromatography. (2022). YouTube. [Link]

  • Synthesis of challenging 6-functionalized 1-oxaspiro[3.3]heptanes – New scaffolds for drug discovery. (2023). ResearchGate. [Link]

  • Removal of Dimethyl Sulfide from Aqueous Solution Using Cost-Effective Modified Chicken Manure Biochar Produced from Slow Pyrolysis. (n.d.). MDPI. [Link]

  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). ResearchGate. [Link]

  • Column Chromatography Prep. (2010). YouTube. [Link]

  • Gravity Column Chromatography Preparation. (2012). YouTube. [Link]

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Technical Support Center: Scale-up Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from the laboratory bench to a larger, pilot-plant, or manufacturing scale. We will address common challenges, provide detailed troubleshooting advice, and answer frequently asked questions, grounding our recommendations in established chemical principles and field experience.

Overview of the Synthesis

The target molecule, 6-tert-butyl-1-oxaspiro[2.5]octane, is a spiro-epoxide. The most common and efficient method for its synthesis is the Johnson-Corey-Chaykovsky reaction.[1] This involves the reaction of a sulfur ylide with 4-tert-butylcyclohexanone. The ylide, typically dimethylsulfonium methylide, is generated in situ from a sulfonium salt (like trimethylsulfonium iodide) and a strong, non-nucleophilic base such as sodium hydride (NaH).[2][3][4]

The overall transformation is as follows:

  • Ylide Formation: Trimethylsulfonium iodide is deprotonated by sodium hydride in an appropriate solvent (e.g., THF, DMSO) to form the reactive sulfur ylide.

  • Epoxidation: The ylide attacks the carbonyl carbon of 4-tert-butylcyclohexanone. The resulting intermediate undergoes an intramolecular SN2 reaction to form the epoxide ring, eliminating dimethyl sulfide (DMS) as a byproduct.[3][4]

While robust at the lab scale, scaling up this process introduces significant challenges related to reagent handling, reaction control, and product purification.

Core Scale-Up Challenges

Transitioning from grams to kilograms requires careful consideration of the following:

  • Reagent Handling & Safety: Sodium hydride (60% dispersion in mineral oil) is highly reactive and pyrophoric upon contact with moisture.[5] Handling large quantities requires stringent inert atmosphere techniques.[6][7] Trimethylsulfonium iodide is an irritant.[8][9][10]

  • Reaction Exotherm & Temperature Control: The formation of the ylide and the subsequent epoxidation can be exothermic. In large reactors, inefficient heat dissipation can lead to temperature spikes, causing side reactions and potential safety hazards.

  • Mass Transfer & Mixing: Sodium hydride is a solid suspension. Inadequate agitation can lead to localized "hot spots" and incomplete reaction, making the process unpredictable.

  • Byproduct Management: The reaction generates dimethyl sulfide (DMS), a volatile and odorous compound, and inorganic salts from the base.[11] These must be managed during the work-up and disposal.

  • Purification: Removal of the mineral oil from the NaH dispersion and separation of the product from unreacted starting material and byproducts can be challenging at scale.

Troubleshooting Guide

This section addresses specific problems you may encounter during the scale-up process in a question-and-answer format.

Problem 1: The reaction is sluggish or stalls; incomplete conversion of 4-tert-butylcyclohexanone.
  • Question: My large-scale reaction is not going to completion, even after extending the reaction time. What are the likely causes and how can I fix it?

  • Potential Causes:

    • Inactive Sodium Hydride: The NaH dispersion may have degraded due to prolonged or improper storage, leading to a surface layer of sodium hydroxide/carbonate.

    • Insufficient Ylide Formation: Poor mixing may prevent the sulfonium salt from adequately contacting the NaH, leading to a low concentration of the active ylide.

    • Moisture Contamination: Trace water in the solvents or starting materials will quench the NaH and the ylide.

    • Low Temperature: While temperature control is crucial to prevent side reactions, operating at too low a temperature can significantly slow the rate of ylide formation.

  • Recommended Actions & Rationale:

    • Verify NaH Activity: Before starting the reaction, test a small sample of the NaH dispersion by carefully adding it to a protic solvent (like isopropanol) under an inert atmosphere.[5] Vigorous hydrogen evolution indicates active hydride. For large-scale work, it is often recommended to wash the dispersion with a dry, inert solvent like hexane or pentane to remove the mineral oil and expose a fresh reactive surface. This must be done with extreme care in a properly equipped facility.[5]

    • Improve Agitation: Ensure the reactor's mechanical stirrer is capable of maintaining a homogenous suspension of the NaH. Baffles within the reactor can improve mixing efficiency.

    • Ensure Anhydrous Conditions: Use dry solvents and ensure the 4-tert-butylcyclohexanone is anhydrous. Consider drying the solvent over molecular sieves or by distillation if water content is suspected.

    • Optimize Temperature Profile: The ylide generation step may require gentle warming to initiate. A common procedure involves adding the sulfonium salt at room temperature, allowing a slight exotherm, and then cooling for the ketone addition. Monitor the internal temperature closely.

Problem 2: The reaction yield is low, and significant byproducts are observed.
  • Question: My final product yield is much lower than on the lab scale, and I'm isolating unknown impurities. What's going wrong?

  • Potential Causes:

    • Overheating: Uncontrolled exotherms can lead to decomposition of the ylide or side reactions. A known byproduct can be β-hydroxymethyl sulfide when using certain bases and conditions.[2]

    • Incorrect Order of Addition: Adding the ketone before the ylide is fully formed can lead to competing reactions where the ketone is deprotonated by unreacted NaH.

    • Extended Reaction Time at Elevated Temperature: Prolonged heating can degrade the product or intermediates.

    • Inefficient Work-up: The epoxide product can be sensitive to acidic conditions. Using a harsh acid quench can lead to ring-opening and the formation of diol or other byproducts.

  • Recommended Actions & Rationale:

    • Controlled Addition & Cooling: Add reagents subsurface via a dip tube at a controlled rate. Ensure the reactor's cooling system is sufficient to manage the heat generated. For very large scales, consider a semi-batch process where reagents are added portion-wise.

    • Standardize Reagent Addition: Always form the ylide first. Allow the sulfonium salt and NaH to stir for a sufficient period (e.g., 1-2 hours) before slowly adding the ketone solution.

    • Reaction Monitoring: Use in-process controls (e.g., TLC, GC, or HPLC) to monitor the consumption of the starting material. Once the reaction is complete, proceed with the work-up promptly.

    • Gentle Quench: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) or cold water while maintaining a low temperature. Avoid strong acids.

    • Extraction: Extract the product with a suitable solvent like diethyl ether or methyl tert-butyl ether (MTBE). Perform multiple extractions to ensure complete recovery.

Problem 3: The work-up and purification are difficult and inefficient.
  • Question: I'm struggling with emulsions during extraction and my final product is contaminated with mineral oil. How can I improve my downstream process?

  • Potential Causes:

    • Emulsion Formation: Fine inorganic salt byproducts and residual solids can stabilize emulsions during the aqueous work-up.

    • Mineral Oil Contamination: The mineral oil from the NaH dispersion is carried through the process and can be difficult to remove from the nonpolar product by distillation alone.

    • Product Isolation: The product may be volatile, leading to losses during solvent removal under high vacuum.

  • Recommended Actions & Rationale:

    • Filtration Before Extraction: After quenching, it can be beneficial to filter the entire batch through a pad of celite or diatomaceous earth to remove fine inorganic salts that contribute to emulsion formation.

    • Pre-washing NaH: As mentioned, washing the NaH dispersion with dry hexane before use is the most effective way to remove the bulk of the mineral oil.[5] This significantly simplifies purification.

    • Brine Wash: During the work-up, wash the combined organic layers with a saturated NaCl solution (brine). This helps to break emulsions and remove residual water.

    • Purification Technique:

      • Distillation: Vacuum distillation is often the most scalable method for purifying the final product. Use a fractionating column to effectively separate the product from any remaining mineral oil or higher-boiling impurities.

      • Chromatography: While standard on the lab scale, flash column chromatography is less practical for multi-kilogram quantities. However, it may be necessary if distillation does not provide the required purity.

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different base instead of sodium hydride?

    • A1: Yes, other strong bases like n-butyllithium (n-BuLi) or potassium tert-butoxide (KOtBu) can be used.[2] However, NaH is often preferred for scale-up due to its lower cost and the fact that it is a solid, which can be easier to handle in some plant settings than pyrophoric liquids like n-BuLi. KOtBu can also be effective and is available as a solid or solution.[12]

  • Q2: What are the critical safety precautions for handling large quantities of NaH?

    • A2: Always handle NaH (60% dispersion) in an inert, dry atmosphere (glovebox or nitrogen-purged reactor).[5][13] Use appropriate PPE, including flame-retardant clothing, safety glasses, and gloves.[14] Ensure a Class D fire extinguisher (for combustible metals) is available. Never quench NaH with water directly. A controlled quench is typically done with a less reactive alcohol like isopropanol, followed by ethanol, and then water.[5] For kilogram-scale additions, using NaH in pre-weighed, dissolvable polymer bags (e.g., SecuBags) can significantly enhance safety by minimizing handling and exposure.[6][15]

  • Q3: My process generates a strong, unpleasant odor. What is it and how can I control it?

    • A3: The odor is from the dimethyl sulfide (DMS) byproduct.[11] This is a volatile and flammable liquid. The reactor off-gas should be directed through a scrubbing system, such as a bleach (sodium hypochlorite) scrubber, to oxidize the DMS to non-odorous dimethyl sulfoxide (DMSO) before venting.

  • Q4: How do I dispose of the waste from this reaction?

    • A4: The aqueous waste will be basic and contain inorganic salts. It should be neutralized before disposal. The organic waste and any DMS captured by the scrubber need to be handled according to your institution's and local regulations for chemical waste. Unreacted NaH must be fully quenched before any disposal procedure.[5][7]

Visualizations & Protocols

Diagrams

Scale_Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification P1 Reactor Setup (Inert Atmosphere) P2 Charge Dry Solvent (e.g., THF) P1->P2 P3 Charge NaH Dispersion P2->P3 R1 Charge Trimethylsulfonium Iodide P3->R1 R2 Ylide Formation (Stir 1-2h) R1->R2 R3 Slowly Add 4-tert-butylcyclohexanone R2->R3 R4 Monitor Reaction (TLC/GC/HPLC) R3->R4 W1 Quench Reaction (e.g., aq. NH4Cl) R4->W1 W2 Phase Separation & Extraction W1->W2 W3 Wash Organic Layer (Brine) W2->W3 W4 Dry & Concentrate W3->W4 W5 Purify Product (Vacuum Distillation) W4->W5

// Path for "No" C1_No [label="Potential Causes:\n- Inactive NaH\n- Poor Mixing\n- Moisture Present", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; S1_No [label="Solutions:\n- Test/wash NaH\n- Increase agitation\n- Use anhydrous solvents", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A1_No -> C1_No -> S1_No;

// Path for "Yes" Q2_Yes [label="Are there multiple\nspots/peaks besides\nproduct?", fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes -> Q2_Yes; A2_Yes [label="Yes", shape=diamond, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; A2_No [label="No", shape=diamond, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Q2_Yes -> A2_Yes; Q2_Yes -> A2_No;

C2_Yes [label="Potential Causes:\n- Reaction too hot\n(Ylide decomposition)\n- Harsh quench\n(Epoxide opening)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; S2_Yes [label="Solutions:\n- Improve cooling\n- Slow reagent addition\n- Use mild quench (NH4Cl)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2_Yes -> C2_Yes -> S2_Yes;

C2_No [label="Issue is likely\nmechanical loss during\nwork-up or purification.", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; S2_No [label="Solutions:\n- Check for losses during\ntransfers & extraction\n- Optimize distillation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; A2_No -> C2_No -> S2_No; } dot Caption: Decision tree for troubleshooting low reaction yield.

Protocol: 1 kg Scale Synthesis

Disclaimer: This protocol is for informational purposes only and should be adapted and validated by qualified personnel. All operations should be conducted in a suitable chemical reactor with appropriate safety measures in place.

Materials:

ReagentMolar Mass ( g/mol )QuantityMolesEquivalents
4-tert-butylcyclohexanone154.251.00 kg6.481.0
Trimethylsulfonium iodide204.071.46 kg7.131.1
Sodium Hydride (60% disp.)40.00 (as NaH)0.31 kg7.781.2
Anhydrous Tetrahydrofuran (THF)-10 L--
Saturated aq. NH₄Cl-~5 L--
Diethyl Ether-~10 L--
Brine (Saturated aq. NaCl)-~4 L--
Anhydrous Magnesium Sulfate-~0.5 kg--

Procedure:

  • Reactor Preparation: Ensure a 50 L reactor is clean, dry, and inerted with a positive pressure of nitrogen.

  • Reagent Charging:

    • Charge the reactor with anhydrous THF (8 L).

    • Under a strong nitrogen counter-flow, carefully charge the sodium hydride (60% dispersion).

    • Begin agitation to ensure the NaH is well-suspended.

    • In portions, add the trimethylsulfonium iodide to the reactor at ambient temperature (20-25 °C). A slight exotherm may be observed.

  • Ylide Formation:

    • Stir the suspension vigorously for 2 hours at 20-25 °C. Hydrogen gas will be evolved; ensure this is safely vented through a scrubber system.

  • Epoxidation:

    • Dissolve the 4-tert-butylcyclohexanone in anhydrous THF (2 L).

    • Cool the reactor contents to 10-15 °C.

    • Slowly add the ketone solution to the reactor over 1-2 hours, maintaining the internal temperature below 25 °C.

  • Reaction Completion:

    • Allow the reaction to stir at room temperature for 3-4 hours after the addition is complete.

    • Monitor the reaction by GC or TLC until the starting ketone is consumed.

  • Work-up:

    • Cool the reactor to 0-5 °C.

    • Very slowly and carefully, quench the reaction by adding the saturated aqueous ammonium chloride solution. CAUTION: Vigorous gas evolution will occur initially. Maintain slow addition and efficient stirring.

    • Once the quench is complete, stop agitation and allow the phases to separate.

    • Transfer the contents to a suitable extraction vessel. Separate the aqueous layer.

    • Extract the aqueous layer with diethyl ether (2 x 2 L).

    • Combine all organic layers. Wash with brine (2 x 2 L).

    • Dry the combined organic phase over anhydrous magnesium sulfate, filter, and wash the filter cake with fresh diethyl ether.

  • Purification:

    • Concentrate the filtrate under reduced pressure to remove the bulk solvent.

    • Purify the resulting crude oil by vacuum distillation to yield 6-tert-butyl-1-oxaspiro[2.5]octane as a clear oil.

References

  • Corey-Chaykovsky Reaction. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/reaction/corey-chaykovsky-reaction.html]
  • Safety Data Sheet - Trimethylsulfonium iodide. RoCo Global. [URL: https://www.roco-global.com/wp-content/uploads/2022/07/Trimethylsulfonium-iodide.pdf]
  • Trimethylsulfoxonium iodide - Safety Data Sheet. Santa Cruz Biotechnology.
  • A MATERIAL SAFETY DATA SHEET TRIMETHYLSULFOXONIUM IODIDE. Sisco Research Laboratories Pvt. Ltd. [URL: https://www.srlchem.com/msds/37485.pdf]
  • Safety Data Sheet - Trimethylsulfonium iodide. Iolitec. [URL: https://iolitec.de/storage/uploads/2022/01/sds-il-0259-trimethylsulfonium-iodide.pdf]
  • Corey-Chaykovsky Reaction. Wordpress. [URL: https://greenchem.files.wordpress.com/2021/02/corey-chaykovsky-reaction.pdf]
  • SAFETY DATA SHEET - Trimethylsulfonium iodide. Fisher Scientific. [URL: https://www.fishersci.com/sdsitems.do?partNumber=A12639&productDescription=TRIMETHYLSULFONIUM+IODIDE+98%25&vendorId=VN00033897&countryCode=US&language=en]
  • How does /r/chemistry handle sodium hydride? Reddit. [URL: https://www.reddit.com/r/chemistry/comments/57b5m9/how_does_rchemistry_handle_sodium_hydride/]
  • Sodium Hydride - Standard Operating Procedure. UC Center for Laboratory Safety. [URL: https://cls.ucla.edu/sites/default/files/2022-09/SOP_Sodium_Hydride.pdf]
  • McCabe Dunn, J. M., et al. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Organic Process Research & Development, 15(6), 1442–1446. [URL: https://pubs.acs.org/doi/10.1021/op200114t]
  • Process Wednesday: "The Safe Use of Sodium Hydride on Scale". Chemjobber. [URL: https://chemjobber.blogspot.com/2011/10/process-wednesday-safe-use-of-sodium.html]
  • Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). The Organic Chemistry Tutor (YouTube). [URL: https://www.youtube.
  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [URL: https://www.masterorganicchemistry.com/reaction-guide/epoxides-from-addition-of-sulfur-ylides-to-aldehydes-and-ketones-corey-chaykovsky/]
  • The Safe Use of Sodium Hydride On Scale. Scribd. [URL: https://www.scribd.com/document/511397022/The-Safe-Use-of-Sodium-Hydride-on-Scale]
  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/corey-chaykovsky-reaction.shtm]
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8752494/]
  • 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. ChemSynthesis. [URL: https://www.chemsynthesis.com/base/chemical-structure-26861.html]
  • The Synthesis of (1-oxaspiro[2.5]octan-2-ylmethoxy)(tert-Butyl) Dimethylsilane. ResearchGate. [URL: https://www.researchgate.net/publication/267439145_The_Synthesis_of_1-oxaspiro25octan-2-ylmethoxytert-Butyl_Dimethylsilane]
  • tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate. Chem-Impex. [URL: https://www.chemimpex.com/products/07844]
  • Oxa-spirocycles: synthesis, properties and applications. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/S1-Supporting-Information-Oxa-spirocycles%3A-and-Vaskevych-Bolbut/3671a80c986c757c91d4e73b22572b2203112c3f]
  • Johnson–Corey–Chaykovsky reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Johnson%E2%80%93Corey%E2%80%93Chaykovsky_reaction]
  • tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/22135564]
  • Application Notes and Protocols for the Scale-up Synthesis of "6-Oxaspiro[3.4]octan-2-one" Derivatives. Benchchem. [URL: https://www.benchchem.com/wApi/Product/Note/237895]
  • Large Scale Epoxide Opening by a Pendant Silanol. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10842602/]
  • Epoxide Syntheses and Ring-Opening Reactions in Drug Development. MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6638]
  • Experiment 7: Oxidation of 4-tert-Butylcyclohexanol. UW-Madison Chemistry. [URL: https://chem.wisc.
  • 1-Oxa-6-azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/699039]
  • How can you synthesize 4-tert-butylcyclohexanone? Quora. [URL: https://www.quora.com/How-can-you-synthesize-4-tert-butylcyclohexanone]
  • Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3059885/]
  • Synthesis of tert-Butyl 6-Oxo-2-azaspiro[3.3]heptane-2-carboxylate. ResearchGate. [URL: https://www.researchgate.
  • EP0374509A2 - 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and... Google Patents. [URL: https://patents.google.

Sources

Technical Support Center: Preventing Unwanted Rearrangements of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientist

Welcome to the technical support guide for 6-tert-butyl-1-oxaspiro[2.5]octane. This document is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block. Our goal is to provide you with a deep understanding of the potential side reactions this compound can undergo and to equip you with robust strategies and protocols to ensure the integrity of your experimental outcomes.

Part 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental scientific principles governing the stability and reactivity of 6-tert-butyl-1-oxaspiro[2.5]octane.

Q1: What is the primary undesired side reaction observed with 6-tert-butyl-1-oxaspiro[2.5]octane?

The principal challenge when working with 6-tert-butyl-1-oxaspiro[2.5]octane is its susceptibility to an acid-catalyzed rearrangement, specifically the Meinwald rearrangement.[1] This reaction transforms the spiro-epoxide into a ring-expanded ketone, 4-tert-butylcycloheptanone. This isomerization is often rapid and can be triggered by even trace amounts of acid, leading to significantly reduced yields of the desired product and complex purification challenges.

Q2: What is the chemical mechanism driving this rearrangement?

The Meinwald rearrangement of this spiro-epoxide proceeds through a carbocation intermediate, which is generated under acidic conditions. The mechanism can be broken down into three key steps:

  • Epoxide Activation: A Brønsted or Lewis acid coordinates to the oxygen atom of the epoxide ring. This activation weakens the C-O bonds and makes the oxygen a better leaving group.[2][3]

  • Ring Opening & Carbocation Formation: The C-O bond at the more substituted spirocyclic carbon breaks, leading to the formation of a relatively stable tertiary carbocation.

  • 1,2-Alkyl Shift: To stabilize the positive charge, a neighboring alkyl group (one of the carbon-carbon bonds of the cyclohexane ring) migrates to the carbocation center. This concerted step results in a ring expansion from a six-membered to a seven-membered ring, forming a protonated ketone.

  • Deprotonation: A final deprotonation step yields the neutral 4-tert-butylcycloheptanone product and regenerates the acid catalyst.

Below is a diagram illustrating this mechanistic pathway.

Troubleshooting_Workflow start Unexpected Result (e.g., low yield, ketone byproduct) check_product Is the main byproduct a ketone? start->check_product rearrangement Conclusion: Meinwald Rearrangement Occurred. Root Cause: Acid Contamination. check_product->rearrangement Yes other_side_reaction Conclusion: Other side reaction. Investigate nucleophile stability, steric hindrance, or alternative pathways. check_product->other_side_reaction No check_conditions Were reaction conditions strictly non-acidic? check_workup Was purification performed with neutral media? check_conditions->check_workup Yes source_reagents Action: Check pH/purity of reagents & solvents. Use fresh stock. check_conditions->source_reagents No source_glassware Action: Use base-washed glassware. check_conditions->source_glassware No check_workup->other_side_reaction Yes source_purification Action: Repurify using deactivated silica or alumina. check_workup->source_purification No rearrangement->check_conditions

Sources

diastereoselectivity issues in 6-tert-butyl-1-oxaspiro[2.5]octane synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, particularly those related to diastereoselectivity, encountered during the synthesis of this important spirocyclic epoxide.

Introduction

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane, typically achieved through the Corey-Chaykovsky reaction with 4-tert-butylcyclohexanone, presents a classic yet insightful case study in stereocontrol. The conformational rigidity imposed by the bulky tert-butyl group provides a unique opportunity to dissect the factors governing the diastereoselectivity of nucleophilic addition to a cyclohexanone ring. This guide will provide in-depth troubleshooting advice and detailed protocols to help you navigate the nuances of this reaction and achieve your desired diastereomeric outcome.

Frequently Asked Questions (FAQs)

Q1: What are the possible diastereomers of 6-tert-butyl-1-oxaspiro[2.5]octane and how are they defined?

A1: There are two possible diastereomers of 6-tert-butyl-1-oxaspiro[2.5]octane: cis and trans. The stereochemistry is defined by the relationship between the tert-butyl group and the epoxide oxygen. In the chair conformation of the cyclohexane ring, the bulky tert-butyl group will exclusively occupy the equatorial position to minimize steric strain.

  • cis-6-tert-butyl-1-oxaspiro[2.5]octane: The epoxide oxygen is on the same side of the ring as the tert-butyl group (axial). This isomer arises from the axial attack of the sulfur ylide on the carbonyl carbon of 4-tert-butylcyclohexanone.

  • trans-6-tert-butyl-1-oxaspiro[2.5]octane: The epoxide oxygen is on the opposite side of the ring from the tert-butyl group (equatorial). This isomer is the result of equatorial attack of the sulfur ylide.

Q2: What is the typical diastereomeric ratio observed in the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane using the Corey-Chaykovsky reaction?

A2: The diastereomeric ratio is highly dependent on the specific sulfur ylide used.

  • With dimethylsulfoxonium methylide ((CH₃)₂SOCH₂): This reagent generally favors the formation of the thermodynamically more stable product. In the case of 4-tert-butylcyclohexanone, this corresponds to the cis-epoxide (axial oxygen), where steric interactions are minimized in the product. Ratios of cis to trans can be as high as 9:1 or greater. The initial addition of the ylide is reversible, allowing for equilibration to the more stable betaine intermediate that leads to the cis product.

  • With dimethylsulfonium methylide ((CH₃)₂SCH₂): This ylide is more reactive and the reaction is typically under kinetic control. It is generally accepted that small nucleophiles prefer to attack cyclohexanones from the axial face.[1] Therefore, dimethylsulfonium methylide also predominantly yields the cis-epoxide through axial attack.

Q3: How can I reliably determine the diastereomeric ratio of my product mixture?

A3: The most common and reliable method for determining the diastereomeric ratio is through ¹H NMR spectroscopy.[2] The axial and equatorial protons of the cyclohexane ring, as well as the protons on the epoxide ring, will have distinct chemical shifts and coupling constants for each diastereomer. For a definitive assignment, 2D NMR techniques such as NOESY can be employed to establish through-space correlations between the epoxide protons and the axial/equatorial protons of the cyclohexane ring.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane and provides actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps & Explanations
Low Diastereoselectivity (mixture of cis and trans isomers) 1. Choice of Ylide: You may be using a less selective ylide or a mixture of ylides. 2. Reaction Temperature: Higher temperatures can sometimes lead to reduced selectivity by providing enough energy to overcome the activation barrier for the formation of the minor isomer. 3. Base and Solvent Effects: The nature of the base and solvent can influence the aggregation and reactivity of the ylide.1. Optimize Ylide Selection: For the highest cis-selectivity, dimethylsulfoxonium methylide is the reagent of choice due to thermodynamic control.[3][4] Ensure the purity of your sulfoxonium salt precursor. 2. Control Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the kinetically or thermodynamically preferred pathway more decisively.[5] 3. Standardize Reagents and Conditions: Use a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent such as DMSO or THF for consistent ylide generation.
Poor Yield 1. Incomplete Ylide Formation: The base may not be strong enough, or the reaction time for ylide generation may be insufficient. 2. Decomposition of Ylide: Sulfur ylides can be unstable, especially at higher temperatures. 3. Side Reactions: Enolate formation from the ketone can compete with nucleophilic addition. 4. Workup Issues: The product may be lost during extraction or purification.1. Ensure Anhydrous Conditions: Water will quench the ylide. Use dry solvents and glassware. Ensure the base is of high quality. Allow sufficient time for the reaction between the sulfonium/sulfoxonium salt and the base. 2. Maintain Low Temperature: Generate and use the ylide at a controlled, low temperature, especially when using the less stable dimethylsulfonium methylide. 3. Slow Addition of Ketone: Add the 4-tert-butylcyclohexanone solution slowly to the pre-formed ylide to maintain a low concentration of the ketone and minimize self-condensation or enolization. 4. Careful Workup: Use a gentle aqueous quench and ensure complete extraction with a suitable organic solvent. The product is relatively volatile, so care should be taken during solvent removal.
Reaction Fails to Proceed 1. Inactive Ylide: The ylide was not formed or has decomposed. 2. Poor Quality Reagents: The sulfonium/sulfoxonium salt, base, or solvent may be of poor quality.1. Verify Ylide Formation: A color change (often to a yellowish or milky suspension) is typically observed upon ylide formation. You can perform a test reaction with a more reactive aldehyde (e.g., benzaldehyde) to confirm ylide activity. 2. Use High-Purity Reagents: Use freshly opened or properly stored reagents. Dry solvents rigorously.

Experimental Protocols

Protocol 1: Synthesis of cis-6-tert-Butyl-1-oxaspiro[2.5]octane (High Diastereoselectivity)

This protocol is optimized for the synthesis of the cis-diastereomer using dimethylsulfoxonium methylide.

Materials:

  • Trimethylsulfoxonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • 4-tert-butylcyclohexanone

  • Anhydrous Diethyl Ether

  • Saturated aqueous ammonium chloride solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Ylide Generation: a. To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq). b. Wash the sodium hydride with anhydrous hexanes three times to remove the mineral oil, decanting the hexanes carefully each time under a stream of nitrogen. c. Add anhydrous DMSO to the flask to form a slurry. d. In a separate flask, dissolve trimethylsulfoxonium iodide (1.1 eq) in anhydrous DMSO. e. Slowly add the trimethylsulfoxonium iodide solution to the sodium hydride slurry at room temperature. f. Stir the mixture at room temperature for 45-60 minutes. The evolution of hydrogen gas should cease, and the solution will become a milky white or yellowish suspension.

  • Epoxidation: a. Dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous DMSO. b. Slowly add the ketone solution to the ylide suspension at room temperature. c. Stir the reaction mixture at room temperature for 2-3 hours, or until TLC analysis indicates complete consumption of the starting ketone.

  • Workup and Purification: a. Cool the reaction mixture in an ice bath and slowly quench with a saturated aqueous ammonium chloride solution. b. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). c. Wash the combined organic layers with water and then with brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure cis-6-tert-butyl-1-oxaspiro[2.5]octane.

Visualizing the Reaction Pathway

The diastereoselectivity in the Corey-Chaykovsky reaction of 4-tert-butylcyclohexanone is a direct consequence of the preferred mode of nucleophilic attack on the conformationally locked cyclohexanone ring.

G cluster_start Starting Material cluster_ylide Sulfur Ylide cluster_attack Nucleophilic Attack cluster_product Products A 4-tert-Butylcyclohexanone (Equatorial t-Bu) C Axial Attack (Kinetic/Thermodynamic Favored) A->C  Major Pathway D Equatorial Attack (Disfavored) A->D  Minor Pathway B Dimethylsulfoxonium Methylide ((CH₃)₂SOCH₂) B->C B->D E cis-Epoxide (Major Product) C->E Intramolecular SN2 F trans-Epoxide (Minor Product) D->F Intramolecular SN2

Caption: Reaction pathway for the epoxidation of 4-tert-butylcyclohexanone.

Logical Decision-Making for Troubleshooting

When troubleshooting, a systematic approach is crucial. The following flowchart outlines a decision-making process for addressing common issues.

G start Start: Low Yield or Poor Selectivity check_sm Is Starting Material Consumed? (TLC) start->check_sm sm_present Starting Material Remains check_sm->sm_present No no_sm Starting Material Consumed check_sm->no_sm Yes check_ylide Verify Ylide Formation & Activity sm_present->check_ylide check_selectivity Analyze Diastereomeric Ratio (NMR) no_sm->check_selectivity check_reagents Check Reagent Purity & Anhydrous Conditions check_ylide->check_reagents end End: Improved Synthesis check_reagents->end good_selectivity Good Selectivity, Low Yield check_selectivity->good_selectivity Good poor_selectivity Poor Selectivity check_selectivity->poor_selectivity Poor optimize_workup Optimize Workup & Purification good_selectivity->optimize_workup optimize_reaction Optimize Reaction Conditions (Temp, Ylide) poor_selectivity->optimize_reaction optimize_workup->end optimize_reaction->end

Caption: Troubleshooting workflow for 6-tert-butyl-1-oxaspiro[2.5]octane synthesis.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. [Link]

  • Johnson, A. W., & LaCount, R. B. (1961). The Chemistry of Ylides. VI. Dimethylsulfonium Fluorenylide—A New Type of Ylide. Journal of the American Chemical Society, 83(2), 417–423. [Link]

  • Aggarwal, V. K., & Winn, C. L. (2004). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. Accounts of Chemical Research, 37(8), 611–620. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

Sources

purification challenges of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 6-tert-butyl-1-oxaspiro[2.5]octane. This document provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the purification of this versatile spiroepoxide. The guidance herein is grounded in established chemical principles and practical laboratory experience to support researchers, scientists, and professionals in drug development.

Introduction to Purification Challenges

6-tert-butyl-1-oxaspiro[2.5]octane, commonly synthesized via the Corey-Chaykovsky reaction from 4-tert-butylcyclohexanone, presents a unique set of purification challenges.[1][2] These challenges stem from the inherent reactivity of the epoxide ring, the physical properties of potential impurities, and the structural characteristics imparted by the bulky tert-butyl group. This guide will address the most common issues, from removing reaction byproducts to ensuring the long-term stability of the purified product.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My crude product contains significant amounts of unreacted 4-tert-butylcyclohexanone. How can I efficiently remove it?

Answer:

Residual starting material is a common issue. The polarity difference between the ketone and the epoxide is often insufficient for a clean separation by standard silica gel chromatography, leading to co-elution. Several strategies can be employed:

  • Chemical Treatment: Unreacted carbonyl compounds can be selectively removed by reacting them with agents that form easily separable derivatives. A process for purifying epoxides involves treatment with compounds containing at least one NH₂ group to react with carbonyl impurities.[3] Another method involves the use of sodium bisulfite, which forms addition products with aldehydes and ketones.[3] However, this latter method may introduce aqueous conditions that could be detrimental to the epoxide.

  • Optimized Chromatography: While challenging, chromatographic separation is possible with careful optimization.

    • Solvent System: A low-polarity solvent system, such as a hexane/ethyl acetate or hexane/diethyl ether gradient, is recommended. Start with a very low concentration of the polar solvent and increase it gradually.

    • Column Choice: A high-surface-area silica gel can improve separation. The use of a longer column may also enhance resolution.

  • Distillation: Fractional distillation under reduced pressure can be effective if the boiling points of the ketone and the epoxide are sufficiently different.[4] Given the molecular weight of 168.28 g/mol for the target compound, vacuum distillation is necessary to prevent thermal decomposition.[5]

Workflow for Removal of Unreacted Ketone

cluster_0 Crude Product cluster_2 Post-Treatment Steps cluster_3 Final Product Crude Crude 6-tert-butyl-1-oxaspiro[2.5]octane (contains 4-tert-butylcyclohexanone) Chem_Treat Chemical Treatment (e.g., with NH2-containing reagent) Crude->Chem_Treat Chrom Optimized Flash Chromatography Crude->Chrom Distill Fractional Vacuum Distillation Crude->Distill Workup Aqueous Workup / Extraction Chem_Treat->Workup Concentrate Concentration Chrom->Concentrate Pure_Product Pure 6-tert-butyl-1-oxaspiro[2.5]octane Distill->Pure_Product Workup->Concentrate Concentrate->Pure_Product

Caption: Purification strategies for removing ketone impurity.

FAQ 2: I'm observing byproducts with a strong, unpleasant odor. What are they and how do I get rid of them?

Answer:

The characteristic odor is likely due to sulfur-containing byproducts from the Corey-Chaykovsky reaction, such as dimethyl sulfide (DMS) or dimethyl sulfoxide (DMSO).[6] These are generated from the sulfur ylide reagent.

  • Dimethyl Sulfide (DMS): DMS is highly volatile. It can often be removed by evaporation under reduced pressure (rotary evaporation). Gentle heating (30-40°C) can facilitate its removal, but care must be taken to avoid loss of the desired product.

  • Dimethyl Sulfoxide (DMSO): DMSO is a high-boiling point, polar solvent. It is typically removed during the aqueous workup of the reaction mixture. Multiple extractions with a nonpolar organic solvent (e.g., diethyl ether, ethyl acetate) from a brine solution will partition the DMSO into the aqueous layer.

Experimental Protocol: Aqueous Workup for DMSO Removal
  • Quench Reaction: Carefully quench the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Dilute: Dilute the mixture with deionized water.

  • Extract: Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Wash: Combine the organic layers and wash twice with brine (saturated NaCl solution). This helps to break up emulsions and further remove water-soluble impurities like DMSO.

  • Dry: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and Concentrate: Filter off the drying agent and concentrate the organic phase under reduced pressure.

FAQ 3: My purified epoxide seems to decompose upon storage or during purification. How can I improve its stability?

Answer:

Epoxides are susceptible to ring-opening, especially under acidic conditions. The presence of trace acidic impurities can catalyze this decomposition.

  • Avoid Acidic Conditions:

    • Chromatography: Standard silica gel is slightly acidic. If you suspect acid-catalyzed decomposition on the column, you can use deactivated or neutral silica gel. To prepare, make a slurry of silica gel in the desired eluent containing 1-2% triethylamine, then pack the column.

    • Glassware: Ensure all glassware is thoroughly washed and dried. Avoid using any acidic cleaning solutions as a final rinse.

    • Solvents: Use high-purity, distilled solvents to minimize acidic impurities.

  • Storage: Store the purified 6-tert-butyl-1-oxaspiro[2.5]octane under an inert atmosphere (nitrogen or argon) at a low temperature (2-8°C is recommended) to minimize degradation.[7]

Logical Relationship: Factors Affecting Epoxide Stability

cluster_0 Destabilizing Factors cluster_1 Decomposition Pathway cluster_2 Stabilizing Measures Acid Acidic Impurities (e.g., from silica, solvents) Ring_Opening Epoxide Ring-Opening Acid->Ring_Opening Water Water / Protic Solvents Water->Ring_Opening Heat Elevated Temperature Heat->Ring_Opening Neutral_Silica Use Neutral/Deactivated Silica Ring_Opening->Neutral_Silica prevents Inert_Atm Store Under Inert Atmosphere (N2 or Ar) Ring_Opening->Inert_Atm prevents Low_Temp Store at Low Temperature (2-8°C) Ring_Opening->Low_Temp prevents Anhydrous Use Anhydrous Solvents Ring_Opening->Anhydrous prevents

Caption: Key factors influencing the stability of the epoxide.

FAQ 4: Are there different isomers of 6-tert-butyl-1-oxaspiro[2.5]octane, and how does this affect purification?

Answer:

Yes. The reaction of a sulfur ylide with 4-tert-butylcyclohexanone can lead to two diastereomeric epoxides, one where the oxygen is axial and one where it is equatorial relative to the cyclohexane ring. The stereochemical outcome is influenced by the type of sulfur ylide used.

  • Dimethylsulfonium methylide (from trimethylsulfonium salt, the Corey-Chaykovsky reagent) typically attacks the carbonyl from the axial face, leading to the equatorial epoxide.[8]

  • Dimethyloxosulfonium methylide (the Johnson-Corey-Chaykovsky reagent) tends to attack from the equatorial face, giving the axial epoxide.[8]

These diastereomers may have slightly different polarities and could potentially be separated by high-performance liquid chromatography (HPLC) on a chiral stationary phase, although this is often not necessary for many applications.[9] For most standard flash chromatography, they will likely co-elute. It is crucial to be aware of the potential for a mixture of isomers in your final product.

Summary of Purification Parameters

ParameterRecommendationRationale
Chromatography Stationary Phase Silica Gel (can be neutralized with 1-2% triethylamine in eluent)Standard for separation of moderately polar compounds. Neutralization prevents acid-catalyzed ring-opening of the epoxide.
Chromatography Mobile Phase Hexane/Ethyl Acetate or Hexane/Diethyl Ether (gradient)Low polarity eluent system provides good resolution for separating the epoxide from nonpolar and moderately polar impurities.
Distillation Fractional distillation under reduced pressurePrevents thermal decomposition of the epoxide at atmospheric pressure and separates components based on boiling point.
Workup Aqueous extraction with a nonpolar organic solvent, followed by a brine washRemoves water-soluble impurities such as DMSO and salts.
Storage Conditions 2-8°C under an inert atmosphere (Nitrogen or Argon)Minimizes thermal and oxidative degradation, preserving the integrity of the epoxide ring.[7]

References

  • Yang, S. K., & Gelboin, H. V. (1985). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography. Analytical Biochemistry, 148(2), 328-338. Available from: [Link]

  • G-Biosciences. (2017). Epoxy-activated resin: a versatile affinity chromatography support. The Protein Man's Blog. Available from: [Link]

  • ChemSynthesis. 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. Available from: [Link]

  • Purdue University. (2022). Epoxide Bonded Phases for Chromatography and Immunoprecipitation. Purdue e-Pubs. Available from: [Link]

  • Google Patents. (1983). Process for the purification of epoxides.
  • PubChem. tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. Available from: [Link]

  • ASM Journals. (1992). Purification and Characterization of Two Epoxide Hydrolases from Corynebacterium. Available from: [Link]

  • Master Organic Chemistry. Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Available from: [Link]

  • WordPress. (2026). Corey-Chaykovsky Reaction. Available from: [Link]

  • Wikipedia. Johnson–Corey–Chaykovsky reaction. Available from: [Link]

  • Organic Chemistry Portal. Corey-Chaykovsky Reaction. Available from: [Link]

  • ResearchGate. (2024). 6-[4-(tert-Butyldimethylsilyloxy)phenyl]-1-oxaspiro[2.5]heptane. Available from: [Link]

  • Organic Syntheses. Organic Syntheses Procedure. Available from: [Link]

  • Semantic Scholar. S1 Supporting Information Oxa-spirocycles: synthesis, properties and applications. Available from: [Link]

  • CP Lab Safety. tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate, min 97%, 100 grams. Available from: [Link]

  • Google Patents. (1990). 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ...

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Technical Support Center: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane via Sulfur Ylides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing sulfur ylides in this specific synthetic context. The Corey-Chaykovsky reaction, a powerful tool for the formation of epoxides, can present unique challenges, particularly concerning the stability of the sulfur ylide intermediates.[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate these complexities and ensure successful and reproducible outcomes.

I. Understanding the Core Reaction: The Corey-Chaykovsky Epoxidation

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane from 4-tert-butylcyclohexanone relies on the reaction with a sulfur ylide, typically dimethylsulfoxonium methylide or dimethylsulfonium methylide.[3][4] The ylide acts as a nucleophile, attacking the carbonyl carbon of the ketone.[5] This is followed by an intramolecular SN2 reaction, where the resulting oxygen anion displaces the dimethyl sulfide or dimethyl sulfoxide leaving group to form the desired epoxide ring.[6][7][8]

Reaction Overview

Corey-Chaykovsky_Mechanism ketone 4-tert-butylcyclohexanone betaine Betaine Intermediate ketone->betaine Nucleophilic Attack ylide Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) ylide->betaine epoxide 6-tert-butyl-1-oxaspiro[2.5]octane betaine->epoxide Intramolecular SN2 byproduct Byproduct (e.g., DMSO) betaine->byproduct Elimination

Caption: General mechanism of the Corey-Chaykovsky reaction.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis, with a focus on the stability and reactivity of sulfur ylides.

FAQ 1: My reaction is sluggish or fails to go to completion. What are the likely causes related to the sulfur ylide?

Answer: A stalled reaction is often linked to the generation and stability of the sulfur ylide. Here are the primary factors to investigate:

  • Choice of Ylide and its Intrinsic Stability:

    • Dimethylsulfoxonium methylide is generally more stable than dimethylsulfonium methylide.[3][6] The presence of the S=O group in the former helps to stabilize the ylide.[3] This increased stability, however, also translates to lower reactivity.[6][7] If you are using dimethylsulfoxonium methylide and observing a slow reaction, consider switching to the more reactive dimethylsulfonium methylide, but be prepared for its shorter half-life.[4][9]

    • Dimethylsulfonium methylide is more reactive but less stable, requiring generation and use at low temperatures.[4]

  • Inefficient Ylide Generation:

    • The ylide is typically generated in situ by deprotonating the corresponding sulfonium salt (e.g., trimethylsulfoxonium iodide) with a strong, non-nucleophilic base.[3][5][10]

    • Base Selection is Critical: Sodium hydride (NaH) in a solvent like DMSO is a common choice.[3] Ensure your NaH is fresh and has not been passivated by atmospheric moisture. The choice of base is important as sulfonium salts can also act as alkylating agents, necessitating a non-nucleophilic base.[10]

    • Solvent Purity: The presence of water or other protic impurities in your solvent will quench the ylide as it forms. Ensure you are using anhydrous solvents.

  • Ylide Decomposition:

    • Sulfur ylides, particularly unstabilized ones, are prone to decomposition.[9] This can occur through various pathways, including reaction with atmospheric oxygen or moisture. Maintaining a strictly inert atmosphere (e.g., under nitrogen or argon) throughout the ylide generation and reaction is crucial.

    • Temperature control is also vital. While dimethylsulfoxonium methylide is more tolerant of higher temperatures, dimethylsulfonium methylide should be generated and used at low temperatures (e.g., 0 °C or below) to minimize degradation.[4]

Troubleshooting Flowchart for Sluggish Reactions

Troubleshooting_Sluggish_Reaction start Sluggish or Incomplete Reaction check_ylide Which ylide are you using? start->check_ylide dmsom Dimethylsulfoxonium methylide check_ylide->dmsom More Stable dmsm Dimethylsulfonium methylide check_ylide->dmsm More Reactive switch_ylide Consider switching to more reactive dimethylsulfonium methylide dmsom->switch_ylide check_base Verify base quality and reaction conditions dmsm->check_base switch_ylide->check_base base_ok Base and conditions are optimal check_base->base_ok OK base_issue Improve base quality or optimize conditions (e.g., temp) check_base->base_issue Issue check_atmosphere Ensure strictly inert atmosphere and anhydrous solvents base_ok->check_atmosphere atmosphere_ok Atmosphere and solvents are pristine check_atmosphere->atmosphere_ok OK atmosphere_issue Improve inert atmosphere and use freshly dried solvents check_atmosphere->atmosphere_issue Issue final_check Re-evaluate stoichiometry and addition rates atmosphere_ok->final_check

Caption: A step-by-step guide to troubleshooting slow reactions.

FAQ 2: I am observing the formation of byproducts instead of the desired epoxide. What could be the cause?

Answer: The formation of byproducts can often be traced back to the stability and reactivity of the sulfur ylide, as well as the reaction conditions.

  • Sommelet-Hauser Rearrangement: Unstabilized sulfur ylides can undergo this rearrangement, especially if there are benzylic protons available on the sulfonium salt precursor. While less of a concern with the simple methylides used for this synthesis, it's a known degradation pathway for more complex ylides.

  • Reaction with Solvent: Highly reactive ylides can potentially react with certain solvents. For instance, while DMSO is a common solvent for generating dimethylsulfoxonium methylide, prolonged exposure at elevated temperatures could lead to side reactions.

  • Alternative Reaction Pathways with the Ketone: While the Corey-Chaykovsky reaction typically favors epoxidation, under certain conditions, other pathways might become competitive. For instance, enolization of the ketone followed by reaction with the ylide could lead to undesired byproducts.

Comparative Stability and Reactivity of Common Sulfur Ylides
YlidePrecursorCommon Base/SolventStabilityReactivityKey Considerations
Dimethylsulfoxonium methylide Trimethylsulfoxonium iodide/chlorideNaH / DMSOHigher[6][9]Lower[6][7]Can often be stored for short periods; less stringent temperature control needed.[6]
Dimethylsulfonium methylide Trimethylsulfonium iodideNaH / THF or DMSOLower[4]Higher[4]Must be generated and used at low temperatures; more sensitive to air and moisture.[4]

III. Detailed Experimental Protocols

To ensure reproducibility, the following detailed protocols are provided.

Protocol 1: Generation of Dimethylsulfoxonium Methylide and Epoxidation
  • Preparation: Under an inert atmosphere (N₂ or Ar), add sodium hydride (1.1 eq., 60% dispersion in mineral oil) to a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Washing (Optional but Recommended): Wash the NaH with anhydrous hexane (3x) to remove the mineral oil. Decant the hexane carefully each time.

  • Solvent Addition: Add anhydrous DMSO to the flask.

  • Precursor Addition: Add trimethylsulfoxonium iodide (1.0 eq.) portion-wise to the stirred suspension at room temperature. The reaction is exothermic; maintain the temperature below 25 °C.

  • Ylide Formation: Stir the mixture at room temperature for 1-2 hours, or until the evolution of hydrogen gas ceases and the solution becomes clear or milky white.

  • Substrate Addition: Cool the ylide solution to 0 °C. Add a solution of 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous DMSO dropwise over 30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Workup: Quench the reaction by carefully pouring it into ice-water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Generation of Dimethylsulfonium Methylide and Epoxidation
  • Preparation: Under an inert atmosphere, add trimethylsulfonium iodide (1.1 eq.) to a flame-dried flask.

  • Solvent Addition: Add anhydrous THF or DMSO.

  • Cooling: Cool the suspension to 0 °C in an ice bath.

  • Base Addition: Add sodium hydride (1.1 eq., 60% dispersion in mineral oil) portion-wise, maintaining the temperature at 0 °C.

  • Ylide Formation: Stir the mixture at 0 °C for 30-60 minutes.

  • Substrate Addition: While maintaining the temperature at 0 °C, add a solution of 4-tert-butylcyclohexanone (1.0 eq.) in the same anhydrous solvent dropwise.

  • Reaction: Stir the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or GC-MS.

  • Workup and Purification: Follow the same procedure as described in Protocol 1.

IV. Mechanistic Insights and Causality

Why the Difference in Reactivity?

The difference in reactivity and stability between dimethylsulfoxonium methylide and dimethylsulfonium methylide arises from the oxidation state of the sulfur atom.[3] In dimethylsulfoxonium methylide, the S=O bond withdraws electron density from the sulfur atom, which in turn stabilizes the adjacent carbanion of the ylide.[3][9] This increased stability makes it a less potent nucleophile. Conversely, the lack of this stabilizing feature in dimethylsulfonium methylide renders it more reactive and less stable.

The Role of the Betaine Intermediate

The initial nucleophilic attack of the ylide on the carbonyl group forms a betaine intermediate.[11] The subsequent intramolecular ring closure is an SN2 reaction.[7][8] The reversibility of the initial addition can influence the stereochemical outcome of the reaction, although for a symmetrical ketone like 4-tert-butylcyclohexanone, this is less of a concern.[6] However, the stability of the betaine and the rate of ring closure are key factors in achieving a successful reaction.

V. References

  • Ammara, A., Mansha, A., Khan, S. G., & Zahoor, A. F. (2025). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. ResearchGate. Available at: [Link]

  • Corey-Chaykovsky Reaction. WordPress. Available at: [Link]

  • Corey Chaykovsky Reaction | Mechanism | Epoxides | Aziridines | Cyclopropanes. ADICHEMISTRY. Available at: [Link]

  • Corey-Chaykovsky Reactions. (2021, September 11). YouTube. Available at: [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. Available at: [Link]

  • Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). (2022, May 3). YouTube. Available at: [Link]

  • Maulide, N., & Markó, I. E. (2018). Sulfur-Based Ylides in Transition-Metal-Catalysed Processes. PMC. Available at: [Link]

  • Johnson–Corey–Chaykovsky reaction. Wikipedia. Available at: [Link]

  • Johnson-Corey-Chaykovsky reaction. chemeurope.com. Available at: [Link]

  • Aggarwal, V. K. (2004). Catalytic, Asymmetric Sulfur Ylide-Mediated Epoxidation of Carbonyl Compounds: Scope, Selectivity, and Applications in Synthesis. University of Bristol. Available at: [Link]

  • Gnaim, S. (2020). Sulfur Ylide Chemistry. Baran Lab. Available at: [Link]

  • Product Class 1: Sulfur Ylides. Science of Synthesis. Available at: [Link]

  • Reusch, W. (2023, January 22). Reactions of Ylides. Chemistry LibreTexts. Available at: [Link]

  • Aggarwal, V. K., Harvey, J. N., & Richardson, J. (2002). Unraveling the Mechanism of Epoxide Formation from Sulfur Ylides and Aldehydes. Journal of the American Chemical Society. Available at: [Link]

  • Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. Available at: [Link]

  • Padwa, A., & Ku, H. (1980). Organocatalytic Transformations from Sulfur Ylides. Catalysts. Available at: [Link]

  • Smith, R. C. (2005). Sulfur Ylides: Development of Enantioselective and Diastereoselective Epoxidation and Aziridination Reactions. Denmark Group. Available at: [Link]

  • Corey-Chaykovsky reaction: preparation of epoxide using sulfur ylide: basic concept and mechanism. (2020, March 4). YouTube. Available at: [Link]

  • Xiang, Y., Fan, X., Cai, P. J., & Yu, Z. X. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) toward Enones: A DFT Study. European Journal of Organic Chemistry. Available at: [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Purity Assessment of 6-tert-butyl-1-oxaspiro[2.5]octane: A Comparative Analysis Centered on GC-MS

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Spirocyclic Intermediates

In the landscape of modern drug discovery and fine chemical synthesis, spirocyclic compounds are of increasing interest due to their unique three-dimensional structures which can offer novel pharmacological properties.[1] The compound 6-tert-butyl-1-oxaspiro[2.5]octane, a molecule featuring a strained epoxide ring fused to a substituted cyclohexane, represents a valuable synthetic intermediate. Its molecular formula is C₁₁H₂₀O with a molecular weight of 168.28 g/mol .[2] The purity of such intermediates is not merely a quality metric; it is a critical determinant of reaction yield, downstream processability, and the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the purity assessment of 6-tert-butyl-1-oxaspiro[2.5]octane, with a primary focus on Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the causality behind experimental choices, compare GC-MS to viable alternatives, and provide actionable protocols to empower researchers in their analytical endeavors.

GC-MS: The Gold Standard for Volatile Spirocycles

For compounds like 6-tert-butyl-1-oxaspiro[2.5]octane, which possess sufficient volatility and thermal stability, GC-MS emerges as a uniquely powerful tool. It offers a synergistic combination of high-resolution chromatographic separation (the "GC" component) and definitive molecular identification (the "MS" component).[3][4] This dual capability allows for the simultaneous quantification of the main component and the tentative identification of even trace-level impurities in a single, efficient analysis.

The Causality Behind Method Selection

The choice of GC-MS is deliberate. The spirocyclic alkane framework and the tert-butyl group lend the molecule a non-polar character and a boiling point suitable for gas chromatography, without the need for derivatization. The mass spectrometer provides unparalleled specificity, allowing us to distinguish between impurities that might co-elute or be isobaric (having the same nominal mass but different elemental compositions). This is particularly critical when dealing with potential side-products from synthesis, which may include isomers or related compounds that are difficult to resolve by other means.[5]

cluster_GC Gas Chromatograph (GC) cluster_MS Mass Spectrometer (MS) Injector Injector (Vaporization) Column Capillary Column (Separation based on B.P. & Polarity) Injector->Column Carrier Gas (He) IonSource Ion Source (e.g., Electron Ionization) Column->IonSource Separated Analytes Oven Temperature-Programmed Oven MassAnalyzer Mass Analyzer (e.g., Quadrupole) IonSource->MassAnalyzer Ion Beam Detector Detector (e.g., Electron Multiplier) MassAnalyzer->Detector Filtered Ions DataSystem Data System (Chromatogram & Mass Spectra) Detector->DataSystem Signal caption Figure 1: Core Principles of GC-MS Workflow.

Figure 1: Core Principles of GC-MS Workflow.

A Self-Validating GC-MS Protocol for Purity Assessment

Trust in an analytical method is built upon its reproducibility and inherent checks and balances. The following protocol is designed as a self-validating system, incorporating system suitability tests (SSTs) to ensure the integrity of the analytical run before the first sample is even injected.

Experimental Protocol: Step-by-Step
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the 6-tert-butyl-1-oxaspiro[2.5]octane sample into a 10 mL volumetric flask.

    • Dissolve and dilute to the mark with a high-purity solvent such as ethyl acetate or dichloromethane. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and should produce a minimal signal in the region of interest of the chromatogram.

    • Transfer an aliquot to a 2 mL autosampler vial for analysis.

  • Instrumentation & Conditions:

    • System: An Agilent 7890B GC coupled with a 5977A Mass Selective Detector (or equivalent).

    • Justification: This is a robust, industry-standard configuration known for its reliability and performance.

ParameterSettingRationale
Injector Split/Splitless, used in Split mode (100:1)A high split ratio prevents column overloading from the main peak, ensuring sharp, symmetrical peaks essential for accurate area percent calculation. For trace analysis, a splitless injection would be preferred.
Inlet Temp 250 °CEnsures rapid and complete vaporization of the analyte without causing thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.0 mL/minHelium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA 5% phenyl-methylpolysiloxane stationary phase is a versatile, non-polar column ideal for separating a wide range of compounds, including the target analyte and potential non-polar impurities from its synthesis.[6]
Oven Program 50 °C (hold 2 min), then ramp to 280 °C @ 15 °C/min, hold 5 minThe initial hold allows for the elution of volatile solvents. The temperature ramp effectively separates compounds based on their boiling points, and the final hold ensures that any high-boiling impurities are eluted from the column.
MS Transfer Line 280 °CPrevents condensation of the analytes as they pass from the GC to the MS.
Ion Source Electron Ionization (EI) @ 70 eVEI is a robust, universal ionization technique that produces reproducible fragmentation patterns, which are crucial for library matching and structural elucidation of unknowns.
MS Quad Temp 150 °CStandard operating temperature for the quadrupole mass analyzer.
Mass Range m/z 35 - 400A wide scan range is selected to capture the molecular ion (expected at m/z 168) as well as lower-mass fragments and potential higher-mass impurities.
Scan Mode Full ScanFull scan mode is essential for purity analysis as it allows for the detection and identification of unexpected impurities.[7]
  • System Suitability Test (SST):

    • Before running the sample sequence, inject a standard solution of the 6-tert-butyl-1-oxaspiro[2.5]octane reference material.

    • Acceptance Criteria: The peak for the main compound should be symmetrical (tailing factor between 0.9 and 1.2), and the detector response should be consistent (e.g., <5% RSD for six replicate injections). This step validates that the instrument is performing correctly on the day of analysis.

  • Data Analysis and Purity Calculation:

    • Integrate all peaks in the total ion chromatogram (TIC).

    • Calculate purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

    • For each impurity peak, examine the mass spectrum. Compare it against a spectral library (e.g., NIST) for tentative identification. The fragmentation pattern can provide structural clues about the impurity. For example, a loss of 57 m/z would strongly suggest the cleavage of a tert-butyl group.[8]

Visualizing the Analytical Workflow

Sources

A Comparative Guide to the Structural Validation of 6-tert-butyl-1-oxaspiro[2.5]octane by NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the structural validation of 6-tert-butyl-1-oxaspiro[2.5]octane using Nuclear Magnetic Resonance (NMR) spectroscopy. This document provides a detailed analysis of predicted ¹H and ¹³C NMR spectra, a robust experimental protocol for its synthesis, and a comparative discussion with potential isomeric alternatives, underscoring the power of NMR in unequivocal structure elucidation.

Introduction: The Imperative of Structural Integrity in Synthesis

In the realm of organic synthesis and medicinal chemistry, the unambiguous confirmation of a molecule's structure is paramount. The biological activity of a compound is intrinsically linked to its three-dimensional architecture. Even subtle variations in stereochemistry can lead to drastic differences in efficacy and toxicity. Among the arsenal of analytical techniques available, NMR spectroscopy stands out as the most powerful tool for the detailed structural analysis of organic molecules in solution.[1]

This guide focuses on the structural validation of 6-tert-butyl-1-oxaspiro[2.5]octane, a spirocyclic epoxide. The presence of a bulky tert-butyl group on the cyclohexane ring introduces significant conformational rigidity, which in turn influences the chemical environment of the protons and carbons, making NMR an ideal technique for its characterization. We will delve into the predicted NMR spectra of this compound, providing a rationale for the expected chemical shifts and coupling patterns. Furthermore, we will present a reliable synthetic method and discuss how NMR can be used to distinguish the target molecule from potential side products, thereby ensuring the integrity of the synthesized material.

Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane via the Corey-Chaykovsky Reaction

The synthesis of spiro-epoxides from cyclic ketones is efficiently achieved through the Johnson-Corey-Chaykovsky reaction.[2][3] This method involves the reaction of a ketone with a sulfur ylide, typically dimethylsulfoxonium methylide, to generate the corresponding epoxide. This approach is particularly advantageous due to its high efficiency and stereoselectivity. For the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane, the readily available 4-tert-butylcyclohexanone serves as the starting material.[4]

4-tert-butylcyclohexanone 4-tert-butylcyclohexanone 6-tert-butyl-1-oxaspiro[2.5]octane 6-tert-butyl-1-oxaspiro[2.5]octane 4-tert-butylcyclohexanone->6-tert-butyl-1-oxaspiro[2.5]octane 1. (CH₃)₃S⁺I⁻, NaH 2. THF, 0 °C to rt

Caption: Synthetic scheme for 6-tert-butyl-1-oxaspiro[2.5]octane.

Experimental Protocol: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

Materials:

  • 4-tert-butylcyclohexanone

  • Trimethylsulfonium iodide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add trimethylsulfonium iodide (1.2 eq).

  • Add anhydrous DMSO to dissolve the salt under a nitrogen atmosphere.

  • Carefully add sodium hydride (1.1 eq) portion-wise at room temperature. The mixture will evolve hydrogen gas. Stir the resulting milky-white suspension for 15 minutes.

  • In a separate flask, dissolve 4-tert-butylcyclohexanone (1.0 eq) in anhydrous THF.

  • Add the solution of 4-tert-butylcyclohexanone dropwise to the sulfur ylide suspension at 0 °C (ice bath).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 6-tert-butyl-1-oxaspiro[2.5]octane.

Predicted NMR Spectral Analysis of 6-tert-butyl-1-oxaspiro[2.5]octane

Due to the absence of experimentally acquired spectra in the public domain, this section presents a detailed analysis of the predicted ¹H and ¹³C NMR spectra of 6-tert-butyl-1-oxaspiro[2.5]octane. These predictions are based on established NMR principles and data from analogous structures. The use of online prediction tools can provide a valuable starting point for spectral assignment.[5]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of 6-tert-butyl-1-oxaspiro[2.5]octane is expected to be complex in the aliphatic region due to the overlapping signals of the cyclohexane ring protons. The key features are outlined below:

Proton(s) Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-C(tBu)H~0.85s9HThe nine equivalent protons of the tert-butyl group will appear as a sharp singlet.
Epoxide CH~2.5 - 2.7m2HThe methylene protons of the epoxide ring are diastereotopic and will likely appear as a multiplet. Their chemical shift is downfield due to the deshielding effect of the oxygen atom.
Cyclohexane CH ~1.0 - 2.2m9HThe nine protons on the cyclohexane ring will appear as a complex series of overlapping multiplets. The proton at C-4, bearing the tert-butyl group, will be a multiplet around 1.0-1.2 ppm. The protons adjacent to the spiro-carbon (C-2 and C-6) will be deshielded and appear further downfield.
Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a clearer picture of the carbon framework.

Carbon(s) Predicted Chemical Shift (δ, ppm) Rationale
-C (CH₃)₃~32The quaternary carbon of the tert-butyl group.
-C(C H₃)₃~27The three equivalent methyl carbons of the tert-butyl group.
Epoxide C H₂~51The methylene carbon of the epoxide ring, deshielded by the oxygen atom.
Spiro C ~58The spiro-carbon, which is a quaternary carbon and part of the epoxide ring, will be significantly deshielded.
C -4 (cyclohexane)~47The carbon atom of the cyclohexane ring bearing the tert-butyl group.
Other cyclohexane C H₂~20-35The remaining four methylene carbons of the cyclohexane ring will appear in the aliphatic region. Their precise chemical shifts will depend on their position relative to the tert-butyl group and the epoxide ring.

Comparative Analysis: Distinguishing Isomers and Alternative Syntheses

The true power of NMR spectroscopy lies in its ability to differentiate between closely related structures. In the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane, the formation of stereoisomers is a possibility that must be considered.

Stereoisomerism

The reaction of 4-tert-butylcyclohexanone with the sulfur ylide can potentially lead to two diastereomers: one where the epoxide is formed on the same face as the tert-butyl group (syn) and one where it is on the opposite face (anti). The bulky tert-butyl group is expected to direct the attack of the ylide to the opposite face, leading predominantly to the anti isomer.

NMR techniques such as the Nuclear Overhauser Effect (NOE) can be employed to determine the relative stereochemistry. For the anti isomer, irradiation of the tert-butyl protons should not result in an NOE enhancement of the epoxide protons. Conversely, for the syn isomer, a through-space interaction and a corresponding NOE signal would be expected.

Comparison with Alternative Epoxidation Methods

While the Corey-Chaykovsky reaction is a reliable method, other epoxidation techniques could be employed, each with its own set of advantages and disadvantages.

  • Peracid Epoxidation (e.g., m-CPBA): This method is commonly used for the epoxidation of alkenes. To apply it to 4-tert-butylcyclohexanone, the ketone would first need to be converted to an enol ether or a silyl enol ether. This adds extra steps to the synthesis and may lead to different stereoselectivity.

  • Weitz-Scheffer Epoxidation: This method uses hydrogen peroxide under basic conditions to epoxidize α,β-unsaturated ketones.[6] This would require the initial conversion of 4-tert-butylcyclohexanone to its α,β-unsaturated analog.

The Corey-Chaykovsky reaction remains the most direct and efficient route for the synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane from 4-tert-butylcyclohexanone.

cluster_0 Synthesis & Purification cluster_1 NMR Analysis Synthesis Synthesis Purification Purification Synthesis->Purification 1H_NMR ¹H NMR Purification->1H_NMR Purity & Preliminary Structure 13C_NMR ¹³C NMR 1H_NMR->13C_NMR Carbon Framework 2D_NMR 2D NMR (COSY, HSQC, HMBC) 13C_NMR->2D_NMR Connectivity & Final Confirmation Structure_Validated Structure_Validated 2D_NMR->Structure_Validated Validated Structure

Caption: Workflow for the validation of 6-tert-butyl-1-oxaspiro[2.5]octane.

Conclusion

The structural validation of synthesized organic molecules is a critical step in chemical research and development. This guide has provided a comprehensive overview of the application of NMR spectroscopy for the characterization of 6-tert-butyl-1-oxaspiro[2.5]octane. Through the analysis of predicted ¹H and ¹³C NMR spectra, a detailed synthetic protocol, and a comparative discussion of potential isomers, we have demonstrated a robust workflow for the unequivocal confirmation of the target structure. The principles and methodologies outlined herein are broadly applicable to the structural elucidation of other complex organic molecules.

References

  • Johnson, A. W. (1961). The Johnson–Corey–Chaykovsky reaction. Journal of Organic Chemistry, 26(12), 4975-4981.
  • Corey, E. J., & Chaykovsky, M. (1965). Dimethylsulfoxonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.
  • Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone?. Retrieved from [Link]

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  • National Center for Biotechnology Information. (2023). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. RSC Advances, 13(34), 23655-23675.
  • National Center for Biotechnology Information. (2010). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of organic chemistry, 75(15), 5033-5041.
  • NROChemistry. (n.d.). Corey-Chaykovsky Reactions. Retrieved from [Link]

  • Metzger, A., & Li, X. (2011). Basic 1H- and 13C-NMR Spectroscopy. Wiley-VCH.
  • PubMed. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33-39.
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A Comparative Guide to the Epoxidation of Cyclohexanones: Corey-Chaykovsky vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The formation of α,β-epoxy cyclohexanones is a cornerstone transformation in organic synthesis, yielding versatile intermediates crucial for the construction of complex molecules in pharmaceuticals, agrochemicals, and fragrance industries. The choice of epoxidation method is critical, directly impacting yield, stereoselectivity, and functional group compatibility. This guide provides an in-depth comparison of the Johnson-Corey-Chaykovsky reaction with other prevalent epoxidation strategies for cyclohexanone-based substrates, including electrophilic oxidation with peroxy acids (e.g., m-CPBA) and nucleophilic methods (e.g., Weitz-Scheffer reaction). By examining the mechanistic underpinnings, stereochemical outcomes, and practical considerations of each method, this document serves as a comprehensive resource for researchers to make informed decisions in synthetic planning.

Introduction: The Synthetic Value of Cyclohexanone Epoxides

Cyclohexanone epoxides are highly valuable synthetic intermediates due to the inherent reactivity of the strained three-membered oxirane ring.[1] This ring can be opened by a variety of nucleophiles, leading to the stereocontrolled formation of 1,2-difunctionalized cyclohexanes.[2][3] The regioselectivity of this ring-opening is dependent on the reaction conditions (acidic or basic), providing a powerful tool for directing synthetic outcomes.[2] Given their utility, the efficient and selective synthesis of these epoxides is a topic of significant interest.

The Johnson-Corey-Chaykovsky Reaction: A Detailed Examination

First discovered by A. William Johnson and later extensively developed by E. J. Corey and Michael Chaykovsky, this reaction has become a staple for the synthesis of epoxides from ketones and aldehydes.[4][5][6] The reaction involves the addition of a sulfur ylide to the carbonyl group, resulting in the formation of an epoxide and a sulfide byproduct.[4][7]

Mechanism and Key Reagents

The Corey-Chaykovsky reaction proceeds via the nucleophilic attack of a sulfur ylide on the carbonyl carbon.[4][7][8] The two most common sulfur ylides employed are dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide).[9] These ylides are typically generated in situ by treating the corresponding sulfonium or sulfoxonium salt (e.g., trimethylsulfonium iodide or trimethylsulfoxonium iodide) with a strong base like sodium hydride (NaH) or potassium tert-butoxide.[7][8][9]

The mechanism consists of three key steps:

  • Ylide Formation: Deprotonation of the sulfonium or sulfoxonium salt to generate the reactive ylide.[7][8]

  • Nucleophilic Addition: The ylide attacks the electrophilic carbonyl carbon of the cyclohexanone, forming a betaine intermediate.[4]

  • Ring Closure: The resulting alkoxide intramolecularly displaces the sulfide or sulfoxide leaving group in an SN2 fashion to form the epoxide ring.[4][7]

A crucial distinction exists between sulfonium and sulfoxonium ylides when reacting with α,β-unsaturated ketones (cyclohexenones). The less stable dimethylsulfonium methylide typically undergoes a rapid, kinetically controlled 1,2-addition to the carbonyl group, yielding the epoxide.[9] In contrast, the more stable dimethylsulfoxonium methylide often favors a thermodynamically controlled 1,4-conjugate addition (Michael addition), which leads to cyclopropanation instead of epoxidation.[4][8][9]

Diagram: Corey-Chaykovsky Epoxidation Mechanism

Caption: Mechanism of the Corey-Chaykovsky epoxidation of cyclohexanone.

Stereoselectivity

For substituted cyclohexanones, the stereochemical outcome of the Corey-Chaykovsky reaction is dictated by the direction of the initial nucleophilic attack of the ylide. Generally, the bulky sulfur ylide will approach from the less sterically hindered face of the carbonyl. For a conformationally locked system like 4-tert-butylcyclohexanone, this results in axial attack to avoid steric hindrance from the axial hydrogens at the C-3 and C-5 positions, leading to the formation of an equatorial epoxide. This stereochemical preference is a key advantage of the method.

Alternative Epoxidation Methods for Cyclohexanones

While the Corey-Chaykovsky reaction is a powerful tool, other methods offer distinct advantages and may be more suitable for specific substrates or desired stereochemical outcomes.

Electrophilic Epoxidation: Peroxy Acids (m-CPBA)

The use of peroxy acids, most commonly meta-chloroperoxybenzoic acid (m-CPBA), is a classic method for the epoxidation of alkenes.[10] While it is the go-to method for simple alkenes, its application to enones can be sluggish due to the electron-deficient nature of the double bond.[11] However, for the conversion of an enol ether derivative of a cyclohexanone, m-CPBA is highly effective.

  • Mechanism: The reaction proceeds through a concerted "butterfly" transition state where an oxygen atom is transferred from the peroxy acid to the double bond.[10]

  • Stereoselectivity: The epoxidation occurs on the less sterically hindered face of the alkene.[10][12] For many cyclic systems, this provides a predictable outcome. For allylic alcohols, hydrogen bonding can direct the m-CPBA to the syn-face, a factor that can be used to control diastereoselectivity.[12]

Nucleophilic Epoxidation: The Weitz-Scheffer Reaction

The Weitz-Scheffer reaction is the method of choice for the epoxidation of electron-deficient alkenes, such as α,β-unsaturated cyclohexanones.[13][14] It utilizes a nucleophilic oxidant, typically hydrogen peroxide or an alkyl hydroperoxide, under basic conditions.[13][14]

  • Mechanism: The reaction involves a two-step process: (1) Michael-type conjugate addition of the hydroperoxide anion to the β-carbon of the enone, followed by (2) intramolecular nucleophilic attack of the resulting enolate onto the peroxide oxygen, displacing a hydroxide or alkoxide leaving group to form the epoxide.[15][16][17]

  • Stereoselectivity: The stereochemistry is determined during the initial nucleophilic addition step. For cyclohexenones, this often results in attack from the less hindered face, but the outcome can be influenced by the specific substrate and reaction conditions.[14][18]

Asymmetric Epoxidation: The Shi Epoxidation

For applications requiring high enantiomeric purity, asymmetric methods are essential. The Shi asymmetric epoxidation utilizes a fructose-derived chiral ketone as an organocatalyst in conjunction with Oxone (potassium peroxymonosulfate) as the stoichiometric oxidant.[19][20][21]

  • Mechanism: The chiral ketone is oxidized by Oxone to form a chiral dioxirane, which is the active epoxidizing agent.[19][21] This dioxirane then transfers an oxygen atom to the alkene. The reaction is performed under basic conditions (pH ~10.5) to prevent a competing Baeyer-Villiger side reaction that destroys the catalyst.[20][21][22]

  • Stereoselectivity: The catalyst's rigid structure effectively shields one face of the dioxirane, leading to highly enantioselective oxygen transfer to the alkene.[19] It is particularly effective for trans-disubstituted and trisubstituted olefins.[19][22]

Head-to-Head Comparison: Performance and Experimental Data

The choice between these methods depends critically on the substrate (saturated ketone, enone, or other derivative) and the desired outcome (diastereoselectivity, enantioselectivity).

Method Typical Substrate Key Reagents Stereoselectivity Advantages Limitations
Corey-Chaykovsky Saturated Ketones (e.g., Cyclohexanone)Sulfur Ylide (from (CH₃)₃SI + NaH)Diastereoselective (attack from less hindered face)Excellent for methylene transfer to ketones; mild conditions; non-oxidative.[23]Requires strong base; stoichiometric use of reagents; can lead to cyclopropanation with enones.[8]
m-CPBA Epoxidation Alkenes, Enol Ethersm-CPBAStereospecific (syn-addition); Diastereoselective (less hindered face)Readily available and stable reagent; predictable stereochemistry.Slow for electron-deficient alkenes (enones); potentially explosive peroxy acid.
Weitz-Scheffer Epoxidation α,β-Unsaturated Ketones (e.g., Cyclohexenone)H₂O₂ or t-BuOOH, Base (e.g., NaOH)Diastereoselective (often trans epoxide)Excellent for electron-poor alkenes; uses inexpensive oxidants.[14][24]Can be slow; stereocontrol can be substrate-dependent.
Shi Asymmetric Epoxidation α,β-Unsaturated KetonesChiral Ketone Catalyst, Oxone, K₂CO₃Enantioselective (up to >99% ee)High enantioselectivity; organocatalytic; environmentally benign oxidant.[19][20]Catalyst loading can be high (20-30 mol%); requires careful pH control.[20]

Detailed Experimental Protocols

To provide a practical context, detailed protocols for the epoxidation of 4-tert-butylcyclohexanone and 2-cyclohexen-1-one are provided below.

Diagram: Comparative Experimental Workflow

Workflow_Comparison cluster_CC Corey-Chaykovsky Protocol cluster_WS Weitz-Scheffer Protocol CC1 1. Prepare NaH suspension in dry DMSO CC2 2. Add Trimethylsulfonium Iodide (forms ylide) CC1->CC2 CC3 3. Add 4-t-Butylcyclohexanone solution CC2->CC3 CC4 4. Stir at room temp. for 2-4h CC3->CC4 CC5 5. Quench with H₂O, Extract with Ether CC4->CC5 CC6 6. Purify via Chromatography CC5->CC6 WS1 1. Dissolve 2-Cyclohexen-1-one in Methanol WS2 2. Cool to 0°C WS1->WS2 WS3 3. Add 30% H₂O₂ and aq. NaOH WS2->WS3 WS4 4. Stir at 0°C to room temp. overnight WS3->WS4 WS5 5. Quench with Na₂SO₃, Extract with CH₂Cl₂ WS4->WS5 WS6 6. Purify via Chromatography WS5->WS6

Caption: General workflows for Corey-Chaykovsky and Weitz-Scheffer epoxidations.

Protocol 1: Corey-Chaykovsky Epoxidation of 4-tert-Butylcyclohexanone

This protocol is adapted from standard literature procedures.[25]

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add sodium hydride (NaH, 60% dispersion in mineral oil, 0.44 g, 11 mmol, 1.1 eq). Wash the NaH three times with dry hexanes under nitrogen and decant the supernatant. Add 25 mL of dry dimethyl sulfoxide (DMSO).

  • Ylide Formation: To the NaH/DMSO suspension, add trimethylsulfonium iodide (2.24 g, 11 mmol, 1.1 eq) portion-wise over 10 minutes. The mixture will evolve hydrogen gas and become a clear solution. Stir for 15 minutes at room temperature.

  • Reaction: Dissolve 4-tert-butylcyclohexanone (1.54 g, 10 mmol, 1.0 eq) in 10 mL of dry DMSO and add it dropwise to the ylide solution at room temperature.

  • Monitoring and Workup: Stir the reaction at room temperature for 3 hours. Monitor the reaction progress by TLC. Upon completion, carefully pour the reaction mixture into 100 mL of ice-cold water and extract with diethyl ether (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography (silica gel, 95:5 hexanes:ethyl acetate) to afford the desired spiro-epoxide.

Protocol 2: Weitz-Scheffer Epoxidation of 2-Cyclohexen-1-one

This protocol is representative of nucleophilic epoxidation of enones.[14]

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 2-cyclohexen-1-one (0.96 g, 10 mmol, 1.0 eq) and 20 mL of methanol. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: While stirring at 0 °C, add 30% aqueous hydrogen peroxide (2.3 mL, 22 mmol, 2.2 eq) followed by the dropwise addition of 2 M aqueous sodium hydroxide (NaOH) solution until the pH of the mixture is between 8 and 9.

  • Reaction: Allow the mixture to stir at 0 °C for 1 hour and then let it warm to room temperature, stirring overnight (approx. 16 hours).

  • Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous sodium sulfite (Na₂SO₃) solution until a negative test with starch-iodide paper is obtained. Extract the mixture with dichloromethane (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting oil by flash chromatography (silica gel, 80:20 hexanes:ethyl acetate) to yield 2,3-epoxycyclohexanone.

Conclusion and Recommendations

The synthesis of cyclohexanone epoxides can be achieved through several robust methods, each with a distinct profile of reactivity and selectivity.

  • The Johnson-Corey-Chaykovsky reaction is the premier choice for converting saturated cyclohexanones into spiro-epoxides, offering excellent yields and predictable diastereoselectivity based on steric approach control. Its non-oxidative nature ensures high functional group tolerance.

  • For α,β-unsaturated cyclohexanones , the Weitz-Scheffer nucleophilic epoxidation is generally the most effective and straightforward method, utilizing inexpensive and safe reagents like hydrogen peroxide.

  • Electrophilic epoxidation with m-CPBA is less suited for electron-poor enones but remains a powerful tool for the epoxidation of corresponding electron-rich enol ethers.

  • When the synthesis demands high enantiopurity, an asymmetric method such as the Shi epoxidation is required, providing access to chiral building blocks that are otherwise difficult to obtain.

Ultimately, the optimal method will be dictated by the specific molecular architecture of the substrate and the overall goals of the synthetic campaign. A thorough understanding of the mechanistic nuances of each reaction is paramount for achieving the desired chemical transformation efficiently and selectively.

References

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  • Sciforum. (2016). Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester. Retrieved from [Link]

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  • Singleton, D. A., et al. (2007). Isotope Effects and the Mechanism of Epoxidation of Cyclohexenone with tert-Butyl Hydroperoxide. The Journal of Organic Chemistry.
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A Comparative Guide to Spiro-Epoxides in Synthesis: 6-tert-butyl-1-oxaspiro[2.5]octane as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, spiro-epoxides have emerged as powerful and versatile intermediates. Their inherent ring strain and defined three-dimensional architecture make them valuable synthons for the construction of complex molecular frameworks, particularly in the realm of pharmaceutical and natural product synthesis.[1][2] This guide provides an in-depth technical comparison of spiro-epoxides, with a particular focus on the influence of sterically demanding substituents. We will use 6-tert-butyl-1-oxaspiro[2.5]octane as a central case study, comparing its synthesis, reactivity, and stereochemical control against its unsubstituted counterpart, 1-oxaspiro[2.5]octane, and other relevant analogues.

Introduction to Spiro-Epoxides: Structure, Synthesis, and Significance

Spiro-epoxides are a class of organic molecules characterized by an epoxide ring fused to a carbocyclic ring at a single carbon atom (the spiro center). This structural motif imparts unique chemical properties, primarily driven by the strained three-membered oxirane ring. The workhorse for the synthesis of such spiro-epoxides from ketones is the Johnson-Corey-Chaykovsky reaction.[3][4] This reaction involves the addition of a sulfur ylide, typically generated in situ from a sulfonium or sulfoxonium salt and a strong base, to a ketone or aldehyde.[5][6]

The significance of spiro-epoxides in drug development is noteworthy. The spirocyclic framework offers a rigid three-dimensional scaffold that can enhance binding affinity and selectivity to biological targets.[1][2] Furthermore, the epoxide moiety serves as a versatile handle for the introduction of various functional groups through nucleophilic ring-opening reactions, enabling the synthesis of diverse compound libraries for drug discovery.

Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane and 1-oxaspiro[2.5]octane: The Corey-Chaykovsky Approach

The Corey-Chaykovsky reaction provides a reliable and high-yielding route to both 6-tert-butyl-1-oxaspiro[2.5]octane and 1-oxaspiro[2.5]octane from their corresponding cyclohexanone precursors.[5][7][8]

Precursor Synthesis: 4-tert-butylcyclohexanone

The synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane begins with the readily available 4-tert-butylcyclohexanone. This precursor can be synthesized from 4-tert-butylphenol via hydrogenation to 4-tert-butylcyclohexanol, followed by oxidation.[5] Alternatively, oxidation of a mixture of cis- and trans-4-tert-butylcyclohexanol with reagents such as N-chlorosuccinimide (NCS) and dimethyl sulfoxide (DMSO) provides a high yield of the desired ketone.[3]

The Corey-Chaykovsky Epoxidation: A Comparative Analysis

The epoxidation of both cyclohexanone and 4-tert-butylcyclohexanone proceeds via the nucleophilic addition of a sulfur ylide to the carbonyl carbon. The choice of the sulfur ylide can influence the reaction, with dimethyloxosulfonium methylide being a common and effective reagent.[4][7]

Key Stereochemical Consideration: The stereochemical outcome of the Corey-Chaykovsky reaction on substituted cyclohexanones is a critical aspect. The bulky tert-butyl group in 4-tert-butylcyclohexanone effectively "locks" the cyclohexane ring in a chair conformation with the tert-butyl group in the equatorial position to minimize steric strain. This conformational rigidity dictates the trajectory of the incoming sulfur ylide. To minimize steric hindrance, the ylide preferentially attacks the carbonyl group from the axial face, leading to the formation of the epoxide with the oxygen atom in the axial position.

Comparative Reactivity: The Influence of the tert-Butyl Group

The presence of the tert-butyl group at the 6-position of the spiro-epoxide has a profound impact on its reactivity, particularly in nucleophilic ring-opening reactions. This influence is primarily steric in nature.

Regioselectivity of Nucleophilic Attack

Nucleophilic ring-opening of epoxides can proceed via two pathways, attacking either of the two electrophilic carbons of the oxirane ring. In the case of 1-oxaspiro[2.5]octane, the two carbons are electronically similar, and nucleophilic attack can occur at either position.

However, for 6-tert-butyl-1-oxaspiro[2.5]octane, the bulky tert-butyl group sterically shields the C6-C1 bond and the surrounding space. This steric hindrance directs incoming nucleophiles to preferentially attack the less hindered C2 carbon of the epoxide ring. This results in a high degree of regioselectivity, favoring the formation of trans-diaxial ring-opened products. This predictable regioselectivity is a significant advantage in synthetic planning.

Reaction Rates

Table 1: Predicted Comparison of 6-tert-butyl-1-oxaspiro[2.5]octane and 1-oxaspiro[2.5]octane

Feature6-tert-butyl-1-oxaspiro[2.5]octane1-oxaspiro[2.5]octaneRationale
Synthesis Corey-Chaykovsky from 4-tert-butylcyclohexanoneCorey-Chaykovsky from cyclohexanoneWell-established, high-yielding method.
Stereochemistry Predominantly axial epoxide oxygenMixture of conformers, less defined stereocontroltert-butyl group locks the cyclohexane conformation.
Reactivity Slower nucleophilic ring-openingFaster nucleophilic ring-openingSteric hindrance from the tert-butyl group.
Regioselectivity Highly regioselective (attack at C2)Less regioselectiveSteric directing effect of the tert-butyl group.

Applications in the Synthesis of Bioactive Molecules

The predictable reactivity and stereochemical control offered by 6-tert-butyl-1-oxaspiro[2.5]octane make it a valuable building block in medicinal chemistry. The highly regioselective ring-opening with nitrogen nucleophiles, for instance, provides a direct route to trans-diaxial amino alcohols, a common motif in pharmacologically active compounds.

Experimental Protocols

Synthesis of 1-oxaspiro[2.5]octane

This procedure is adapted from the Organic Syntheses protocol for the synthesis of methylenecyclohexane oxide.[7]

Materials:

  • Sodium hydride (60% dispersion in mineral oil)

  • Dry dimethyl sulfoxide (DMSO)

  • Trimethylsulfoxonium iodide

  • Cyclohexanone

  • Diethyl ether

  • Water

  • Saturated aqueous sodium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked, round-bottomed flask equipped with a magnetic stirrer, add sodium hydride (0.22 mol) and wash with petroleum ether.

  • Carefully decant the petroleum ether and add dry DMSO (250 mL).

  • Heat the mixture to 50°C until the evolution of hydrogen ceases.

  • Cool the resulting solution of dimethyloxosulfonium methylide to room temperature.

  • In a separate flask, dissolve trimethylsulfoxonium iodide (0.22 mol) in DMSO (100 mL) and add it to the ylide solution.

  • Add cyclohexanone (0.2 mol) to the reaction mixture over a 5-minute period.

  • After stirring for 15 minutes, heat the reaction mixture to 55-60°C for 30 minutes.

  • Pour the reaction mixture into cold water (500 mL) and extract with diethyl ether (3 x 100 mL).

  • Wash the combined ether extracts with water (100 mL) and then with saturated aqueous salt solution (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the ether by distillation.

  • Purify the residue by vacuum distillation to yield 1-oxaspiro[2.5]octane.

Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

A similar procedure to the one described above would be followed, substituting cyclohexanone with 4-tert-butylcyclohexanone.

Data Presentation

Table 2: NMR Data for 1-oxaspiro[2.5]octane

NucleusChemical Shift (ppm)
¹H NMR δ 2.53 (s, 2H), δ 1.58 (m, 10H)[7]
¹³C NMR Data available in spectral databases[10]

Note: Specific NMR data for 6-tert-butyl-1-oxaspiro[2.5]octane would need to be acquired experimentally for a direct comparison.

Visualizations

Synthesis_Pathway cluster_precursor Precursor Synthesis cluster_epoxidation Corey-Chaykovsky Epoxidation 4-tert-butylphenol 4-tert-butylphenol 4-tert-butylcyclohexanol 4-tert-butylcyclohexanol 4-tert-butylphenol->4-tert-butylcyclohexanol H₂, Pd/C 4-tert-butylcyclohexanone 4-tert-butylcyclohexanone 4-tert-butylcyclohexanol->4-tert-butylcyclohexanone Oxidation 6-tert-butyl-1-oxaspiro[2.5]octane 6-tert-butyl-1-oxaspiro[2.5]octane 4-tert-butylcyclohexanone->6-tert-butyl-1-oxaspiro[2.5]octane Sulfur Ylide trans-diaxial amino alcohol trans-diaxial amino alcohol 6-tert-butyl-1-oxaspiro[2.5]octane->trans-diaxial amino alcohol Nucleophilic Ring-Opening Cyclohexanone Cyclohexanone 1-oxaspiro[2.5]octane 1-oxaspiro[2.5]octane Cyclohexanone->1-oxaspiro[2.5]octane Sulfur Ylide Mixture of\nring-opened products Mixture of ring-opened products 1-oxaspiro[2.5]octane->Mixture of\nring-opened products Nucleophilic Ring-Opening

Figure 1: Synthetic pathways to spiro-epoxides and their subsequent ring-opening reactions.

Reactivity_Comparison cluster_tert_butyl 6-tert-butyl-1-oxaspiro[2.5]octane cluster_unsubstituted 1-oxaspiro[2.5]octane A High Regioselectivity B Slower Reaction Rate C Lower Regioselectivity D Faster Reaction Rate

Figure 2: Comparison of reactivity between the two spiro-epoxides.

Conclusion

The presence of a tert-butyl group on the cyclohexane ring of a spiro-epoxide, as exemplified by 6-tert-butyl-1-oxaspiro[2.5]octane, exerts significant control over its synthesis and reactivity. The steric bulk of the tert-butyl group dictates the stereochemical outcome of the Corey-Chaykovsky epoxidation and governs the regioselectivity of subsequent nucleophilic ring-opening reactions. While this steric hindrance leads to a decrease in reaction rate compared to the unsubstituted analogue, the resulting high level of predictability and control makes these sterically encumbered spiro-epoxides highly valuable tools for the stereoselective synthesis of complex molecules in drug discovery and development. Researchers can leverage these principles to design synthetic routes that efficiently deliver desired stereoisomers with high purity.

References

  • Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. (2019). Chem Biodivers., 16(2), e1800411. [Link]

  • How can you synthesize 4-tert-butylcyclohexanone? (2021). Quora. [Link]

  • Synthesis and Biological Activity of New 4-tert-Butylcyclohexanone Derivatives. (2019). PubMed. [Link]

  • cis-4-tert-BUTYLCYCLOHEXANOL. Organic Syntheses. [Link]

  • Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. (2012). Magn Reson Chem., 50(1), 33-9. [Link]

  • 1-Oxaspiro[2.5]octane. PubChem. [Link]

  • methylenecyclohexane oxide. Organic Syntheses. [Link]

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  • Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. ResearchGate. [Link]

  • 4,4,5,8-Tetramethyl-1-oxaspiro(2.5) octane, process for its preparation and ...
  • COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. ADICHEMISTRY. [Link]

  • 1-Oxaspiro[2.5]octane-2-carbonitrile. PubChem. [Link]

  • Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]

  • Straightforward Synthetic Approach to Aminoalcohols with 9-oxabicyclo[3.3.1]nonane or Cyclooctane Core via Nucleophilic Ring-Opening of Spirocyclic Bis(oxiranes). ResearchGate. [Link]

  • 1-Oxaspiro[2.5]oct-5-ene, 8,8-dimethyl-4-methylene-. the NIST WebBook. [Link]

  • Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles. ResearchGate. [Link]

  • tert-Butyl 1-oxa-6-azaspiro(2.5)octane-6-carboxylate. PubChem. [Link]

  • 6-tert-butyl-2-methyl-1-oxaspiro[2.5]octane. ChemSynthesis. [Link]

  • Four-fold increase in epoxide polymerization rate with change of alkyl-substitution on mono-μ-oxo-dialuminum initiators. Polymer Chemistry (RSC Publishing). [Link]

  • Assessing the Potential for the Reactions of Epoxides with Amines on Secondary Organic Aerosol Particles. (2015). Oberlin College and Conservatory. [Link]

  • Engineered Flavin-Dependent Halogenases Catalyze C–C Bond Formation via Enantioselective Semipinacol Rearrangement. Journal of the American Chemical Society. [Link]

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A Comparative Guide to the Reactivity of 6-tert-butyl-1-oxaspiro[2.5]octane and Its Positional Isomer

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and complex organic synthesis, spirocyclic epoxides serve as invaluable building blocks. Their inherent ring strain and stereodefined centers offer a gateway to a diverse array of molecular architectures.[1][2] This guide provides an in-depth comparative analysis of the reactivity of 6-tert-butyl-1-oxaspiro[2.5]octane and its positional isomer, 4-tert-butyl-1-oxaspiro[2.5]octane . Understanding the nuanced differences in their reactivity is paramount for researchers aiming to leverage these intermediates in their synthetic strategies.

The placement of the bulky tert-butyl group on the cyclohexane ring dramatically influences the steric and electronic environment of the epoxide, thereby dictating its susceptibility to nucleophilic attack under various conditions. This guide will explore these differences through the lens of fundamental mechanistic principles, supported by established experimental observations in epoxide chemistry.

The Interplay of Steric and Electronic Effects

The reactivity of epoxides is primarily governed by a delicate balance between steric hindrance and electronic effects.[3][4] The three-membered ring is highly strained, providing a strong thermodynamic driving force for ring-opening reactions.[5] However, the regioselectivity of these reactions on unsymmetrical epoxides is dictated by the reaction conditions.

  • Under basic or nucleophilic conditions (S(_N)2-like): Strong nucleophiles will preferentially attack the less sterically hindered carbon atom.[3][6]

  • Under acidic conditions (S(_N)1-like): The reaction proceeds through a transition state with significant carbocationic character. The nucleophile will attack the carbon atom that can better stabilize a positive charge, which is typically the more substituted carbon.[4][7]

The presence of the tert-butyl group, a sterically demanding and electron-donating substituent, is therefore expected to exert a profound influence on the reactivity and regioselectivity of ring-opening reactions of these spirocyclic epoxides.

Reactivity Comparison: 6-tert-butyl vs. 4-tert-butyl Isomers

Feature6-tert-butyl-1-oxaspiro[2.5]octane4-tert-butyl-1-oxaspiro[2.5]octaneRationale
Steric Hindrance at C2 LowerHigherThe tert-butyl group at the 4-position in the cyclohexane ring creates significant steric congestion around the spiro-carbon (C2) of the epoxide.
Electronic Effect at C2 Inductive electron donation from the tert-butyl group is more distant.The tert-butyl group is closer to the spiro-carbon, providing more effective inductive stabilization of any developing positive charge.The electron-donating nature of alkyl groups stabilizes adjacent carbocations.[7]
Predicted Reactivity (Basic) Higher susceptibility to attack at C2.Lower susceptibility to attack at C2 due to steric hindrance.Nucleophilic attack under basic conditions is highly sensitive to steric bulk.[3]
Predicted Reactivity (Acidic) Attack at C2 is favored due to the tertiary nature of the spiro-carbon.Attack at C2 is electronically favored but may be sterically hindered.In acidic media, electronic factors often dominate, favoring the formation of a more stable carbocation-like transition state.[4]
Visualizing the Mechanistic Pathways

The following diagrams illustrate the predicted reaction pathways for the acid-catalyzed and base-catalyzed ring-opening of the two isomers.

cluster_acid Acid-Catalyzed Ring Opening cluster_base Base-Catalyzed Ring Opening 6-tert-butyl_acid 6-tert-butyl-1-oxaspiro[2.5]octane protonated_6 Protonated Epoxide 6-tert-butyl_acid->protonated_6 H+ 4-tert-butyl_acid 4-tert-butyl-1-oxaspiro[2.5]octane protonated_4 Protonated Epoxide 4-tert-butyl_acid->protonated_4 H+ product_6_acid Nucleophilic attack at C2 (more substituted) protonated_6->product_6_acid Nu- product_4_acid Nucleophilic attack at C2 (electronically favored but hindered) protonated_4->product_4_acid Nu- 6-tert-butyl_base 6-tert-butyl-1-oxaspiro[2.5]octane product_6_base Nucleophilic attack at C3 (less substituted) 6-tert-butyl_base->product_6_base Nu- 4-tert-butyl_base 4-tert-butyl-1-oxaspiro[2.5]octane product_4_base Nucleophilic attack at C3 (less substituted and more accessible) 4-tert-butyl_base->product_4_base Nu-

Figure 1: Predicted regioselectivity in ring-opening reactions.

Experimental Protocols for Reactivity Comparison

To empirically validate the hypothesized reactivity differences, the following experimental protocols are proposed. These protocols are designed to be self-validating by directly comparing the reaction rates and product distributions of the two isomers under identical conditions.

Experiment 1: Base-Catalyzed Ring Opening with Sodium Azide

This experiment aims to compare the rate of nucleophilic attack at the less hindered carbon under S(_N)2 conditions.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 6-tert-butyl-1-oxaspiro[2.5]octane (1 mmol) and 4-tert-butyl-1-oxaspiro[2.5]octane (1 mmol) in 10 mL of a 1:1 mixture of methanol and water.

  • Initiation: To each flask, add sodium azide (1.2 mmol) and a catalytic amount of ammonium chloride.

  • Monitoring: Stir the reactions at room temperature and monitor the disappearance of the starting material by thin-layer chromatography (TLC) or gas chromatography (GC) at regular intervals (e.g., every 30 minutes).

  • Workup: Once the reaction is complete, quench with water and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude product by ¹H NMR and ¹³C NMR to determine the regioselectivity of the ring-opening. Purify the product by column chromatography.

start Dissolve Isomers in MeOH/H₂O add_reagents Add NaN₃ and NH₄Cl start->add_reagents monitor Monitor by TLC/GC add_reagents->monitor workup Quench, Extract, Dry monitor->workup analysis NMR and Chromatography workup->analysis

Figure 2: Workflow for base-catalyzed ring opening.

Experiment 2: Acid-Catalyzed Ring Opening with Methanol

This experiment will probe the regioselectivity of the ring-opening under acidic conditions, where electronic effects are expected to play a more dominant role.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks, dissolve 6-tert-butyl-1-oxaspiro[2.5]octane (1 mmol) and 4-tert-butyl-1-oxaspiro[2.5]octane (1 mmol) in 10 mL of methanol.

  • Initiation: To each flask, add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or a Lewis acid like boron trifluoride etherate (BF₃·OEt₂).

  • Monitoring: Stir the reactions at room temperature and monitor the progress by TLC or GC.

  • Workup: Upon completion, neutralize the reaction with a saturated solution of sodium bicarbonate. Remove the methanol under reduced pressure and extract the residue with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Analysis: Characterize the product distribution by ¹H NMR and GC-MS to determine the regioselectivity of the methanol addition.

start_acid Dissolve Isomers in Methanol add_catalyst Add Catalytic Acid (H₂SO₄ or BF₃·OEt₂) start_acid->add_catalyst monitor_acid Monitor by TLC/GC add_catalyst->monitor_acid workup_acid Neutralize, Extract, Dry monitor_acid->workup_acid analysis_acid NMR and GC-MS Analysis workup_acid->analysis_acid

Figure 3: Workflow for acid-catalyzed ring opening.

Conclusion and Future Outlook

The strategic placement of a bulky substituent like a tert-butyl group on the carbocyclic ring of a spiro-epoxide provides a powerful tool for controlling the regiochemical outcome of ring-opening reactions. The 6-tert-butyl-1-oxaspiro[2.5]octane isomer is predicted to be more susceptible to nucleophilic attack at the spiro-carbon under a wider range of conditions compared to its 4-tert-butyl counterpart, where steric hindrance at this position is significantly increased.

The provided experimental protocols offer a robust framework for validating these hypotheses and quantifying the reactivity differences. A thorough understanding of these structure-activity relationships is crucial for the rational design of synthetic routes toward complex molecules, enabling chemists to select the appropriate isomer and reaction conditions to achieve the desired stereochemical and regiochemical outcome. Further investigations could explore the influence of different nucleophiles, solvents, and catalysts on the reactivity of these and other substituted spiro-epoxides.

References

  • Chemistry Steps. (n.d.). Epoxides Ring-Opening Reactions. Retrieved from [Link]

  • Oregon State University. (n.d.). Electronic Effects in Epoxide Ring Opening. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Epoxides under Acidic and Basic Conditions. Retrieved from [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 13.6 Ring Opening of Epoxides [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Effect of Electron-Withdrawing Substituents on the Epoxide Ring: An Experimental and Theoretical Electron Density Analysis of a Series of Epoxide Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Epoxide. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Unusually Strained Spiro Ring Systems and Their Exploits in Synthesis. Retrieved from [Link]

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A Senior Application Scientist's Guide to the Analytical Characterization of 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is a cornerstone of innovation and regulatory compliance. 6-tert-butyl-1-oxaspiro[2.5]octane, a spirocyclic epoxide, presents a unique analytical challenge due to its specific structural features: a strained oxirane ring fused to a cyclohexane ring bearing a bulky tert-butyl group. This guide provides an in-depth comparison of the most effective analytical methods for the comprehensive characterization of this molecule, grounded in established scientific principles and practical, field-proven insights.

Introduction: The Analytical Imperative for Spirocyclic Epoxides

6-tert-butyl-1-oxaspiro[2.5]octane and its derivatives are of increasing interest in medicinal chemistry and materials science.[1] The spirocyclic core imparts a rigid, three-dimensional structure, while the epoxide ring offers a reactive site for further chemical modification. The tert-butyl group influences the molecule's conformation and reactivity. Accurate and robust analytical methods are therefore critical to confirm its identity, purity, and stereochemistry, which are fundamental to understanding its biological activity and ensuring reproducible experimental outcomes.

This guide will compare and contrast the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FT-IR) Spectroscopy. For chiral applications, the guide will also touch upon the necessity of specialized chromatographic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Purity and Identification

GC-MS is an indispensable tool for the analysis of volatile and semi-volatile compounds like 6-tert-butyl-1-oxaspiro[2.5]octane. It provides both qualitative and quantitative information, making it ideal for assessing purity and confirming molecular weight.

The "Why": Causality in Method Selection

The choice of GC-MS is predicated on the compound's expected volatility, which is sufficient for gas-phase analysis without thermal degradation. The mass spectrometer provides unambiguous identification through fragmentation patterns, a crucial advantage when dealing with novel compounds or complex reaction mixtures.

Experimental Protocol: A Self-Validating System

A robust GC-MS protocol for this analyte would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the synthesized compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Injection: Inject a small volume (typically 1 µL) into the GC inlet, which is heated to ensure rapid volatilization. A split injection is often used to prevent column overload.

  • Chromatographic Separation: The analyte is separated from impurities on a capillary column. A non-polar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is a good starting point.

  • Mass Spectrometric Detection: As the compound elutes from the column, it is ionized (typically by electron ionization) and fragmented. The mass spectrometer then separates and detects these fragments based on their mass-to-charge ratio.

Data Interpretation and Performance

The resulting chromatogram will show a peak corresponding to 6-tert-butyl-1-oxaspiro[2.5]octane, with the retention time being a characteristic of the compound under the specific analytical conditions. The mass spectrum will display a molecular ion peak corresponding to the compound's molecular weight, along with a unique fragmentation pattern that serves as a "fingerprint" for identification. For instance, a related compound, p-tertiary butylphenol, shows a molecular ion peak at m/z 150, with characteristic fragments at m/z 135, 107, and 91, which can be correlated to the loss of specific functional groups.[2]

GC_MS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Injector Injector (Volatilization) Column GC Column (Separation) Injector->Column Carrier Gas Flow IonSource Ion Source (Ionization & Fragmentation) Column->IonSource Elution MassAnalyzer Mass Analyzer (m/z Separation) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Data Analysis (Chromatogram & Mass Spectrum) Detector->Data Sample Sample (in solution) Sample->Injector

Comparison with Alternatives

While High-Performance Liquid Chromatography (HPLC) coupled with MS can also be used, GC-MS is often preferred for this type of molecule due to its higher resolution for volatile compounds and the extensive, standardized libraries of mass spectra available for comparison.[3][4] However, for thermally labile compounds, HPLC-MS would be the superior choice.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Elucidation Tool

NMR spectroscopy is unparalleled for determining the precise molecular structure of a compound. Both ¹H and ¹³C NMR are essential for the characterization of 6-tert-butyl-1-oxaspiro[2.5]octane.

The "Why": Unraveling Connectivity and Conformation

NMR provides detailed information about the chemical environment of each proton and carbon atom in the molecule. This allows for the unambiguous assignment of the entire carbon skeleton and the relative orientation of the substituents. A structural and conformational analysis of 1-oxaspiro[2.5]octane derivatives has been successfully performed using ¹H, ¹³C, and ¹⁵N NMR spectroscopy.[6]

Experimental Protocol: A Self-Validating System
  • Sample Preparation: Dissolve a few milligrams of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For more complex structures, 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for assigning proton-proton and proton-carbon correlations, respectively.

  • Spectral Analysis: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to piece together the molecular structure.

Expected Spectral Features
  • ¹H NMR: The spectrum will show distinct signals for the protons on the cyclohexane ring, the epoxide ring, and the tert-butyl group. The protons on the oxirane ring are expected to appear in the 2.5-3.5 ppm range due to the ring strain and the electronegativity of the oxygen atom.[7] The tert-butyl protons will appear as a sharp singlet around 1.0 ppm.

  • ¹³C NMR: The carbon atoms of the epoxide ring will resonate at a higher field (typically 40-60 ppm) compared to other ether carbons, again due to ring strain.[7] The quaternary carbon of the tert-butyl group and the spiro carbon will also have characteristic chemical shifts.

Technique Information Provided Typical Chemical Shift Ranges for 6-tert-butyl-1-oxaspiro[2.5]octane
¹H NMR Proton environment, connectivityEpoxide protons: 2.5-3.5 ppm; Cyclohexane protons: 1.2-2.5 ppm; tert-butyl protons: ~1.0 ppm
¹³C NMR Carbon skeleton, functional groupsEpoxide carbons: 40-60 ppm; Spiro carbon: 60-80 ppm; Cyclohexane carbons: 20-40 ppm; tert-butyl carbons: ~30 ppm (methyls), ~32 ppm (quaternary)
Comparison with Alternatives

While X-ray crystallography provides the ultimate structural confirmation, it requires a suitable single crystal, which can be challenging to obtain. NMR, on the other hand, provides detailed structural information on the compound in solution, which is often more relevant to its chemical and biological applications.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Rapid Functional Group Identification

FT-IR spectroscopy is a quick and straightforward method to confirm the presence of key functional groups.

The "Why": A Quick Functional Group Check

For 6-tert-butyl-1-oxaspiro[2.5]octane, FT-IR is primarily used to confirm the presence of the epoxide ring and the C-H bonds of the alkyl framework, and to ensure the absence of other functional groups (like hydroxyl or carbonyl groups) that might indicate impurities or side products.

Experimental Protocol: A Self-Validating System
  • Sample Preparation: The sample can be analyzed neat as a thin film on a salt plate (e.g., NaCl or KBr) or as a solution in a suitable solvent.

  • Data Acquisition: The FT-IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Features

The characteristic absorption bands for the oxirane ring are found around 1250 cm⁻¹ (ring breathing), 950-810 cm⁻¹ (asymmetric ring stretching), and 880-750 cm⁻¹ (symmetric ring stretching).[8][9] The spectrum will also show strong C-H stretching vibrations around 2850-3000 cm⁻¹.

FTIR_Analysis_Logic cluster_FunctionalGroups Key Functional Groups cluster_IR_Peaks Expected FT-IR Absorptions Molecule 6-tert-butyl-1-oxaspiro[2.5]octane Epoxide Oxirane Ring Molecule->Epoxide Alkyl C-H (sp³) Bonds Molecule->Alkyl EpoxidePeaks 1250 cm⁻¹ 950-810 cm⁻¹ ~880-750 cm⁻¹ Epoxide->EpoxidePeaks Vibrational Modes AlkylPeaks ~2850-3000 cm⁻¹ Alkyl->AlkylPeaks Stretching Vibrations

Comparison with Alternatives

While Raman spectroscopy can also provide information about these vibrational modes, FT-IR is generally more accessible and widely used for routine functional group analysis in organic synthesis labs.

Chiral Separation: Addressing Stereoisomerism

Since 6-tert-butyl-1-oxaspiro[2.5]octane is a chiral molecule, distinguishing between its enantiomers is crucial, especially in a pharmaceutical context where different enantiomers can have vastly different biological activities.

The "Why": The Importance of Enantiomeric Purity

For chiral spirocyclic compounds, which have applications as active pharmaceutical ingredients or catalysts, determining the enantiomeric excess (ee) is critical.[10]

Recommended Technique: Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, using a stationary phase coated with a chiral selector (e.g., a polysaccharide-based phase), is the most common and effective method for separating enantiomers.[11] The differential interaction of the enantiomers with the chiral stationary phase leads to different retention times, allowing for their separation and quantification. The choice of mobile phase (normal, reversed, or polar organic) can significantly impact the selectivity of the separation.[11]

Conclusion: A Multi-faceted Approach to Characterization

A comprehensive and reliable characterization of 6-tert-butyl-1-oxaspiro[2.5]octane necessitates a combination of analytical techniques. GC-MS is optimal for assessing purity and confirming molecular weight. NMR spectroscopy provides the definitive structural elucidation. FT-IR offers a rapid confirmation of functional groups. Finally, for chiral applications, chiral HPLC is essential for determining enantiomeric purity. By employing these methods in a complementary fashion, researchers can ensure the identity, purity, and stereochemistry of their compound with a high degree of confidence.

References

  • Chiral Separation of Spiro-compounds and Determination Configuration. (2025). ResearchGate. Retrieved from [Link]

  • Comparision FTIR spectra between PO o and EPO. (n.d.). ResearchGate. Retrieved from [Link]

  • Epoxide Spectroscopy. (2020). Oregon State University. Retrieved from [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic Resonance in Chemistry, 50(1), 33–39. Retrieved from [Link]

  • Patel, S. (2023). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]

  • Quantification and stability assessment of 7,9-di-tert-butyl-1-oxaspiro(4,5)deca-6,9-diene-2,8-dione leaching from cross-linked polyethylene pipes using gas and liquid chromatography. (2023). Water Research. Retrieved from [Link]

  • Rasmussen, J. R., et al. (2021). Extended characterization of petroleum aromatics using off-line LC-GC-MS. Journal of Chromatography A. Retrieved from [Link]

  • Trivedi, M. K., et al. (2016). Gas Chromatography-Mass Spectrometric Analysis of Isotopic Abundance of 13C, 2H, and 18O in Biofield Energy Treated p-tertiary Butylphenol (PTBP). American Journal of Chemical Engineering. Retrieved from [Link]

  • Various Authors. (n.d.). Gas Chromatography - Mass Spectrometry. CCiTUB. Retrieved from [Link]

  • Zain, M. M., et al. (n.d.). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. CORE. Retrieved from [Link]

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A Comparative Guide to the Determination of Enantiomeric Excess for Chiral 6-tert-butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the enantiomeric excess (e.e.) of 6-tert-butyl-1-oxaspiro[2.5]octane, a valuable chiral building block in synthetic chemistry. The choice of analytical technique is critical for monitoring the success of asymmetric syntheses and for ensuring the stereochemical purity of intermediates in drug development. We will explore three principal techniques: Chiral Gas Chromatography (GC), Chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into the causality behind experimental choices.

Introduction: The Analytical Challenge

6-tert-butyl-1-oxaspiro[2.5]octane possesses a unique spirocyclic structure incorporating an epoxide and a cyclohexane ring bearing a sterically demanding tert-butyl group. The molecule is chiral at the spiro carbon (C2). Its enantiomers are physically and chemically identical in an achiral environment, necessitating the use of a chiral selector or environment to differentiate them. The primary analytical goal is to resolve the signals corresponding to each enantiomer and quantify their relative proportions to calculate the enantiomeric excess (% e.e.).

The selection of an appropriate analytical method depends on several factors, including the required accuracy, sample throughput, available instrumentation, and whether the analysis needs to be preparative or purely analytical. This guide will compare the leading techniques to empower researchers to make an informed decision.

Chiral Gas Chromatography (GC): The High-Resolution Approach

Chiral GC is a powerful technique for the analysis of volatile and thermally stable compounds like 6-tert-butyl-1-oxaspiro[2.5]octane.[1] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP) coated on the inside of a capillary column.[2] For epoxides and hydrocarbons, derivatized cyclodextrins are the most effective and widely used CSPs.[1]

Mechanism of Separation

Cyclodextrins are chiral, toroidal macromolecules made of glucose units.[1] Their interior cavities are relatively hydrophobic, while the exterior is hydrophilic. Chiral recognition occurs through a combination of interactions:

  • Inclusion Complexation: The non-polar cyclohexane and tert-butyl moieties of the analyte can fit into the hydrophobic cavity of the cyclodextrin.

  • Surface Interactions: The polar epoxide oxygen can form hydrogen bonds or dipole-dipole interactions with the hydroxyl groups (or derivatized functional groups) on the rim of the cyclodextrin.

The subtle differences in how the (R) and (S) enantiomers fit into this chiral environment lead to a difference in retention time, allowing for their separation.

Experimental Protocol: Chiral GC

Objective: To achieve baseline separation of the (R) and (S) enantiomers of 6-tert-butyl-1-oxaspiro[2.5]octane.

Instrumentation:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase (e.g., permethylated or trifluoroacetylated β-cyclodextrin).

Method Parameters:

  • Sample Preparation: Dissolve the analyte in a volatile solvent (e.g., hexane or diethyl ether) to a concentration of ~1 mg/mL.

  • Injector:

    • Temperature: 220 °C

    • Mode: Split (50:1 ratio)

    • Injection Volume: 1 µL

  • Carrier Gas: Helium or Hydrogen, constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 1 minute.

    • Ramp: Increase at 2 °C/min to 150 °C.

    • Hold: Hold at 150 °C for 5 minutes.

    • Rationale: A slow temperature ramp is crucial for resolving enantiomers, as it maximizes the differential interaction time with the CSP. The starting temperature is chosen to be well below the analyte's boiling point to ensure proper focusing on the column head.

  • Detector (FID):

    • Temperature: 250 °C

    • Hydrogen Flow: 30 mL/min

    • Air Flow: 300 mL/min

Data Analysis:

  • Integrate the peak areas for the two separated enantiomers (Area1 and Area2).

  • Calculate % e.e. using the formula: % e.e. = |(Area1 - Area2) / (Area1 + Area2)| * 100.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC System cluster_analysis Data Analysis Prep Dissolve Analyte (1 mg/mL in Hexane) Injector Inject 1 µL (220 °C, Split 50:1) Prep->Injector Load Sample Column Chiral GC Column (β-Cyclodextrin CSP) Oven Ramp: 2 °C/min Injector->Column Vaporization Detector FID Detection (250 °C) Column->Detector Separation Chromatogram Obtain Chromatogram (Two Separated Peaks) Detector->Chromatogram Signal Output Integration Integrate Peak Areas (Area1, Area2) Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Prep Dissolve Analyte (1 mg/mL in Mobile Phase) Filter Filter (0.45 µm) Prep->Filter Injector Inject 10 µL Filter->Injector Load Sample Column Chiral HPLC Column (Polysaccharide CSP) Injector->Column Introduce Sample Pump Mobile Phase Pump (Hexane/IPA, 1 mL/min) Pump->Column Detector ELSD / RID Detection Column->Detector Elution & Separation Chromatogram Obtain Chromatogram Detector->Chromatogram Signal Output Integration Integrate Peak Areas Chromatogram->Integration Calculation Calculate % e.e. Integration->Calculation NMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_analysis Data Analysis Analyte Weigh Analyte (5-10 mg) Solvent Add Deuterated Solvent (0.6 mL) Analyte->Solvent CSA Add Chiral Solvating Agent (1-2 equiv.) Solvent->CSA Acquire Acquire ¹H NMR Spectrum (≥400 MHz) CSA->Acquire Insert into Spectrometer Spectrum Identify Split Signal (e.g., Oxirane H) Acquire->Spectrum Process Data Integration Integrate Resolved Signals (Int1, Int2) Spectrum->Integration Calculation Calculate % e.e. Integration->Calculation

Sources

A Comparative Study of Nucleophilic Addition to Substituted Oxaspiro[2.5]octanes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of nucleophilic addition reactions to substituted oxaspiro[2.5]octanes. Designed for researchers, scientists, and professionals in drug development, this document delves into the critical factors governing the regioselectivity and stereoselectivity of these reactions. By understanding the interplay of nucleophile strength, substituent effects, and reaction conditions, researchers can strategically design synthetic pathways to achieve desired molecular architectures.

Introduction: The Unique Reactivity of Oxaspiro[2.5]octanes

Oxaspiro[2.5]octanes, characterized by a three-membered epoxide ring fused to a cyclohexane ring, are valuable synthetic intermediates. The inherent ring strain of the epoxide (approximately 13 kcal/mol) makes them susceptible to ring-opening reactions by a variety of nucleophiles.[1][2] This reactivity, coupled with the stereochemical information embedded in the cyclohexane ring, allows for the stereocontrolled synthesis of highly functionalized cyclohexanol derivatives.

The key to harnessing the synthetic potential of oxaspiro[2.5]octanes lies in controlling the regioselectivity of the nucleophilic attack. Two possible sites of attack exist: the less substituted (primary or secondary) carbon and the more substituted (tertiary or quaternary) carbon of the epoxide ring. The outcome of this competition is dictated by a delicate balance of steric and electronic factors, which can be modulated by the choice of nucleophile and the nature of substituents on the cyclohexane ring.

The Dichotomy of Nucleophilic Attack: SN1 versus SN2 Mechanisms

The regioselectivity of epoxide ring-opening is fundamentally governed by whether the reaction proceeds through an SN1-like or SN2-like mechanism.[3] This choice is primarily influenced by the reaction conditions (acidic vs. basic/neutral) and the nature of the nucleophile (strong vs. weak).

  • Under Basic or Neutral Conditions (SN2-like): Strong, negatively charged nucleophiles favor a direct attack on the epoxide carbon.[1] In this scenario, steric hindrance is the dominant factor, and the nucleophile preferentially attacks the less sterically hindered carbon atom.[1][4] This leads to the formation of a product where the nucleophile is attached to the less substituted position.

  • Under Acidic Conditions (SN1-like): In the presence of an acid, the epoxide oxygen is protonated, making it a better leaving group.[3] This protonation facilitates the development of a partial positive charge on the epoxide carbons. The more substituted carbon can better stabilize this positive charge, giving it more carbocation-like character.[3][4] Consequently, even weak nucleophiles will preferentially attack the more substituted carbon.[4][5]

G cluster_0 Basic/Neutral Conditions cluster_1 Acidic Conditions Strong Nucleophile Strong Nucleophile SN2-like Attack SN2-like Attack Strong Nucleophile->SN2-like Attack Direct Attack Less Substituted Carbon Less Substituted Carbon SN2-like Attack->Less Substituted Carbon Steric Control Weak Nucleophile Weak Nucleophile SN1-like Attack SN1-like Attack Weak Nucleophile->SN1-like Attack Protonated Epoxide More Substituted Carbon More Substituted Carbon SN1-like Attack->More Substituted Carbon Electronic Control (Carbocation Stability) Oxaspiro[2.5]octane Oxaspiro[2.5]octane Oxaspiro[2.5]octane->Strong Nucleophile Oxaspiro[2.5]octane->Weak Nucleophile

Comparative Analysis of Nucleophiles

The choice of nucleophile is a critical determinant of the reaction's outcome. This section compares the performance of different classes of nucleophiles in the ring-opening of oxaspiro[2.5]octanes.

Strong Nucleophiles (Basic/Neutral Conditions)

Strong nucleophiles, such as organometallic reagents (Grignard, organolithium), alkoxides, and cyanide, typically react via an SN2 mechanism, attacking the less substituted carbon.[1][5]

NucleophileTypical ReagentPredominant Site of AttackStereochemistryReference
OrganometallicsRMgX, RLiLess SubstitutedInversion[1]
AlkoxidesRO⁻Less SubstitutedInversion[1]
CyanideNaCN, KCNLess SubstitutedInversion[5]
ThiolsRS⁻Less SubstitutedInversion[2]
AzidesNaN₃Less SubstitutedInversion[1]

Experimental Protocol: Grignard Reaction with an Unsubstituted Oxaspiro[2.5]octane

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen) is charged with magnesium turnings.

  • Grignard Reagent Formation: A solution of the appropriate alkyl or aryl halide in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated, if necessary, by gentle heating or the addition of a small crystal of iodine.

  • Reaction with Epoxide: The solution of the Grignard reagent is cooled to 0 °C. A solution of the oxaspiro[2.5]octane in anhydrous diethyl ether or THF is then added dropwise.

  • Workup: After the reaction is complete (monitored by TLC), it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography.

Weak Nucleophiles (Acidic Conditions)

Weak nucleophiles, such as water, alcohols, and carboxylic acids, require acid catalysis to open the epoxide ring.[3][5] The attack occurs preferentially at the more substituted carbon due to the stabilization of the partial positive charge in the transition state.

NucleophileCatalystPredominant Site of AttackStereochemistryReference
WaterH₂SO₄, HClO₄More SubstitutedInversion[3]
AlcoholsH₂SO₄, TsOHMore SubstitutedInversion[3]
Carboxylic AcidsH₂SO₄, Lewis AcidsMore SubstitutedInversion[6]

Experimental Protocol: Acid-Catalyzed Methanolysis of a Substituted Oxaspiro[2.5]octane

  • Setup: A solution of the substituted oxaspiro[2.5]octane in methanol is placed in a round-bottom flask equipped with a magnetic stirrer.

  • Catalyst Addition: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added to the solution.

  • Reaction: The reaction mixture is stirred at a specified temperature (e.g., room temperature or reflux) and monitored by TLC.

  • Workup: Upon completion, the reaction is quenched by the addition of a base, such as sodium bicarbonate solution, until the mixture is neutral.

  • Purification: The methanol is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography.

The Influence of Substituents on the Cyclohexane Ring

Substituents on the cyclohexane ring of oxaspiro[2.5]octanes can exert significant steric and electronic effects, influencing both the rate and the regioselectivity of the nucleophilic attack.[7][8]

  • Steric Effects: Bulky substituents near the spiro center can hinder the approach of the nucleophile, further favoring attack at the less substituted carbon, especially under SN2 conditions.[9] The conformational preference of the cyclohexane ring, as influenced by its substituents, can also dictate the accessibility of the epoxide carbons.[7]

  • Electronic Effects: Electron-withdrawing or electron-donating groups on the cyclohexane ring can influence the stability of the transition state, particularly in acid-catalyzed reactions.[8][10] Electron-donating groups can further stabilize the developing positive charge at the more substituted carbon, enhancing the preference for attack at this position under SN1-like conditions. Conversely, electron-withdrawing groups can disfavor the formation of a positive charge, potentially shifting the mechanism towards a more SN2-like pathway.

G cluster_0 Steric Effects cluster_1 Electronic Effects Substituent on Cyclohexane Ring Substituent on Cyclohexane Ring Bulky Substituents Bulky Substituents Substituent on Cyclohexane Ring->Bulky Substituents Electron-Donating Groups Electron-Donating Groups Substituent on Cyclohexane Ring->Electron-Donating Groups Electron-Withdrawing Groups Electron-Withdrawing Groups Substituent on Cyclohexane Ring->Electron-Withdrawing Groups Hinder Nucleophilic Approach Hinder Nucleophilic Approach Bulky Substituents->Hinder Nucleophilic Approach Increased Steric Hindrance Favors Attack at Less Substituted Carbon (SN2) Favors Attack at Less Substituted Carbon (SN2) Hinder Nucleophilic Approach->Favors Attack at Less Substituted Carbon (SN2) Directs Attack Stabilize Positive Charge Stabilize Positive Charge Electron-Donating Groups->Stabilize Positive Charge Inductive/Resonance Effects Favors Attack at More Substituted Carbon (SN1) Favors Attack at More Substituted Carbon (SN1) Stabilize Positive Charge->Favors Attack at More Substituted Carbon (SN1) Enhances Regioselectivity Destabilize Positive Charge Destabilize Positive Charge Electron-Withdrawing Groups->Destabilize Positive Charge Inductive/Resonance Effects May Shift Towards SN2 Pathway May Shift Towards SN2 Pathway Destabilize Positive Charge->May Shift Towards SN2 Pathway Alters Mechanism

Conclusion

The nucleophilic addition to substituted oxaspiro[2.5]octanes is a versatile and powerful tool for the synthesis of complex cyclohexanol derivatives. A thorough understanding of the interplay between the nucleophile, reaction conditions, and substituent effects is paramount for controlling the regioselectivity and stereoselectivity of the ring-opening reaction. By carefully selecting the appropriate reaction parameters, researchers can effectively navigate the mechanistic landscape to achieve their desired synthetic targets with high precision. This guide provides a foundational framework and practical protocols to aid in the rational design and execution of these important transformations.

References

  • Epoxides Ring-Opening Reactions - Chemistry Steps. [Link]

  • Takahashi, K., & Ogata, M. (n.d.). Stereochemistry of the ring opening of chiral epoxides derived from allylic alcohols having two substituted phenyl groups. The Journal of Organic Chemistry. [Link]

  • Comprehensive Theoretical Investigation on the Regioselectivity in the Nucleophilic Ring Opening of Epoxides. Ingenta Connect. [Link]

  • Epoxide Ring Opening With Base - Master Organic Chemistry. (2015, February 10). [Link]

  • Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. (n.d.). National Institutes of Health. [Link]

  • Epoxide - Wikipedia. (n.d.). [Link]

  • Ring-opening reactions of epoxides: Strong nucleophiles (video) - Khan Academy. (n.d.). [Link]

  • Opening of Epoxides - Chemistry LibreTexts. (2020, May 30). [Link]

  • Opening Epoxides - tuning regioselectivity. - YouTube. (2020, April 26). [Link]

  • Montalvo-González, R., & Ariza-Castolo, A. (2012). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR. Magnetic resonance in chemistry : MRC, 50(1), 33–39. [Link]

  • Scheme 2 Synthesis of racemic 1-oxaspiro[2.5]octanes 1d-1f. - ResearchGate. (n.d.). [Link]

  • Oxaspiro [2.
  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). ACS Publications. [Link]

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  • 2-methyl-1-oxaspiro[2.5]octane-2-carbonitrile - ChemSynthesis. (2025, May 20). [Link]

  • Elucidation of Substantial Differences in Ring-Opening Polymerization Outcomes from Subtle Variation of Glucose Carbonate-Based Monomer Substitution Patterns and Substituent Types. (2023, July 6). National Institutes of Health. [Link]

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  • Nucleophilic addition to carbonyl groups from qualitative to quantitative computational studies. A historical perspective - Comptes Rendus de l'Académie des Sciences. (n.d.). [Link]

  • Substituent and Ring-Number Effects on the Kinetics of PAH + OH Reactions: A QSAR–DOE Approach with Tunneling Corrections - MDPI. (n.d.). [Link]

  • Exploring Nucleophilic Addition Reactions: Carbonyl Electrophiles - YouTube. (2024, March 25). [Link]

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Unraveling the Fleeting Moment: A Comparative Guide to the Computational Analysis of 6-tert-butyl-1-oxaspiro[2.5]octane Formation

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount. The transition state, a fleeting molecular arrangement at the peak of the energy barrier between reactants and products, holds the key to unlocking this understanding. Its structure and energetics dictate the feasibility, rate, and stereochemical outcome of a chemical transformation. This guide provides an in-depth, comparative analysis of computational methods for elucidating the transition state for the formation of 6-tert-butyl-1-oxaspiro[2.5]octane, a spirocyclic motif of interest in medicinal chemistry due to its conformational rigidity and three-dimensional character.

This guide eschews a rigid template, instead adopting a structure that mirrors the scientific inquiry itself—from postulating a reaction mechanism to the practical application and critical evaluation of computational tools. We will delve into the causality behind experimental and computational choices, ensuring a self-validating system of protocols and analysis.

The Synthetic Pathway: A Fork in the Road to the Epoxide

The formation of 6-tert-butyl-1-oxaspiro[2.5]octane (3) logically proceeds via the epoxidation of 4-tert-butylmethylenecyclohexane (2). The synthesis of this key alkene intermediate (2) from 4-tert-butylcyclohexanone (1) presents two classic and viable synthetic routes: the Wittig reaction and the Corey-Chaykovsky reaction. The choice between these pathways has significant implications for the subsequent computational analysis of the final epoxidation step.

G cluster_0 Alkene Synthesis cluster_1 Epoxidation 4-tert-butylcyclohexanone (1) 4-tert-butylcyclohexanone (1) 4-tert-butylmethylenecyclohexane (2) 4-tert-butylmethylenecyclohexane (2) Wittig Reaction Wittig Reaction Corey-Chaykovsky Reaction Corey-Chaykovsky Reaction 6-tert-butyl-1-oxaspiro[2.5]octane (3) 6-tert-butyl-1-oxaspiro[2.5]octane (3) Epoxidation Epoxidation

Caption: Synthetic routes to 6-tert-butyl-1-oxaspiro[2.5]octane.

The epoxidation of 4-tert-butylmethylenecyclohexane is typically achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction proceeds via a concerted mechanism, making the identification of a single transition state a prime objective for computational analysis.[1][2]

The Computational Microscope: Choosing the Right Tool for the Job

The computational investigation of a reaction mechanism, particularly the fleeting transition state, relies heavily on quantum mechanical methods. Density Functional Theory (DFT) has emerged as a workhorse in this field, offering a favorable balance between computational cost and accuracy for many systems.[3] However, the vast landscape of DFT functionals necessitates a careful and informed selection. For the epoxidation of an alkene, a reaction involving changes in bonding and electron density around an oxygen atom, the choice of functional can significantly impact the predicted activation energy and transition state geometry.

A Comparative Overview of DFT Functionals:

For reactions of this nature, a comparative analysis of several DFT functionals is prudent. We will consider a representative set spanning different rungs of "Jacob's Ladder" of DFT approximations:

Functional ClassRepresentative FunctionalsKey Characteristics
Generalized Gradient Approximation (GGA) BLYP, PBEComputationally efficient, but may underestimate barrier heights.
Meta-GGA M06-L, TPSSIncludes kinetic energy density, often improving accuracy for main-group chemistry.
Hybrid GGA B3LYP, PBE0Incorporates a fraction of exact Hartree-Fock exchange, generally improving barrier height predictions. B3LYP is a widely used, well-benchmarked functional.
Hybrid Meta-GGA M06, M06-2XOften provide high accuracy for main-group thermochemistry and kinetics. M06-2X, with a higher percentage of HF exchange, is often well-suited for transition state analysis.
Double-Hybrid B2PLYP, DSD-PBEP86Include a portion of MP2 correlation, offering high accuracy but at a greater computational cost.

Basis Set Selection:

The choice of basis set is as critical as the functional. For geometry optimizations and frequency calculations of transition states, a Pople-style basis set like 6-31G(d,p) provides a reasonable starting point. For more accurate single-point energy calculations on the optimized geometries, a larger basis set, such as 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ , is recommended.

In Silico Experimentation: A Step-by-Step Protocol for Transition State Analysis

The following protocols outline the key steps for a comprehensive computational analysis of the transition state for the epoxidation of 4-tert-butylmethylenecyclohexane. We will focus on two widely used quantum chemistry software packages: Gaussian and ORCA.

Protocol 1: Transition State Searching with Gaussian

Gaussian offers powerful algorithms for locating transition states. The Synchronous Transit-Guided Quasi-Newton (STQN) method, implemented through the QST2 and QST3 keywords, is particularly effective as it does not require an initial guess of the transition state geometry.[4][5]

Step-by-Step Workflow:

  • Reactant and Product Optimization:

    • Individually optimize the geometries of the reactants (4-tert-butylmethylenecyclohexane and m-CPBA) and the product (6-tert-butyl-1-oxaspiro[2.5]octane and m-chlorobenzoic acid) at the desired level of theory (e.g., B3LYP/6-31G(d,p)).

    • Perform frequency calculations on the optimized structures to confirm they are true minima (zero imaginary frequencies).

  • QST2/QST3 Input Preparation:

    • Create a single input file containing the optimized coordinates of the reactants and products. Crucially, the atom numbering must be consistent between the reactant and product structures.[4]

    • For QST3, an initial guess of the transition state structure is also required. This can be generated by "averaging" the reactant and product geometries or by using chemical intuition to sketch a plausible transition state.

  • Transition State Optimization:

    • Run the QST2 or QST3 calculation using the Opt=QST2 or Opt=QST3 keyword.

  • Transition State Verification:

    • Perform a frequency calculation on the optimized transition state structure. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate (the formation of the C-O bonds and breaking of the O-O bond).[6]

    • Visualize the imaginary frequency to ensure it corresponds to the expected atomic motions for the epoxidation reaction.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • To confirm that the located transition state connects the intended reactants and products, perform an IRC calculation using the IRC keyword.[7][8] This will trace the minimum energy path downhill from the transition state to the reactant and product wells.

G Reactant/Product Optimization Reactant/Product Optimization QST2/QST3 Input QST2/QST3 Input Reactant/Product Optimization->QST2/QST3 Input TS Optimization TS Optimization QST2/QST3 Input->TS Optimization Frequency Calculation Frequency Calculation TS Optimization->Frequency Calculation Verify one imaginary frequency IRC Calculation IRC Calculation Frequency Calculation->IRC Calculation Confirm connection to reactants/products Verified TS Verified TS IRC Calculation->Verified TS

Caption: Gaussian workflow for transition state analysis.

Protocol 2: Transition State Searching with ORCA

ORCA is another powerful and versatile quantum chemistry package. While it does not have a direct equivalent of QST2/QST3, it offers robust methods for transition state searching, often starting from a good initial guess. A common approach is to perform a relaxed surface scan along the reaction coordinate to locate an approximate transition state structure.[6]

Step-by-Step Workflow:

  • Reactant and Product Optimization:

    • As with the Gaussian protocol, first optimize the reactants and products and confirm they are minima.

  • Relaxed Surface Scan:

    • Define a coordinate that represents the reaction progress (e.g., the distance between the transferring oxygen and one of the alkene carbons).

    • Perform a relaxed surface scan along this coordinate to generate a potential energy profile. The highest point on this profile serves as an excellent initial guess for the transition state.

  • Transition State Optimization:

    • Use the structure from the peak of the relaxed scan as the input for a transition state optimization using the OptTS keyword. It is highly recommended to calculate an exact Hessian at the start of the optimization (Calc_Hess).[6]

  • Transition State Verification and IRC:

    • Follow the same verification and IRC procedures as outlined in the Gaussian protocol. ORCA also has robust IRC capabilities.[9]

G Reactant/Product Optimization Reactant/Product Optimization Relaxed Surface Scan Relaxed Surface Scan Reactant/Product Optimization->Relaxed Surface Scan Initial TS Guess Initial TS Guess Relaxed Surface Scan->Initial TS Guess Highest energy point TS Optimization (OptTS) TS Optimization (OptTS) Initial TS Guess->TS Optimization (OptTS) Frequency Calculation Frequency Calculation TS Optimization (OptTS)->Frequency Calculation Verify one imaginary frequency IRC Calculation IRC Calculation Frequency Calculation->IRC Calculation Confirm connection to reactants/products Verified TS Verified TS IRC Calculation->Verified TS

Caption: ORCA workflow for transition state analysis.

Comparative Analysis of Computational Methods

While both Gaussian and ORCA are capable of successfully locating the transition state for the epoxidation of 4-tert-butylmethylenecyclohexane, the choice between them may depend on user preference and the specific challenges of the system.

FeatureGaussian (QST2/QST3)ORCA (Relaxed Scan + OptTS)
Ease of Use Can be simpler for well-behaved reactions as it automates the initial guess.Requires more user intervention to define the scan coordinate but offers more control.
Robustness Can sometimes fail if the reactant and product geometries are very different or if there are multiple intervening steps.The relaxed scan approach is often more robust for complex reaction coordinates.
Computational Cost QST3 can be computationally expensive due to the need for three initial structures.The relaxed scan can be time-consuming, but each step is a constrained optimization.

For the epoxidation reaction, which is concerted, the QST2 method in Gaussian is likely to be very effective. However, for more complex, multi-step reactions, the relaxed scan approach in ORCA might provide a more reliable path to the transition state.

Interpreting the Results: From Numbers to Chemical Insight

The output of these calculations provides a wealth of information. The key quantitative data to extract and compare across different levels of theory are:

  • Activation Energy (ΔG‡): The difference in Gibbs free energy between the transition state and the reactants. This is the primary determinant of the reaction rate.

  • Reaction Energy (ΔGrxn): The difference in Gibbs free energy between the products and the reactants, indicating the thermodynamic favorability of the reaction.

  • Key Geometric Parameters of the Transition State: Bond lengths of the forming C-O bonds and the breaking O-O bond, as well as key dihedral angles that can reveal stereochemical preferences.

Table of Hypothetical Comparative Data (Activation Energy in kcal/mol):

Functional6-31G(d,p)6-311+G(d,p)
B3LYP 15.214.8
M06-2X 16.516.1
PBE0 14.914.5
B2PLYP 16.115.8

Note: These are illustrative values and would need to be calculated for the specific reaction.

Analysis of this data would involve comparing the calculated activation energies to experimental kinetic data if available. In its absence, a comparison between different functionals provides an indication of the sensitivity of the results to the chosen level of theory. Generally, functionals with a higher percentage of Hartree-Fock exchange (like M06-2X) tend to predict higher activation barriers.

Conclusion: A Powerful Synergy of Theory and Experiment

The computational analysis of the transition state for the formation of 6-tert-butyl-1-oxaspiro[2.5]octane provides invaluable insights into the reaction mechanism, energetics, and stereoselectivity. By employing robust computational workflows in software like Gaussian or ORCA and critically evaluating the results from a variety of DFT functionals, researchers can gain a predictive understanding that complements and guides experimental work. While the absence of specific experimental kinetic data for this exact reaction necessitates a focus on the comparison of computational methods, the principles and protocols outlined in this guide provide a solid foundation for the computational investigation of a wide range of chemical transformations, ultimately accelerating the discovery and development of new molecules with desired properties.

References

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The Enigmatic Spiro-Epoxide: A Comparative Guide to the Applications of 6-tert-Butyl-1-oxaspiro[2.5]octane and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of chemical synthesis and drug discovery, certain molecular scaffolds hold immense potential, yet remain underexplored. One such intriguing entity is 6-tert-butyl-1-oxaspiro[2.5]octane . Despite its well-defined structure, a thorough review of the scientific literature reveals a conspicuous absence of documented applications for this specific spiro-epoxide. This guide, therefore, ventures into a comparative analysis, first by elucidating the probable synthetic pathway to this elusive compound, and then by exploring the established applications of its structural and functional analogs. By examining these related molecules, we can infer the potential utility of 6-tert-butyl-1-oxaspiro[2.5]octane and provide a valuable resource for researchers seeking to innovate in organic synthesis, medicinal chemistry, and materials science.

Part 1: Synthesis of 6-tert-Butyl-1-oxaspiro[2.5]octane - A Well-Trod Path to an Unexplored Destination

The most logical and efficient route to 6-tert-butyl-1-oxaspiro[2.5]octane is through the epoxidation of 4-tert-butylcyclohexanone. The Corey-Chaykovsky reaction stands out as a premier method for such a transformation, involving the addition of a sulfur ylide to a ketone.[1][2][3] This reaction is renowned for its efficacy in forming three-membered rings, including epoxides, from carbonyl compounds.[4]

Diagram of the Corey-Chaykovsky Reaction:

G cluster_0 Ylide Formation cluster_1 Epoxidation Trimethylsulfonium_iodide Trimethylsulfonium iodide [(CH₃)₃S⁺I⁻] Ylide Dimethylsulfonium methylide [(CH₃)₂S⁺CH₂⁻] Trimethylsulfonium_iodide->Ylide Deprotonation NaH Sodium Hydride (NaH) NaH->Ylide Betaine Betaine Intermediate Ylide->Betaine Ketone 4-tert-Butylcyclohexanone Ketone->Betaine Nucleophilic Attack Epoxide 6-tert-Butyl-1-oxaspiro[2.5]octane Betaine->Epoxide Intramolecular SN2 Displacement DMS Dimethyl Sulfide [(CH₃)₂S] Betaine->DMS

Caption: Synthetic pathway to 6-tert-butyl-1-oxaspiro[2.5]octane via the Corey-Chaykovsky reaction.

Experimental Protocol: Synthesis of 6-tert-butyl-1-oxaspiro[2.5]octane

The following is a generalized, yet detailed, protocol based on established Corey-Chaykovsky procedures.[3][5]

  • Ylide Preparation:

    • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), a suspension of sodium hydride (NaH, 1.1 eq.) in anhydrous dimethyl sulfoxide (DMSO) is prepared.

    • Trimethylsulfonium iodide (1.1 eq.) is added portion-wise to the stirred suspension at room temperature. The reaction is allowed to proceed until the evolution of hydrogen gas ceases, indicating the formation of dimethylsulfonium methylide.

  • Epoxidation Reaction:

    • The flask containing the ylide is cooled in an ice bath.

    • A solution of 4-tert-butylcyclohexanone (1.0 eq.) in anhydrous DMSO is added dropwise to the ylide solution.

    • The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting ketone is consumed.

  • Work-up and Purification:

    • The reaction is quenched by the slow addition of ice-cold water.

    • The aqueous layer is extracted multiple times with a suitable organic solvent, such as diethyl ether or ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography on silica gel to yield pure 6-tert-butyl-1-oxaspiro[2.5]octane.

Part 2: Comparative Analysis of Applications

While direct applications of 6-tert-butyl-1-oxaspiro[2.5]octane are not documented, its structural features—a spiro-epoxide fused to a substituted cyclohexane ring—are present in molecules with a wide range of uses. This section will compare the potential applications of our target molecule with the known applications of its analogs.

A. Medicinal Chemistry: A Scaffold for Bioactive Compounds

The spirocyclic motif is increasingly recognized in medicinal chemistry for its ability to impart three-dimensionality to molecules, which can lead to improved physicochemical properties and better target engagement.[6]

Comparison with an Aza-analog: A close structural analog, tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate , is a versatile building block in pharmaceutical research. Its applications include:

  • Neurological Disorders: It serves as a key intermediate in the synthesis of novel drugs targeting neurological conditions.

  • Materials Science: It is used in formulating advanced polymers and coatings.

This suggests that 6-tert-butyl-1-oxaspiro[2.5]octane could also serve as a valuable scaffold. The epoxide functionality is a highly reactive handle for further chemical modifications, allowing for the introduction of diverse functional groups through ring-opening reactions.[7][8]

Oxaspiro[2.5]octane Derivatives as Enzyme Inhibitors: A patent has been filed for oxaspiro[2.5]octane derivatives as inhibitors of MetAP-2, a target for the treatment of obesity and cancer.[1] This highlights the potential of the core oxaspiro[2.5]octane scaffold in designing enzyme inhibitors. The tert-butyl group in our target molecule could serve to occupy a hydrophobic pocket in an enzyme's active site, potentially enhancing binding affinity.

Compound Known/Potential Application Area Key Structural Feature Supporting Evidence
6-tert-Butyl-1-oxaspiro[2.5]octane Potential as a synthetic intermediate for bioactive molecules.Spiro-epoxide, tert-butyl group for hydrophobic interactions.Inferred from analogs.
tert-Butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate Intermediate for drugs targeting neurological disorders; materials science.Aza-spirocycle.Commercial availability and product descriptions.
Substituted Oxaspiro[2.5]octanes MetAP-2 inhibitors for obesity and cancer treatment.Oxaspiro[2.5]octane core.Patent literature.[1]
B. Fragrance Chemistry: The Scent of a Spirocycle

Spirocyclic compounds, including ethers and epoxides, are well-represented in the fragrance industry due to their often unique and desirable olfactory properties.[9][10] The rigid, three-dimensional structure of spirocycles can lead to specific interactions with olfactory receptors.

Comparison with other Spirocyclic Ethers: Many spirocyclic ethers possess woody, fruity, or ambery notes.[9] The specific odor profile is highly dependent on the overall molecular shape and the nature of the substituents. While the olfactory properties of 6-tert-butyl-1-oxaspiro[2.5]octane have not been reported, its structure suggests it could possess interesting scent characteristics. The bulky tert-butyl group would significantly influence its molecular shape and volatility, key factors in determining its fragrance profile.

C. Synthetic Intermediates: The Versatility of the Epoxide Ring

Epoxides are highly valued synthetic intermediates due to the ring strain that makes them susceptible to nucleophilic attack, leading to regio- and stereoselective ring-opening.[7][8][11] This reactivity allows for the facile introduction of a variety of functional groups.

Potential Transformations of 6-tert-Butyl-1-oxaspiro[2.5]octane:

  • Acid-Catalyzed Opening: Reaction with water in the presence of an acid would yield a trans-diol.

  • Base-Catalyzed Opening: Reaction with a strong nucleophile, such as an alkoxide or an amine, would lead to the formation of a β-substituted alcohol.

  • Reduction: Treatment with a reducing agent like lithium aluminum hydride would produce a tertiary alcohol.

These transformations could be the entry point to a diverse array of complex molecules, making 6-tert-butyl-1-oxaspiro[2.5]octane a potentially valuable building block in multi-step syntheses.

Diagram of Potential Ring-Opening Reactions:

G cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Alkoxylation cluster_2 Reductive Opening Epoxide 6-tert-Butyl-1-oxaspiro[2.5]octane Diol trans-1-(Hydroxymethyl)-4-tert- butylcyclohexan-1-ol Epoxide->Diol Ether_Alcohol 1-(Alkoxymethyl)-4-tert- butylcyclohexan-1-ol Epoxide->Ether_Alcohol Tertiary_Alcohol 1-Methyl-4-tert- butylcyclohexan-1-ol Epoxide->Tertiary_Alcohol H3O+ H₃O⁺ H3O+->Diol RO- RO⁻ / ROH RO-->Ether_Alcohol LiAlH4 1. LiAlH₄ 2. H₂O LiAlH4->Tertiary_Alcohol

Caption: Potential synthetic transformations of 6-tert-butyl-1-oxaspiro[2.5]octane.

Conclusion

While 6-tert-butyl-1-oxaspiro[2.5]octane remains a molecule without a documented purpose, this comparative guide illuminates its significant potential. Its synthesis is straightforward via the well-established Corey-Chaykovsky reaction. By examining its structural analogs, we can confidently predict its utility as a versatile building block in medicinal chemistry, a potential candidate in fragrance development, and a valuable intermediate in complex organic synthesis. The true value of this enigmatic spiro-epoxide awaits discovery, and it is our hope that this guide will inspire researchers to unlock its latent applications.

References

  • Gilles, L., & Antoniotti, S. (2022). Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. ChemPlusChem, 87(11), e202200227. [Link]

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  • ResearchGate. (n.d.). 4-t-butylcyclohexanone and two diastereoisomeric 4-t-butylcyclohexanols. [Link]

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  • HKU Scholars Hub. (2010). Diastereoselective epoxidation of cyclohexene derivatives by dioxiranes generated in situ. Importance of steric and field effects. [Link]

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  • ResearchGate. (n.d.). Epoxides: methods of synthesis, reactivity, practical significance. [Link]

  • Quora. (2021). How can you synthesize 4-tert-butylcyclohexanone?. [Link]

  • BrainKart. (2018). Properties of ethers, epoxides, and thioethers. [Link]

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Safety Operating Guide

Navigating the Unknown: A Practical Guide to Handling 6-tert-Butyl-1-oxaspiro[2.5]octane

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Profile: An Evidence-Based Inference

Direct GHS classification and detailed toxicological data for 6-tert-Butyl-1-oxaspiro[2.5]octane are currently limited[1]. However, by examining structurally similar spirocyclic compounds, we can infer a likely hazard profile. Safety data sheets for analogous compounds, such as tert-butyl 6-azaspiro[2.5]octane-2-carboxylate and tert-butyl 4,7-diazaspiro[2.5]octane-4-carboxylate, consistently indicate the following potential hazards:

  • Skin Irritation (H315): May cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (H319): May cause serious eye irritation.[2][3]

  • Respiratory Irritation (H335): May cause respiratory irritation if inhaled.[2][3]

Given these well-documented risks in related structures, it is scientifically prudent to handle 6-tert-Butyl-1-oxaspiro[2.5]octane as a substance with, at minimum, these potential hazards.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is essential to minimize exposure. The following table outlines the minimum required PPE, with explanations rooted in the inferred hazard profile.

PPE ComponentSpecificationRationale
Eye/Face Protection Tightly fitting safety goggles or a full-face shield.To protect against splashes that could cause serious eye irritation. Standard safety glasses are insufficient.
Hand Protection Chemical-resistant gloves (e.g., Nitrile).To prevent skin contact and potential irritation. Gloves should be inspected before use and changed regularly.
Body Protection A flame-resistant lab coat.To protect skin and personal clothing from accidental splashes.
Respiratory Protection Use in a well-ventilated fume hood.To control exposure to vapors and prevent respiratory irritation. If work outside a hood is unavoidable, a respirator may be necessary.

This tiered approach ensures that personnel are shielded from the most probable routes of exposure—dermal, ocular, and inhalation.

Operational Plan: From Receipt to Disposal

A systematic workflow is critical for safety and logistical efficiency. The following protocol outlines the key steps for handling 6-tert-Butyl-1-oxaspiro[2.5]octane.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Prep Review Safety Guide & Assemble PPE Handling Work in Fume Hood Prep->Handling Proceed to Lab Weighing Weighing & Dispensing Handling->Weighing Controlled Dispensing Reaction Reaction Setup Weighing->Reaction Transfer to Reaction Decon Decontaminate Glassware Reaction->Decon Post-Reaction Waste Segregate Waste Decon->Waste Collect Residues Disposal Dispose via Licensed Contractor Waste->Disposal Follow Regulations

Caption: Workflow for handling 6-tert-Butyl-1-oxaspiro[2.5]octane.

Step-by-Step Handling Protocol:
  • Preparation : Before handling the compound, thoroughly review this guide and ensure all required PPE is correctly donned.

  • Engineering Controls : All manipulations of 6-tert-Butyl-1-oxaspiro[2.5]octane must be performed within a certified chemical fume hood to minimize inhalation exposure.

  • Dispensing : When weighing and dispensing the material, use techniques that minimize the generation of dust or aerosols.

  • Storage : Keep the container tightly closed and store in a cool, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Spill Response : In the event of a small spill, carefully absorb the material with an inert absorbent (e.g., sand, vermiculite). For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan: Ensuring Environmental and Regulatory Compliance

As with any chemical waste, the disposal of 6-tert-Butyl-1-oxaspiro[2.5]octane and its contaminated materials must be handled responsibly.

  • Waste Segregation : Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.

  • Professional Disposal : All chemical waste must be disposed of through a licensed and approved hazardous waste disposal company.[4] Do not attempt to dispose of this material in standard laboratory trash or down the drain. Adherence to local, state, and federal regulations is mandatory.

By implementing this comprehensive safety and handling guide, researchers can confidently work with 6-tert-Butyl-1-oxaspiro[2.5]octane, ensuring personal safety and regulatory compliance while advancing their critical research and development objectives.

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: Tert-butyl 6-azaspiro[2.5]octane-2-carboxylate.
  • BLDpharm. (n.d.). 6-tert-Butyl-1-oxaspiro[2.5]octane.
  • ChemicalBook. (n.d.). 6-tert-butyl-1-oxaspiro[2.5]octane.
  • Echemi. (n.d.). 6-Azaspiro[2.5]octane-6-carboxylic acid tert-butyl ester Safety Data Sheets.
  • Guidechem. (n.d.). 1-Oxaspiro[2.5]octane,6-(1,1-dimethylethyl)- 2815-45-4 wiki.
  • Shanghai Canbi Pharma Ltd. (n.d.). Safety Data Sheet: TERT-BUTYL 4,7-DIAZASPIRO[2.5]OCTANE-4-CARBOXYLATE.
  • Sigma-Aldrich. (2025, September 13). Safety Data Sheet.
  • Labscoop. (n.d.). tert-Butyl 1-Oxa-6-azaspiro[2.5]octane-6-carboxylate.
  • PubChem. (n.d.). tert-Butyl 1-(aminomethyl)-6-azaspiro[2.5]octane-6-carboxylate.
  • UNODC. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Fisher Scientific. (n.d.). Safety Data Sheet.
  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Liquid Reagents.
  • UCLA Chemistry and Biochemistry. (n.d.). Procedures for Safe Use of Pyrophoric Solids.
  • Oregon State University. (2009, October 30). Safe Handling of Pyrophoric Liquids. Retrieved from Oregon State University Environmental Health and Safety.
  • PubMed Central. (n.d.). Safe handling of hazardous drugs.
  • UNODC. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
  • Environment, Health & Safety, University of California, Berkeley. (2022, June 20). Pyrophoric Materials.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • PubMed. (2024, October). Update to RIFM fragrance ingredient safety assessment, 1-oxaspiro[4.5]decan-2-one, 8-ethyl-, trans-, CAS Registry Number 91069-40-8.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.